NBDT
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H18N8O3 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-(2,6-dipyridin-2-yl-4-pyridinyl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C28H18N8O3/c37-36(38)26-12-11-23(27-28(26)35-39-34-27)33-31-17-18-7-9-19(10-8-18)20-15-24(21-5-1-3-13-29-21)32-25(16-20)22-6-2-4-14-30-22/h1-17,33H/b31-17+ |
Clave InChI |
AKPGMGKRULPEJL-KBVAKVRCSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)/C=N/NC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=NNC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NBDT (Novel B-Raf Degrader and Tyrosine-kinase inhibitor): A Hypothetical Anti-Cancer Agent
Disclaimer: The term "NBDT" does not correspond to a recognized therapeutic agent in publicly available scientific literature. Therefore, this document presents a hypothetical case study of a fictional molecule, designated as this compound (Novel B-Raf Degrader and Tyrosine-kinase inhibitor), to illustrate the format and content of a technical guide for drug development professionals. All data, mechanisms, and protocols are illustrative examples.
Introduction
This compound is a novel, orally bioavailable small molecule designed as a potent and selective anti-cancer agent. It represents a new class of dual-action compounds, functioning as both a targeted protein degrader and a multi-kinase inhibitor. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is engineered to exert its anti-neoplastic effects through a dual mechanism targeting key nodes in oncogenic signaling pathways:
-
Targeted Degradation of B-Raf: this compound is a proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of both wild-type and mutant forms of the B-Raf proto-oncogene, a serine/threonine-protein kinase. This action effectively removes a critical upstream activator of the MAPK/ERK signaling cascade.
-
Inhibition of Receptor Tyrosine Kinases: this compound also competitively binds to the ATP-binding site of several receptor tyrosine kinases (RTKs), including VEGFR2 and PDGFRβ, thereby inhibiting their catalytic activity and downstream signaling involved in angiogenesis and cell proliferation.[1]
By simultaneously degrading B-Raf and inhibiting key RTKs, this compound offers a multi-pronged attack on tumor growth, proliferation, and survival.
Signaling Pathway
The primary target of this compound is the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2] this compound's dual-action mechanism is depicted in the signaling pathway diagram below.
References
The Core Principles of NBDT in Bacterial Uptake Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, particularly NBDT (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene), as fluorescent probes in the study of bacterial uptake mechanisms. Understanding how molecules traverse the bacterial cell envelope is critical for the development of new antimicrobial agents and for elucidating fundamental bacterial physiology. NBD-based probes offer a powerful tool for real-time, quantitative analysis of these processes.
Introduction to this compound and its Fluorescent Properties
The NBD fluorophore is a small, environmentally sensitive dye that has become an invaluable tool in biological research. Its utility in bacterial uptake studies stems from several key characteristics:
-
Environmental Sensitivity : The fluorescence of NBD is highly dependent on the polarity of its surrounding environment. It exhibits weak fluorescence in aqueous (polar) solutions but becomes brightly fluorescent in hydrophobic (nonpolar) environments, such as the lipid bilayers of cell membranes or the interior of proteins[1]. This property allows for the tracking of NBD-labeled molecules as they move from the extracellular medium into and across the bacterial cell envelope.
-
Favorable Spectral Properties : this compound, a fluorescently labeled toluene (B28343) analogue, has excitation peaks at approximately 444 nm and 475 nm, with an emission peak around 537 nm[2]. These spectral characteristics are compatible with standard fluorescence microscopy and flow cytometry filter sets, making it accessible for a wide range of laboratory setups.
-
Versatility in Labeling : The reactive precursor of NBD, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), readily reacts with primary and secondary amines and thiols. This allows for the straightforward synthesis of a wide variety of NBD-labeled molecules, including analogs of nutrients (like glucose), amino acids, peptides, and antibiotics, enabling the study of diverse bacterial transport systems[3][4].
Mechanisms of this compound-Labeled Molecule Uptake in Bacteria
The transport of this compound-conjugated molecules into bacterial cells is not governed by a single mechanism but is dependent on the nature of the conjugated molecule and the species of bacteria. The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier. Key pathways and factors influencing uptake include:
-
Porin-Mediated Diffusion : In Gram-negative bacteria, the outer membrane is studded with porins, which are water-filled channels that allow the passive diffusion of small, hydrophilic molecules. The uptake of some this compound-labeled nutrients, such as the glucose analog 2-NBDG, is thought to occur through these channels[5]. The specificity of transport can be influenced by the specific porins expressed by the bacterium, such as the OprB sugar-specific porin in Pseudomonas[6].
-
Active Transport Systems : Many essential nutrients, including amino acids and peptides, are actively transported across the inner bacterial membrane by dedicated transporter proteins. These include ATP-binding cassette (ABC) transporters and proton-motive force-driven transporters[2][7]. When this compound is conjugated to these molecules, their uptake can be used to probe the activity and specificity of these transport systems.
-
Efflux Pumps : Bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli, which actively expel a broad range of toxic compounds, including some antibiotics and fluorescent dyes[8]. This compound-labeled substrates are often subject to efflux, which can reduce their intracellular accumulation. The use of efflux pump inhibitors (EPIs) is therefore a crucial component of many this compound-based uptake assays to enable accurate quantification of influx[2].
Below is a diagram illustrating the general pathways for the uptake and efflux of this compound-labeled molecules in a Gram-negative bacterium.
References
- 1. Use of a Fluorescent Analog of Glucose (2-NBDG) To Identify Uncultured Rumen Bacteria That Take Up Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli (2021) | Fumihiro Ishikawa | 4 Citations [scispace.com]
- 5. Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the Staphylococcus aureus UDP-N-acetylmuramoyl- L-alanyl-D-glutamate:L-lysine ligase in Escherichia coli and effects on peptidoglycan biosynthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Visualizing the Journey of Hydrophobic Compounds: An In-depth Technical Guide to Nitrobenzoxadiazole (NBD) Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), a powerful fluorescent tool for visualizing the transport of hydrophobic compounds within cellular environments. Understanding the intracellular trafficking of lipids and other hydrophobic molecules is critical in numerous fields, including drug discovery, cell biology, and the study of metabolic diseases. NBD-based probes offer a robust method to track these molecules in real-time, providing insights into their uptake, distribution, and metabolic fate.
Core Principles of NBD as a Hydrophobic Probe
The utility of NBD as a fluorescent reporter for hydrophobic transport lies in its environment-sensitive fluorescence. The NBD fluorophore exhibits weak fluorescence in aqueous, polar environments but becomes brightly fluorescent when it partitions into a nonpolar, hydrophobic environment, such as a lipid bilayer. This property allows for a high signal-to-noise ratio when visualizing NBD-labeled compounds that have been incorporated into cellular membranes.
NBD is commonly conjugated to various hydrophobic molecules, including fatty acids, ceramides (B1148491), cholesterol, and phospholipids. These labeled analogs often mimic the behavior of their endogenous counterparts, allowing for the study of their transport and localization within cells.
Quantitative Data: Photophysical Properties of NBD Probes
The selection of an appropriate NBD probe and the setup of imaging instrumentation require an understanding of its spectral properties. The following tables summarize key photophysical data for NBD and some of its commonly used lipid derivatives.
| Property | NBD (General) | NBD-PE (16:0) | NBD C6-Ceramide |
| Excitation Max (λex) | ~467 nm[1] | ~463 nm[2] | ~466 nm[3] |
| Emission Max (λem) | ~538 nm[1] | ~536 nm[2] | ~536 nm[3] |
| Extinction Coefficient (ε) | Varies | 22,000 M⁻¹cm⁻¹[2] | Not Specified |
| Emission Color | Green | Green | Green |
Table 1: Spectral Properties of Common NBD Probes.
The fluorescence quantum yield of NBD is highly dependent on the polarity of the solvent, a key feature of its utility as a hydrophobic probe.
| Solvent | Quantum Yield (Φ) |
| Water | Very Low[4] |
| Methanol | Higher |
| Ethanol (B145695) | Higher |
| Tetrahydrofuran | Significant Enhancement[4] |
Table 2: Environmental Sensitivity of NBD Fluorescence Quantum Yield. Absolute values can vary between specific NBD conjugates.
Experimental Protocols
Accurate and reproducible visualization of hydrophobic compound transport using NBD probes relies on meticulous experimental technique. Below are detailed protocols for key procedures.
Protocol 1: Preparation of NBD-Lipid/BSA Complex for Cellular Delivery
Hydrophobic NBD-labeled lipids are not readily soluble in aqueous cell culture media. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) is essential for their efficient delivery to cells.[3]
Materials:
-
NBD-labeled lipid (e.g., NBD C6-Ceramide)
-
Chloroform:Ethanol (19:1 v/v)
-
Absolute Ethanol
-
Defatted, fatty acid-free BSA
-
Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES) or Phosphate-Buffered Saline (PBS)
-
Glass test tubes
-
Nitrogen gas source
-
Vacuum system
-
Vortex mixer
Procedure:
-
Prepare NBD-Lipid Stock: Prepare an approximately 1 mM stock solution of the NBD-labeled lipid in chloroform:ethanol (19:1 v/v).[5]
-
Dry the Lipid: Dispense the desired volume of the stock solution (e.g., 50 µL for a final 5 µM working solution in 10 mL) into a small glass test tube. Dry the lipid first under a gentle stream of nitrogen gas and then under a vacuum for at least one hour to remove all solvent.[5]
-
Resuspend in Ethanol: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL).[5]
-
Prepare BSA Solution: In a sterile 50 mL plastic centrifuge tube, dissolve defatted BSA in HBSS/HEPES to a final concentration of 0.34 mg/mL.[5]
-
Form the Complex: Vigorously agitate the BSA solution on a vortex mixer. While vortexing, inject the ethanolic NBD-lipid solution into the BSA solution.[3]
-
Storage: The resulting NBD-lipid/BSA complex (e.g., 5 µM) can be stored in a plastic tube at -20°C.[3]
Protocol 2: Staining of the Golgi Apparatus in Live Cells with NBD C6-Ceramide
NBD C6-Ceramide is a widely used probe that selectively accumulates in the Golgi apparatus, making it an excellent tool for visualizing this organelle and studying sphingolipid transport.[3]
Materials:
-
Cells grown on glass coverslips or glass-bottom dishes
-
NBD C6-Ceramide/BSA complex (from Protocol 1, typically 5 µM)
-
Appropriate cell culture medium (e.g., HBSS/HEPES)
-
Ice bath
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).[3]
-
Labeling: Incubate the cells with 5 µM NBD C6-Ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C on an ice bath. The low temperature allows the probe to label the plasma membrane while minimizing endocytosis.[5]
-
Washing: Rinse the sample several times with ice-cold medium to remove the excess probe.[5]
-
Chase: Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes. This "chase" period allows for the internalization and transport of the ceramide to the Golgi apparatus.[5]
-
Final Wash and Imaging: Wash the sample in fresh medium and examine it using a fluorescence microscope equipped with a standard filter set for green fluorescence (Excitation ~466 nm, Emission ~536 nm). Prominent labeling of the Golgi apparatus should be visible.[3]
Protocol 3: Staining of the Golgi Apparatus in Fixed Cells with NBD C6-Ceramide
Fixation allows for the preservation of cellular structures for more detailed or delayed analysis.
Materials:
-
Cells grown on glass coverslips
-
Fixative solution (e.g., 2-4% paraformaldehyde in PBS)
-
NBD C6-Ceramide/BSA complex (from Protocol 1, typically 5 µM)
-
HBSS/HEPES or PBS
-
10% Fetal Calf Serum or 2 mg/mL BSA in HBSS/HEPES
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation: Rinse cells with HBSS/HEPES and fix for 5-10 minutes at room temperature in the fixative solution.[3]
-
Washing: Rinse the sample several times with ice-cold HBSS/HEPES.[3]
-
Labeling: Transfer the coverslips to an ice bath and incubate for 30 minutes at 4°C with 5 µM NBD C6-Ceramide/BSA complex.[3]
-
Enhance Staining: Rinse in HBSS/HEPES and incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining.[5]
-
Final Wash and Mounting: Wash the sample in fresh HBSS/HEPES, mount on a microscope slide using a suitable mounting medium, and examine by fluorescence microscopy.[3]
Protocol 4: Quantifying NBD-Lipid Internalization and Removal of Extracellular Probe
To quantify the amount of internalized NBD-lipid, it is crucial to remove the probe that remains on the outer leaflet of the plasma membrane. This can be achieved by "back-extraction" with BSA or by chemical quenching with sodium dithionite (B78146).[6]
Method A: BSA Back-Extraction
-
Label Cells: Label cells with the NBD-lipid/BSA complex as described in the relevant protocol.
-
Back-Extraction: After the labeling and chase period, remove the medium and wash the cells twice with a pre-warmed BSA solution (e.g., 5% w/v fatty acid-free BSA in HBSS/HEPES).[6] Incubate for a short period (e.g., 1 minute) during each wash.[6]
-
Final Wash: Wash the cells with fresh medium without BSA.
-
Imaging/Quantification: Proceed with imaging or quantitative analysis (e.g., flow cytometry). The remaining fluorescence represents the internalized pool of the NBD-lipid.
Method B: Dithionite Quenching Sodium dithionite is a membrane-impermeable chemical that quenches the fluorescence of NBD molecules on the outer leaflet of the plasma membrane.
-
Prepare Dithionite Solution: Freshly prepare a stock solution of sodium dithionite (e.g., 1 M in 10 mM Tris, pH 9).[7]
-
Label Cells: Label cells with the NBD-lipid/BSA complex.
-
Quenching: After labeling, treat the cells at 4°C with a working solution of the quencher (e.g., 25 mM sodium dithionite).[7]
-
Imaging/Quantification: The remaining fluorescence corresponds to the NBD probes protected within the cell's interior.
Visualizing Signaling Pathways and Workflows
The transport of hydrophobic compounds is intrinsically linked to various cellular signaling pathways. Visualizing this transport with NBD probes provides a powerful tool to study these processes.
Sphingolipid Metabolism and Signaling
NBD C6-Ceramide is a key tool for studying the sphingolipid metabolic pathway. Ceramide is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus by both vesicular and non-vesicular pathways, the latter mediated by the CERT protein.[8][9] In the Golgi, ceramide is a critical branch point where it is converted into other signaling molecules like sphingomyelin (B164518) and glucosylceramide by Golgi-resident enzymes.[10] These metabolites are then trafficked to other cellular compartments. The localization and concentration of these sphingolipids are crucial for regulating processes such as apoptosis, cell proliferation, and stress responses.[10][11] By using NBD-ceramide, researchers can visually track its conversion and transport, providing insights into the activity of key enzymes in this pathway and how they are affected by drug candidates.[10]
Cholesterol Transport and Lipid Raft Dynamics
NBD-cholesterol is used to study the trafficking of cholesterol and its role in the formation of lipid rafts.[12] Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol and sphingolipids that act as platforms for signal transduction.[3][13] Visualizing the distribution of NBD-cholesterol can provide information on the integrity and dynamics of these rafts and how they are modulated by various stimuli or pharmacological agents. This is particularly relevant for studying signaling pathways that are initiated within lipid rafts, such as those involving G-protein coupled receptors and receptor tyrosine kinases.
General Experimental Workflow for NBD-Lipid Uptake Studies
The following diagram illustrates a typical workflow for studying the uptake and transport of a hydrophobic compound using an NBD-labeled lipid.
By providing a visual and quantitative measure of hydrophobic compound transport, NBD-based probes are indispensable tools for researchers in basic science and drug development. This guide offers a foundational understanding and practical protocols to effectively utilize this technology to unravel the complex movements of lipids and other hydrophobic molecules within the cell.
References
- 1. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipid sensing and lipid sensors: Monitoring the distribution and dynamics of signaling microdomains in living cells with lipid-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular and nonvesicular transport of ceramide from ER to the Golgi apparatus in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the molecular principles by which ceramides commit cells to death [cell-stress.com]
- 12. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Excitation and Emission Spectra of NBDT Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties of Nitrobenzothiadiazole (NBDT) dyes, a class of environmentally sensitive fluorophores. This compound derivatives are of significant interest in biological and pharmaceutical research due to their compact size, neutral charge, and notable solvatochromism, where their fluorescence characteristics change in response to the local environment. This sensitivity makes them powerful tools for developing fluorescent probes designed to be embedded within peptides or proteins to study molecular structure, function, and interactions.[1]
Core Photophysical Properties of this compound Dyes
The fluorescence of this compound dyes originates from an intramolecular charge transfer (ICT) process. The benzothiadiazole core acts as an electron acceptor, while the substituted amino group at the 4-position serves as an electron donor, creating a "push-pull" electronic system. This architecture is responsible for their sensitivity to solvent polarity.[1]
A key characteristic of this compound dyes is their solvatochromism. Generally, as the polarity of the solvent increases, the emission spectrum of the dye undergoes a bathochromic (red) shift, and the fluorescence quantum yield tends to decrease.[1] This phenomenon occurs because the more polar solvent better stabilizes the charge-separated excited state, lowering its energy level and thus altering the emission wavelength.[1] Furthermore, this compound derivatives exhibit good chemical and photostability, which is crucial for their application in biological imaging and sensing.[1]
Quantitative Spectral Data
The photophysical properties of this compound derivatives can be tuned by altering the substitution pattern on the aromatic core. The following table summarizes the spectral data for a series of functionalized this compound dyes in a nonpolar solvent, toluene, as reported in key literature.
| Compound | Description | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (Φf) |
| 1 | Unsubstituted Core | 454 | 545 | 3830 | 12,300 | 0.49 |
| 2 | N-Methyl | 475 | 560 | 3280 | 13,900 | 0.70 |
| 3 | 5-Methyl | 458 | 552 | 3900 | 13,400 | 0.58 |
| 4 | 5-Methyl, N-Methyl | 478 | 565 | 3290 | 14,500 | 0.81 |
| 5 | 6-Methyl | 455 | 548 | 3900 | 12,700 | 0.54 |
| 6 | 6-Methyl, N-Methyl | 476 | 562 | 3290 | 14,200 | 0.76 |
| 7 (NBTD-Gly Analog) | Dipeptidomimetic Scaffold, 5-Methyl | 458 | 552 | 3900 | 13,400 | 0.58 |
| 8 | Dipeptidomimetic, 5-Methyl, N-Methyl | 478 | 565 | 3290 | 14,500 | 0.81 |
| 9 (NBTD-Gly) | Dipeptidomimetic Scaffold | 454 | 545 | 3830 | 12,300 | 0.49 |
| 10 | Dipeptidomimetic, N-Methyl | 475 | 560 | 3280 | 13,900 | 0.70 |
| 11 | Dipeptidomimetic, 6-Methyl | 455 | 548 | 3900 | 12,700 | 0.54 |
Data sourced from Khdour, O. M., et al. (2025), ACS Omega. All measurements were conducted in toluene.[1]
Visualizing this compound Dye Properties and Analysis
To better understand the workflow for characterizing these dyes and the principles behind their behavior, the following diagrams illustrate key processes and concepts.
Caption: Solvatochromic effect in this compound push-pull fluorophores.
Caption: Experimental workflow for spectral characterization.
Experimental Protocols
The following section outlines a generalized, detailed methodology for measuring the key spectral properties of this compound dyes.
Materials and Instruments
-
This compound Dye : Synthesized and purified target compound.
-
Solvents : Spectroscopic grade solvents of varying polarities (e.g., toluene, dioxane, ethanol, water).
-
Spectrofluorometer : An instrument capable of measuring both excitation and emission spectra (e.g., Edinburgh Instruments FS5 or similar).
-
UV-Vis Spectrophotometer : To measure absorbance spectra.
-
Quartz Cuvettes : 1 cm path length, for holding samples.
-
Fluorescence Standard : A compound with a known quantum yield for relative quantum yield calculations (e.g., fluorescein (B123965) in 0.1 M NaOH).
Sample Preparation
-
Stock Solution : Prepare a concentrated stock solution of the this compound dye (e.g., 1 mM) in a suitable solvent like DMSO or DMF.
-
Working Solutions : Prepare fresh working solutions for measurement by diluting the stock solution in the solvent of interest. The final concentration should be adjusted so that the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
Measurement of Absorption and Emission Spectra
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used and record a blank spectrum in the UV-Vis spectrophotometer to serve as a baseline.
-
Absorbance Spectrum : Record the absorbance spectrum of the this compound dye solution over the desired wavelength range (e.g., 300-700 nm).
-
Determine Excitation Maximum (λabs) : Identify the wavelength of maximum absorbance from the recorded spectrum.
-
Emission Spectrum :
-
Using the spectrofluorometer, set the excitation wavelength to the determined λabs.
-
Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., for λabs at 460 nm, scan from 480 nm to 750 nm).
-
The peak of the resulting spectrum is the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield (Φf)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the this compound sample to that of a reference standard.
-
Measure Standard : Record the absorbance and fluorescence emission spectra of the quantum yield standard (e.g., fluorescein) under the same experimental conditions (slit widths, excitation wavelength) as the sample. Ensure the absorbance of the standard is also < 0.1.
-
Calculate Quantum Yield : Use the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts 'sample' and 'std' refer to the this compound dye and the standard, respectively.
-
Calculation of Stokes Shift
The Stokes shift, which represents the difference in energy between the absorbed and emitted photons, is calculated in both nanometers and wavenumbers (cm-1) for a more meaningful comparison.
-
In nanometers (nm) : Stokes Shift = λem - λabs
-
In wavenumbers (cm-1) : Stokes Shift = (1/λabs - 1/λem) * 107
References
An In-depth Technical Guide to the Interaction of N-terminal Basic Domain-containing Toxins with Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, experimental evaluation, and quantitative analysis of the interaction between N-terminal Basic Domain-containing Toxins (NBDTs) and bacterial cell membranes. This document is intended to serve as a valuable resource for researchers in microbiology, toxicology, and pharmacology, as well as professionals involved in the development of novel antimicrobial agents.
Introduction to N-terminal Basic Domain-containing Toxins (NBDTs)
While "NBDT" is not a formal classification, it conceptually encompasses a diverse group of bacterial protein toxins and antimicrobial peptides characterized by the presence of an N-terminal region rich in basic amino acid residues. This positively charged domain is a key determinant in the initial interaction with the predominantly anionic surfaces of bacterial cell membranes. This electrostatic attraction is the first step in a cascade of events that can lead to membrane disruption, pore formation, and ultimately, cell death.
This guide will focus on several well-characterized toxin families that exemplify the this compound paradigm, including lantibiotics, certain clostridial glucosylating toxins, Pasteurella multocida toxin (PMT), and MARTX toxins. Understanding the intricacies of their interaction with bacterial membranes is paramount for the development of novel therapeutics that can either mimic their bactericidal activity or inhibit their pathogenic effects.
General Mechanism of Action
The interaction of NBDTs with bacterial cell membranes is a multi-step process that can be broadly categorized as follows:
-
Electrostatic Attraction and Binding: The positively charged N-terminal basic domain of the toxin is electrostatically attracted to the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). In some cases, specific receptors like Lipid II are utilized for high-affinity binding.
-
Conformational Changes and Membrane Insertion: Upon binding, the toxin may undergo conformational changes, leading to the insertion of hydrophobic regions into the lipid bilayer.
-
Oligomerization: Multiple toxin monomers can assemble on the membrane surface or within the lipid bilayer to form a pre-pore or a mature pore complex.
-
Pore Formation and/or Effector Translocation: The final step often involves the formation of a transmembrane pore, leading to the leakage of ions and metabolites and the dissipation of the membrane potential. Alternatively, the N-terminal domain may facilitate the translocation of a catalytic C-terminal domain into the cytoplasm.
Key Toxin Families with N-terminal Basic Domains
Lantibiotics (e.g., Nisin)
Lantibiotics are a class of polycyclic antibacterial peptides that utilize a specific N-terminal domain to bind to Lipid II, a precursor in bacterial cell wall synthesis.[1][2] This high-affinity interaction serves to anchor the peptide to the membrane and facilitates subsequent pore formation.[3][4] The dual mechanism of inhibiting cell wall synthesis and disrupting the membrane makes lantibiotics highly potent antimicrobial agents.[3]
Clostridial Glucosylating Toxins (e.g., C. difficile Toxin A)
Large clostridial toxins like Clostridium difficile Toxin A (TcdA) possess a complex domain architecture. While the C-terminus is primarily responsible for receptor binding on host cells, the N-terminal domain harbors the catalytic glucosyltransferase activity.[5] The translocation of this N-terminal domain across the endosomal membrane is a critical step in pathogenesis. Studies on the binding of TcdA to intestinal brush border membranes have provided insights into its interaction with the cell surface.[6]
Pasteurella multocida Toxin (PMT)
PMT is an AB toxin where the N-terminal region is responsible for membrane receptor binding and translocation of the C-terminal catalytic domain.[7][8] The N-terminus of PMT has been shown to interact with membrane phospholipids, particularly sphingomyelin (B164518) and phosphatidylcholine.[7][9] This interaction is crucial for the toxin's entry into host cells.[7]
Multifunctional-Autoprocessing Repeats-in-Toxin (MARTX) Toxins
MARTX toxins are large, pore-forming toxins that deliver multiple effector domains into the host cell cytoplasm.[10] The N- and C-terminal repeat regions are proposed to form the transmembrane pore.[10] The cysteine protease domain (CPD) of some MARTX toxins is activated by binding to the eukaryotic-specific molecule inositol (B14025) hexakisphosphate (InsP6), which then triggers the release of the effector domains.[11]
Data Presentation: Quantitative Analysis of this compound-Membrane Interactions
The following tables summarize key quantitative data for the interaction of representative NBDTs with membranes or their binding partners.
| Toxin/Peptide | Binding Partner/Membrane | Method | Parameter | Value | Reference |
| Nisin | Lipid II | SPR | Ka | 2 x 107 M-1 | [3] |
| Nisin (S3T mutant) | Lipid II | SPR | Ka | 0.043 x 107 M-1 | [3] |
| Bovicin HC5 | Lipid II | Not specified | Ka | 3.1 x 106 M-1 | [1] |
| C. difficile Toxin A | Infant Hamster BBMs | Radioligand Binding | Kd | 66.7 nM | [6] |
| C. difficile Toxin A | Adult Hamster BBMs | Radioligand Binding | Kd | 27 nM | [6] |
| V. cholerae MARTX CPD | InsP6 | ITC | Kd | 0.6 µM | [11] |
BBMs: Brush Border Membranes; Ka: Association constant; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
| Toxin/Peptide | Assay System | Parameter | Value | Reference |
| Nisin Z | DOPC vesicles with Lipid II | Liposome (B1194612) Leakage | 50% leakage at 0.015 µM | [2] |
| Nisin Z | DOPG vesicles | Liposome Leakage | 50% leakage at 1.4 µM | [2] |
| Ionomycin | LUVs | Liposome Leakage | EC50 | 0.010 ± 0.001 mol% |
| SaroL-1 | H1299 Gb3 positive cells | Impedance-based cytotoxicity | Onset of effect | ~68 nM |
| SaroL-1 | AtlaZ system | Impedance-based cytotoxicity | EC50 | 1.2 µM |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); LUVs: Large Unilamellar Vesicles; EC50: Half-maximal effective concentration.
Experimental Protocols
Liposome Leakage Assay (Fluorescence Dequenching)
This assay measures the ability of a toxin to permeabilize a lipid bilayer by monitoring the release of an encapsulated fluorescent dye and its quencher.[12][13]
5.1.1 Materials
-
Lipids (e.g., DOPC, DOPG) in chloroform (B151607)
-
8-Aminonaphthalene-1,3,6-Trisulfonic Acid (ANTS)
-
p-Xylene-Bis-Pyridinium Bromide (DPX)
-
HEPES buffer (pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
5.1.2 Methodology
-
Liposome Preparation:
-
A desired mixture of lipids is dried from chloroform under a stream of nitrogen gas to form a thin film.
-
The lipid film is hydrated with a solution containing ANTS and DPX in HEPES buffer.
-
The lipid suspension is subjected to several freeze-thaw cycles.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a uniform size.
-
-
Purification:
-
Free ANTS and DPX are removed from the liposome suspension by size-exclusion chromatography.
-
-
Leakage Assay:
-
The purified liposomes are diluted in HEPES buffer in a cuvette.
-
A baseline fluorescence reading is taken.
-
The toxin is added to the cuvette, and the fluorescence intensity is monitored over time.
-
At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all liposomes, representing 100% leakage, to normalize the data.
-
-
Data Analysis:
-
The percentage of leakage is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.
-
Surface Plasmon Resonance (SPR) for Toxin-Membrane Binding
SPR is a powerful technique for real-time, label-free analysis of binding kinetics between a toxin and a model membrane.
5.2.1 Materials
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Liposomes prepared as described above (without encapsulated dyes)
-
Purified toxin
-
Running buffer (e.g., HEPES-buffered saline)
5.2.2 Methodology
-
Sensor Chip Preparation:
-
The L1 sensor chip is conditioned according to the manufacturer's instructions.
-
-
Liposome Immobilization:
-
A suspension of liposomes is injected over the sensor surface, where they are captured on the lipophilic surface of the chip to form a lipid bilayer.
-
-
Binding Analysis:
-
A baseline is established by flowing running buffer over the immobilized liposomes.
-
The toxin, at various concentrations, is injected over the surface, and the association is monitored in real-time as a change in the SPR signal (response units, RU).
-
After the association phase, running buffer is flowed over the surface to monitor the dissociation of the toxin from the liposomes.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of this compound interaction with a bacterial membrane.
Caption: Experimental workflow for the liposome leakage assay.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The interaction of N-terminal Basic Domain-containing Toxins with bacterial membranes represents a critical area of study with significant implications for both understanding bacterial pathogenesis and developing new antimicrobial strategies. The initial electrostatic interaction, driven by the N-terminal basic domain, is a common theme among a diverse range of toxins. By employing the detailed experimental protocols and quantitative analysis methods outlined in this guide, researchers can further elucidate the molecular mechanisms of these potent biomolecules. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of novel therapeutics to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Binding kinetics of Clostridium difficile toxins A and B to intestinal brush border membranes from infant and adult hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane interaction of Pasteurella multocida toxin involves sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane interaction of Pasteurella multocida toxin involves sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Vibrio cholerae MARTX toxin silences the inflammatory response to cytoskeletal damage before inducing actin cytoskeleton collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of the activation of MARTX cysteine protease domain from Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Studies Using NBDT for Toluene Uptake Analysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular uptake and efflux of hydrophobic molecules like toluene (B28343) is critical for understanding bacterial resistance mechanisms, bioremediation processes, and the development of targeted therapeutic strategies. Toluene, a prevalent environmental pollutant and industrial solvent, can exhibit significant toxicity to microorganisms. However, certain bacteria, such as strains of Pseudomonas putida, have evolved sophisticated systems to tolerate and even metabolize toluene. Understanding the dynamics of toluene transport across the bacterial cell membrane is paramount. This technical guide explores the use of the fluorescent probe NBDT (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene) as a tool for the preliminary analysis of toluene uptake in bacteria. This compound, a fluorescently labeled toluene analog, allows for the visualization and quantification of toluene influx, providing valuable insights into the transport mechanisms involved.
This compound: A Fluorescent Analog for Toluene Uptake Studies
This compound is a novel fluorescent dye designed to mimic toluene and facilitate the study of its uptake mechanisms in living bacteria. Its core structure consists of a toluene moiety linked to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The NBD group is known for its environmental sensitivity, meaning its fluorescence properties can change based on the polarity of its surroundings, making it a valuable tool for tracking the molecule's movement from an aqueous environment into the hydrophobic interior of the cell membrane and cytoplasm.
Spectroscopic Properties
The fluorescence characteristics of this compound are crucial for its application in uptake assays. The dye exhibits distinct excitation and emission spectra that allow for its detection using standard fluorescence microscopy and flow cytometry instrumentation.
| Property | Wavelength (nm) |
| Excitation Peaks | 444 and 475 |
| Emission Peak | 537 |
| Table 1: Spectroscopic properties of this compound. [1] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound for toluene uptake analysis, drawing from preliminary studies on toluene-degrading bacteria.
Synthesis of this compound
Principle: The synthesis of this compound is expected to proceed via the reaction of a suitable amine precursor of toluene with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). The amino group of the toluene analog acts as a nucleophile, displacing the halogen on the NBD moiety. NBD-F is often more reactive than NBD-Cl, potentially leading to higher yields.[2][3][4]
Generalized Protocol:
-
Reactant Preparation: Dissolve 3-aminotoluene (or a similar aminotoluene isomer) in a suitable organic solvent such as ethanol (B145695) or acetonitrile.
-
Reaction Initiation: Add NBD-Cl or NBD-F to the solution. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the liberated HCl or HF.[5][6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, the product can be purified using column chromatography on silica (B1680970) gel to isolate the this compound dye.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as mass spectrometry and NMR spectroscopy.
Bacterial Strains and Culture Conditions
Preliminary studies have utilized both toluene-degrading bacteria and non-degrading control strains to investigate the specificity of toluene uptake mechanisms.
| Bacterial Strain | Relevant Characteristics | Reference Culture Conditions |
| Pseudomonas putida mt-2 | Toluene degrader | Grown on M9 minimal medium with toluene as the sole carbon source or glucose as a control. |
| Pseudomonas putida F1 | Toluene degrader | Grown on M9 minimal medium with toluene as the sole carbon source or glucose as a control. |
| Pseudomonas putida KT2440 | Non-toluene degrader (control) | Grown on M9 minimal medium with glucose. |
| Escherichia coli K12 | Non-toluene degrader (control) | Grown in Luria-Bertani (LB) medium. |
| Table 2: Bacterial strains used in this compound-based toluene uptake studies. [1] |
This compound Uptake Assay using Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the fluorescence of individual cells in a population, making it ideal for measuring this compound uptake.
Protocol:
-
Cell Preparation: Harvest bacterial cells in the exponential growth phase by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
-
Cell Staining: Resuspend the washed cells in the buffer to a defined optical density (e.g., OD600 of 0.1). Add this compound to the cell suspension at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cell suspension with this compound for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Inhibitor Treatment (Optional): To investigate the role of specific transport mechanisms, cells can be pre-incubated with inhibitors before the addition of this compound.
-
Efflux Pump Inhibition: Use a protonophore like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) to dissipate the proton motive force that drives many efflux pumps.[1]
-
Porin Inhibition: Use a competitive inhibitor like cadaverine (B124047) to block porin-mediated transport.[1]
-
-
Flow Cytometry Analysis: Analyze the stained cell suspension using a flow cytometer equipped with appropriate lasers and filters for this compound excitation and emission. Gate the bacterial population based on forward and side scatter properties and measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population under different conditions (e.g., with and without inhibitors) to determine the extent of this compound uptake.
Proteomic Analysis of Membrane Proteins
Shotgun proteomics can be employed to identify changes in the abundance of membrane proteins in response to toluene exposure, providing insights into the molecular machinery involved in uptake and tolerance.[1]
Generalized Workflow:
-
Bacterial Culture: Grow bacteria in the presence and absence of toluene.
-
Membrane Protein Extraction: Isolate the membrane protein fraction from the bacterial cells.
-
Protein Digestion: Digest the extracted membrane proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry to determine their amino acid sequences.
-
Protein Identification and Quantification: Search the obtained peptide sequences against a protein database to identify the corresponding proteins. Use label-free or label-based quantification methods to compare the relative abundance of proteins between the toluene-exposed and control samples.
Quantitative Data from Preliminary Studies
The use of inhibitors in conjunction with this compound uptake assays has provided quantitative insights into the contribution of different transport mechanisms.
| Bacterial Strain | Inhibitor | Concentration | Reduction in this compound Uptake (%) | Implied Mechanism |
| P. putida mt-2 (toluene-grown) | Cadaverine | Not specified | 25 | Porin-mediated |
| P. putida F1 (toluene-grown) | Cadaverine | Not specified | 42 | Porin-mediated |
| Table 3: Effect of porin inhibitor on this compound uptake in toluene-degrading bacteria. [1] |
Visualization of Toluene Transport Pathways
The following diagrams illustrate the proposed mechanisms of toluene transport in bacteria, based on findings from studies utilizing this compound and other methods.
References
- 1. This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)--a novel fluorescent dye for studying mechanisms of toluene uptake into vital bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) | Semantic Scholar [semanticscholar.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
NBDT as a Novel Tool for Studying Porin Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many small molecules, including antibiotics. Porins, a class of β-barrel proteins, form water-filled channels that facilitate the passive diffusion of hydrophilic molecules across this membrane.[1][2] Understanding the function and regulation of these channels is crucial for the development of new therapeutic agents that can effectively penetrate bacteria. This technical guide details the use of the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBDT) as a novel tool to investigate porin function, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
This compound, a fluorescently labeled toluene (B28343) analogue, has been successfully employed to study the uptake of hydrophobic compounds in bacteria. Its fluorescence properties allow for sensitive detection and quantification of its accumulation within cells, making it an excellent tool to probe transport mechanisms, including those mediated by porins.
Quantitative Data
The following tables summarize the key quantitative data related to the use of this compound in porin function studies.
Table 1: Fluorescence Properties of this compound
| Property | Value | Reference |
| Excitation Wavelengths | 444 nm and 475 nm | |
| Emission Wavelength | 537 nm |
Table 2: Effect of Porin Inhibitor on this compound Uptake in Pseudomonas putida
| Strain | Condition | This compound Uptake Reduction (%) | Reference |
| P. putida mt-2 | Toluene-grown + Cadaverine | 25 | |
| P. putida F1 | Toluene-grown + Cadaverine | 42 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study porin function.
Protocol 1: this compound Uptake Assay in Bacteria using Flow Cytometry
This protocol describes the measurement of this compound uptake in a bacterial population using flow cytometry. The use of an efflux pump inhibitor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is critical for quantifying influx by preventing the active removal of this compound from the cells.
Materials:
-
Bacterial culture (e.g., Pseudomonas putida)
-
This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Porin inhibitor (e.g., Cadaverine)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
-
Microcentrifuge tubes
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove any residual medium.
-
Resuspend the cells in PBS to a final optical density (OD600) of 0.1.
-
-
Inhibitor Treatment (Optional):
-
To investigate the role of porins, pre-incubate a subset of the bacterial suspension with a known porin inhibitor (e.g., cadaverine) at a predetermined concentration.
-
Incubate for a specific duration (e.g., 30 minutes) at room temperature.
-
-
Efflux Pump Inhibition:
-
Add CCCP to all bacterial suspensions (including control and inhibitor-treated samples) to a final concentration that effectively inhibits efflux pumps (concentration to be optimized for the specific bacterial strain).
-
Incubate for a short period (e.g., 5-10 minutes) to allow for the inhibition of efflux activity.
-
-
This compound Staining:
-
Add this compound to the bacterial suspensions to a final concentration suitable for detection by flow cytometry (concentration to be optimized).
-
Incubate the samples in the dark at room temperature for a defined period (e.g., 15-30 minutes) to allow for this compound uptake.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the samples using a 488 nm laser.
-
Collect the fluorescence emission in the appropriate channel (e.g., FITC channel, ~537 nm).
-
Acquire a sufficient number of events (e.g., 10,000-50,000 cells) for each sample.
-
Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) parameters.
-
Record the mean fluorescence intensity (MFI) of the gated population for each sample.
-
-
Data Analysis:
-
Compare the MFI of the control (this compound only), CCCP-treated, and inhibitor-treated samples.
-
The reduction in MFI in the presence of the porin inhibitor indicates the contribution of porins to this compound uptake.
-
Calculate the percentage of uptake reduction using the formula: [1 - (MFI_inhibitor / MFI_control)] * 100.
-
Protocol 2: Shotgun Proteome Analysis to Identify Toluene-Transporting Porins
This protocol outlines the general steps for identifying porins that may be involved in the transport of toluene and, by extension, this compound. This approach compares the proteome of bacteria grown on different carbon sources.
Materials:
-
Bacterial cultures grown on a control substrate (e.g., glucose) and an inducing substrate (e.g., toluene).
-
Cell lysis buffer
-
Protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Protein identification software
Procedure:
-
Protein Extraction:
-
Harvest bacterial cells grown on the different carbon sources.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Quantify the total protein concentration.
-
-
Protein Separation:
-
Separate the proteins by one-dimensional SDS-PAGE.
-
-
In-Gel Digestion:
-
Excise the entire protein lane from the gel and cut it into smaller pieces.
-
Destain the gel pieces.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins with trypsin overnight.
-
Extract the resulting peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry step fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Protein Identification and Quantification:
-
Search the generated MS/MS spectra against a protein database of the organism of interest using a search engine (e.g., Mascot, Sequest).
-
Identify proteins that are significantly upregulated in the toluene-grown culture compared to the glucose-grown culture. These are potential candidates for toluene/NBDT transport.
-
Further bioinformatic analysis can be performed to predict the subcellular localization and function of the identified proteins, looking specifically for those annotated as porins or outer membrane proteins.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of porin function using this compound.
Caption: Experimental workflow for this compound uptake assay.
Caption: Workflow for identifying porin candidates.
Conclusion
This compound serves as a powerful and versatile fluorescent probe for the investigation of porin function in Gram-negative bacteria. Its application in conjunction with flow cytometry and proteomics provides a robust platform for quantifying substrate uptake and identifying the specific channels involved. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of porins in bacterial physiology and antibiotic resistance. Further exploration and optimization of these techniques will undoubtedly contribute to a deeper understanding of the bacterial outer membrane and facilitate the development of novel strategies to overcome this critical permeability barrier.
References
- 1. HopE and HopD Porin-Mediated Drug Influx Contributes to Intrinsic Antimicrobial Susceptibility and Inhibits Streptomycin Resistance Acquisition by Natural Transformation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)--a novel fluorescent dye for studying mechanisms of toluene uptake into vital bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of NBDT
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
NBDT is a nitroaromatic heterocyclic compound with potential applications in antimicrobial and enzyme inhibition research. Its distinct structure warrants careful handling due to the potential for biological activity and associated hazards.
| Property | Value | Source |
| Chemical Name | 5-Nitrobenzo[d][1][2]dioxole-2-thione | - |
| CAS Number | 22876-21-7 | LookChem |
| Molecular Formula | C7H4N2O3S | LookChem |
| Molecular Weight | 196.18 g/mol | LookChem |
| Appearance | Pale yellow to yellow crystal/powder | TCI Chemicals |
| Melting Point | 244-245 °C | LookChem |
| Boiling Point | 326.7°C at 760 mmHg | LookChem |
| Flash Point | 151.4°C | LookChem |
| Storage | Sealed in a dry environment at 2-8°C | LookChem |
Hazard Identification and Precautionary Measures
Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard | GHS Classification (Analogue) | Precautionary Statement Codes (Analogue) |
| Skin Irritation | Category 2 | P264, P280, P302+P352 |
| Eye Irritation | Category 2A | P280, P305+P351+P338 |
| Respiratory Irritation | Category 3 | P261, P271, P304+P340 |
Hazard Statements (based on analogue):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (based on analogue):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Experimental Protocols and Handling
Due to the lack of published, detailed experimental protocols for this compound, a general workflow for handling a powdered, potentially hazardous chemical in a research setting is provided. This should be adapted to specific experimental needs in consultation with institutional safety officers.
General Handling Workflow
References
Methodological & Application
Application Notes and Protocols for NBDT-Based Flow Cytometry Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Nitrobenzoxadiazole (NBDT)-based fluorescent probes in flow cytometry for the quantitative analysis of cellular uptake processes. The following sections detail methodologies for assessing glucose and lipid uptake, crucial parameters in metabolic research and drug development.
Core Principles
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a small, environmentally sensitive dye that exhibits enhanced fluorescence in hydrophobic environments. When conjugated to biological molecules like glucose (2-NBDG) or lipids (NBD-lipids), it allows for the tracking of their cellular uptake and localization. Flow cytometry provides a high-throughput method for quantifying the fluorescence intensity of individual cells, thereby offering a robust platform for studying these transport processes at the single-cell level.[1][2][3]
Application 1: Glucose Uptake Assay Using 2-NBDG
This protocol describes the use of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, to measure glucose transport into living cells via flow cytometry.[1] This assay is fundamental in metabolic research, particularly in studies related to diabetes and oncology, where altered glucose metabolism is a key feature.[1][4]
Experimental Workflow: 2-NBDG Glucose Uptake Assay
Caption: Workflow for measuring glucose uptake using 2-NBDG and flow cytometry.
Detailed Protocol
Materials:
-
Cells of interest (adherent or suspension)
-
2-NBDG (100 µM working solution)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell-based assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)[5]
-
Trypsin or other cell detachment solution (for adherent cells)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in 12-well plates and allow them to adhere for 18-24 hours.[5] For suspension cells, ensure they are in the logarithmic growth phase.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in pre-warmed, glucose-free medium.
-
Incubate the cells for a period of glucose starvation, for example, for two hours at 37°C, to equilibrate them.
-
-
Experimental Treatment:
-
Treat the cells with the desired experimental compounds (e.g., inhibitors, activators) in glucose-free medium for the specified duration.
-
-
2-NBDG Staining:
-
Sample Preparation for Flow Cytometry:
-
Stop the uptake by washing the cells with ice-cold PBS or cell-based assay buffer.
-
For adherent cells, detach them using a gentle cell dissociation reagent like TrypLE Express.[5]
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Viability Staining (Optional but Recommended):
-
To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) to the cell suspension just before analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. 2-NBDG can be detected using the FITC channel (Excitation/Emission: ~485/535 nm).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Control |
| Cell Type | e.g., Jurkat | e.g., L929 | e.g., Jurkat |
| 2-NBDG Concentration (µM) | 100 | 100 | 100 |
| Incubation Time (min) | 10 | 30 | 10 |
| Mean Fluorescence Intensity (MFI) | Quantitative Value | Quantitative Value | Quantitative Value |
| Percentage of Positive Cells (%) | Quantitative Value | Quantitative Value | Quantitative Value |
Application 2: Lipid Uptake Assay Using NBD-Labeled Lipids
This protocol outlines a method to quantify the internalization of fluorescently labeled lipids (NBD-lipids) at the plasma membrane of mammalian cells using flow cytometry.[2][3] This assay is valuable for studying the activity of lipid transporters (flippases) and understanding cellular lipid homeostasis.[2][3]
Experimental Workflow: NBD-Lipid Uptake Assay
Caption: Workflow for quantifying NBD-lipid internalization by flow cytometry.
Detailed Protocol
Materials:
-
Mammalian cell line of interest (e.g., CHO-K1)[2]
-
NBD-labeled lipids (e.g., NBD-phosphatidylserine)
-
Tris-Buffered Saline with Sucrose (TBSS)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
O-phenanthroline (OBAA)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them.
-
Resuspend the cells in TBSS buffer to a final concentration of approximately 1 x 10^6 cells/mL.[2]
-
To prevent the degradation of NBD-lipids by cellular phospholipases, add PMSF and OBAA to final concentrations of 1 mM and 5 µM, respectively.[2][7]
-
Incubate the cell suspension for 10 minutes at 20°C. The assay is typically performed at 20°C or lower to minimize endocytosis.[2]
-
-
NBD-Lipid Labeling:
-
Add the NBD-labeled lipid to the cell suspension.
-
Incubate for up to 60 minutes to allow for lipid internalization.[7]
-
-
Sample Preparation for Flow Cytometry:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. The NBD fluorophore can be excited by a 488 nm laser and its emission detected in the green channel.
-
Data Presentation
| Parameter | Cell Line 1 (e.g., Wild-Type) | Cell Line 2 (e.g., Knockout) |
| NBD-Lipid Used | Specify NBD-lipid | Specify NBD-lipid |
| Incubation Time (min) | 60 | 60 |
| Mean Fluorescence Intensity (MFI) - Total Uptake | Quantitative Value | Quantitative Value |
| Mean Fluorescence Intensity (MFI) - Post-BSA Exchange (Internalized) | Quantitative Value | Quantitative Value |
| Internalization Efficiency (%) | Calculated Value | Calculated Value |
References
- 1. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.co.jp]
- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBDT Staining in Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing bacterial cell wall synthesis in vivo. These molecules are incorporated into the peptidoglycan layer by the cell's own enzymatic machinery, providing a direct readout of growth and remodeling processes. N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine (NBDT), also known as NBD-amino-D-alanine (NADA), is a green-emitting FDAA that has been successfully used to label a variety of bacterial species. As a Gram-negative bacterium, Pseudomonas putida possesses an outer membrane that can be a barrier to some fluorescent probes. However, smaller FDAAs like this compound can effectively penetrate this layer and label the underlying peptidoglycan.
This document provides a detailed, step-by-step guide for the fluorescent labeling of Pseudomonas putida using this compound. The protocol is designed to be a starting point for researchers and can be optimized for specific experimental needs.
Principle of this compound Staining
This compound is a synthetic amino acid that mimics D-alanine, a key component of the peptide side chains in bacterial peptidoglycan. During cell wall synthesis, penicillin-binding proteins (PBPs) and L,D-transpeptidases recognize and incorporate this compound into the peptidoglycan sacculus at sites of active synthesis and remodeling. The fluorescent NBD group then allows for the visualization of these areas using fluorescence microscopy. This technique provides valuable insights into bacterial growth, cell division, and the effects of antibiotics that target cell wall biosynthesis.[1][2]
Signaling Pathway and Experimental Workflow
The incorporation of this compound into the peptidoglycan of Pseudomonas putida is a multi-step process that leverages the bacterium's natural cell wall synthesis pathway. The experimental workflow is designed to be straightforward, involving the incubation of live cells with the fluorescent probe followed by imaging.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for this compound staining. These values are recommended as a starting point and may require optimization for your specific Pseudomonas putida strain and experimental conditions.
| Parameter | Recommended Value | Range for Optimization | Notes |
| This compound Stock Solution | 10 mM in DMSO | 1-10 mM | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Working Concentration | 500 µM | 100 µM - 1 mM | Higher concentrations may lead to background fluorescence, while lower concentrations might require longer incubation times. |
| Incubation Time | 1-5 minutes | 30 seconds - 30 minutes | For pulse-chase experiments, use shorter incubation times. For general morphology, longer times can be used. |
| Incubation Temperature | 30°C | 25°C - 37°C | Use the optimal growth temperature for your P. putida strain. |
| Excitation Wavelength | ~470 nm | 450-480 nm | The NBD fluorophore has a broad excitation spectrum. |
| Emission Wavelength | ~550 nm | 520-560 nm | The emission peak is in the green region of the spectrum. |
Experimental Protocols
Materials
-
Pseudomonas putida strain (e.g., KT2440)
-
Luria-Bertani (LB) broth or M9 minimal medium
-
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine (this compound/NADA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) or ethanol (B145695) for fixation (optional)
-
Microcentrifuge tubes
-
Glass microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol 1: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: this compound Staining of Pseudomonas putida
-
Bacterial Culture: Inoculate 5 mL of LB broth or M9 minimal medium with a single colony of Pseudomonas putida. Incubate at 30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Cell Harvest: Transfer 1 mL of the bacterial culture to a 1.5 mL microcentrifuge tube. Pellet the cells by centrifugation at 5,000 x g for 3 minutes.
-
Washing: Carefully remove the supernatant. Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium or PBS. Repeat the centrifugation and resuspension step twice to remove any residual medium components.
-
Staining: After the final wash, resuspend the cell pellet in 1 mL of pre-warmed medium. Add the desired amount of this compound stock solution to achieve the final working concentration (e.g., 5 µL of a 10 mM stock to 1 mL of cell suspension for a final concentration of 50 µM, a good starting point for optimization).
-
Incubation: Incubate the cell suspension at 30°C with gentle shaking for 1-5 minutes. The optimal incubation time should be determined empirically.
-
Washing Excess Dye: Pellet the stained cells by centrifugation at 5,000 x g for 3 minutes.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat this washing step at least two more times to minimize background fluorescence.
-
(Optional) Fixation: After the final wash, cells can be fixed to preserve their morphology. Resuspend the cell pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature. Alternatively, resuspend in ice-cold 70% ethanol and incubate for 10 minutes on ice. After fixation, wash the cells twice with PBS.[3]
-
Sample Mounting: After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL). Place 2-5 µL of the cell suspension onto a clean glass microscope slide and cover with a coverslip. To immobilize the cells and prevent them from drying out, an agarose (B213101) pad (1-1.5% agarose in PBS) can be placed on the slide before adding the cell suspension.
-
Microscopy: Image the stained bacteria using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~470/40 nm, emission ~525/50 nm).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence | - this compound concentration is too low.- Incubation time is too short.- Cells are not metabolically active. | - Increase the this compound concentration.- Increase the incubation time.- Ensure you are using a healthy, mid-log phase culture. |
| High background fluorescence | - Inadequate washing after staining.- this compound concentration is too high. | - Increase the number of washing steps.- Decrease the this compound concentration. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time.- Use an anti-fade mounting medium. |
| Cells are not visible | - Improper focus.- Low cell density. | - Carefully adjust the focus.- Concentrate the cell suspension before mounting. |
Conclusion
This compound staining is a valuable technique for visualizing active cell wall synthesis in Pseudomonas putida. The protocol provided here offers a robust starting point for researchers. By optimizing parameters such as dye concentration and incubation time, this method can be adapted for a wide range of applications, from fundamental studies of bacterial growth to high-throughput screening of novel antibiotics.
References
Application of NBDT in Shotgun Proteome Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoxadiazole (NBDT) and its derivatives are environmentally sensitive fluorescent probes that have emerged as valuable tools in shotgun proteomics. These small, reactive compounds can be used to covalently label proteins, enabling their identification and quantification within complex biological mixtures. The fluorescence of the NBD group is highly dependent on the polarity of its local environment, providing an additional layer of information regarding protein conformation and interactions. This application note provides detailed protocols for the use of this compound derivatives, specifically 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), in shotgun proteome analysis, along with data presentation guidelines and workflow visualizations.
NBD-Cl and NBD-F react with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, as well as with thiol groups of cysteine residues.[1] This reactivity allows for the stable tagging of proteins and peptides for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between NBD-Cl and NBD-F often depends on the desired reactivity and the specific experimental conditions.
Core Applications in Shotgun Proteomics
The application of this compound labeling in shotgun proteomics offers several advantages:
-
Quantitative Analysis: By comparing the fluorescence intensity or the mass spectrometry signal of NBD-labeled peptides, researchers can achieve relative and absolute quantification of proteins between different biological samples.
-
Increased Sensitivity: The fluorescent tag can aid in the detection of low-abundance proteins.
-
Structural and Functional Insights: Changes in the fluorescence properties of NBD can indicate alterations in protein conformation or interactions, providing valuable functional information.
-
Targeted Analysis: NBD-based probes can be designed to target specific proteins or protein families, enabling the study of protein-protein interactions and cellular signaling pathways.[1]
Experimental Protocols
This section provides detailed protocols for protein labeling with NBD-Cl and NBD-F, followed by a general workflow for shotgun proteomic analysis.
Protocol 1: N-terminal and Lysine Labeling with NBD-Cl
This protocol is adapted for labeling the N-terminal α-amino group and the ε-amino group of lysine residues in proteins. Selective N-terminal labeling can be achieved at neutral pH.[2]
Materials:
-
Protein extract
-
NBD-Cl (4-chloro-7-nitrobenzofurazan) solution (10 mM in DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for SPE (e.g., 0.1% trifluoroacetic acid (TFA) in water, 0.1% TFA in acetonitrile)
Procedure:
-
Protein Extraction and Quantification: Extract proteins from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
NBD-Cl Labeling:
-
Adjust the pH of the protein solution to 8.5 with 0.1 M sodium bicarbonate buffer.
-
Add NBD-Cl solution to a final concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching: Add quenching solution to a final concentration of 50 mM to stop the labeling reaction.
-
Protein Precipitation and Digestion:
-
Precipitate the labeled proteins using a suitable method (e.g., acetone (B3395972) precipitation).
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Protocol 2: Cysteine and Amine Labeling with NBD-F
This protocol is suitable for labeling both cysteine and primary/secondary amine groups.
Materials:
-
Protein extract or peptide digest
-
NBD-F (4-fluoro-7-nitrobenzofurazan) solution (100 mM in acetonitrile)[3]
-
Borate (B1201080) buffer (50 mM, pH 8.0) containing 20 mM EDTA[3]
-
Hydrochloric acid (HCl) solution (50 mM)[3]
-
Other reagents as listed in Protocol 1.
Procedure:
-
Sample Preparation:
-
For protein-level labeling: Follow steps 1 and 2 from Protocol 1.
-
For peptide-level labeling: Perform protein extraction, quantification, reduction, alkylation, and tryptic digestion as described in Protocol 1 (steps 1, 2, and 5).
-
-
NBD-F Labeling:
-
Reaction Termination: Add 400 µl of 50 mM HCl to stop the reaction.[3]
-
Sample Cleanup:
-
For protein-level labeling: Proceed with protein precipitation and digestion (Protocol 1, step 5), followed by peptide desalting (Protocol 1, step 6).
-
For peptide-level labeling: Proceed directly to peptide desalting (Protocol 1, step 6).
-
-
LC-MS/MS Analysis: Reconstitute the dried, labeled peptides for LC-MS/MS analysis.
Shotgun Proteomics Workflow
The following diagram illustrates the general workflow for shotgun proteomics analysis using this compound labeling.
Data Presentation
Quantitative data from this compound-based shotgun proteomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Relative Quantification of NBD-Labeled Proteins in Apoptosis
This table presents hypothetical quantitative data for proteins identified and quantified using NBD labeling in a study of apoptosis. Relative abundance is expressed as a fold change in apoptotic cells compared to control cells.
| Protein ID | Gene Name | Protein Name | Fold Change (Apoptotic/Control) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | <0.01 | 12 |
| P10415 | CASP3 | Caspase-3 | 3.1 | <0.01 | 8 |
| Q07817 | BAX | Apoptosis regulator BAX | 2.1 | <0.05 | 6 |
| P10275 | BCL2 | Apoptosis regulator Bcl-2 | 0.6 | <0.05 | 10 |
| P42574 | CYCS | Cytochrome c, somatic | 1.8 | <0.05 | 5 |
Table 2: NBD-F Labeling Efficiency for Standard Proteins
This table shows representative data on the labeling efficiency of NBD-F for cysteine and lysine residues in standard proteins, as determined by mass spectrometry.
| Protein | Labeled Residue | Number of Labeled Sites Detected | Total Number of Sites | Labeling Efficiency (%) |
| Bovine Serum Albumin | Cysteine | 33 | 35 | 94.3 |
| Bovine Serum Albumin | Lysine | 55 | 59 | 93.2 |
| Lysozyme C | Cysteine | 8 | 8 | 100 |
| Lysozyme C | Lysine | 6 | 6 | 100 |
| Myoglobin | Lysine | 19 | 19 | 100 |
Signaling Pathway Visualization
This compound labeling can be employed to study changes in protein expression and interactions within specific signaling pathways. The following diagram illustrates a simplified apoptosis signaling pathway, where proteins that could be targeted for quantitative analysis using this compound labeling are highlighted.
Conclusion
This compound-based fluorescent labeling is a versatile and powerful technique for quantitative shotgun proteome analysis. The protocols and workflows presented in this application note provide a framework for researchers to employ this compound derivatives to gain deeper insights into the composition, regulation, and function of the proteome. The ability to combine quantitative data with information on protein conformation and interactions makes this compound a valuable tool for basic research, drug discovery, and biomarker development.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
Quantifying the Uptake of NBDT-Labeled Molecules in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrobenzoxadiazole (NBDT or NBD) fluorophore is a small, environmentally sensitive dye extensively used for labeling molecules to study their interaction with and uptake into living cells, including bacteria.[1] Its fluorescence is significantly enhanced in hydrophobic environments, such as lipid membranes, compared to aqueous solutions. This property makes this compound an excellent tool for quantifying the accumulation of labeled compounds (e.g., antibiotics, peptides, or nanoparticles) within bacterial cells.[1] Accurate quantification of molecular uptake is critical in drug development for assessing the efficacy of new antimicrobial agents and in research for understanding bacterial physiology and transport mechanisms.
This document provides detailed protocols for three common methods used to quantify the uptake of this compound-labeled substances in bacterial cultures:
-
Flow Cytometry: A high-throughput method that provides quantitative data on a single-cell level.[2]
-
Fluorescence Microscopy: A visualization technique that offers spatial information on uptake and localization.[3]
-
Microplate-Based Fluorescence Assay: A rapid, high-throughput method suitable for screening large numbers of compounds or conditions.[4]
Mechanism of Uptake: A Conceptual Overview
The uptake of this compound-labeled molecules by bacteria is a multi-step process involving passage across the cell envelope. In Gram-negative bacteria, this requires traversing both the outer membrane (OM) and the inner (cytoplasmic) membrane (IM). The specific pathway can depend on the properties of the molecule attached to the this compound dye. Cationic molecules, like many antimicrobial peptides, may initially interact with the negatively charged lipopolysaccharides (LPS) on the outer membrane before being translocated across the membranes.[5][6] This process can be energy-dependent, often relying on the cell's membrane potential, or may occur through specific transport systems like ABC transporters.
Caption: this compound-probe uptake pathway in Gram-negative bacteria.
Method 1: Flow Cytometry for Single-Cell Quantitative Analysis
Flow cytometry allows for the rapid analysis of thousands of individual cells, providing robust statistical data on the distribution of this compound uptake within a bacterial population.[2] This method measures the mean fluorescence intensity (MFI) of cells that have internalized the this compound-labeled probe.
Experimental Workflow: Flow Cytometry
Caption: Step-by-step workflow for the flow cytometry assay.
Detailed Protocol: Flow Cytometry
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium (e.g., Luria-Bertani broth).
-
Incubate overnight at the optimal temperature with shaking.
-
The following day, subculture the bacteria into a fresh medium and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).
-
-
Cell Preparation and Staining:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with Phosphate Buffered Saline (PBS, pH 7.4).
-
Resuspend the cells in PBS to a final density of approximately 1 x 10⁷ cells/mL.[7]
-
Add the this compound-labeled compound to the desired final concentration (e.g., 1-10 µM). Include an unstained control (cells only) and other relevant controls (e.g., cells with an uptake inhibitor).
-
Incubate the samples under desired conditions (e.g., 37°C for 30 minutes), protected from light.
-
-
Washing and Fixation:
-
Pellet the cells by centrifugation (5000 x g for 10 minutes).
-
Remove the supernatant and resuspend the pellet in 1 mL of cold PBS to wash away the unbound probe. Repeat this step.
-
(Optional) For biosafety or to stop the uptake process at a specific time point, resuspend the final pellet in 1 mL of 2-4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature. Then wash once more with PBS.
-
Resuspend the final pellet in 500 µL of PBS for analysis.
-
-
Data Acquisition and Analysis:
-
Set up the flow cytometer to detect fluorescence in the appropriate channel for this compound (typically excited by a blue laser at 488 nm and detected with a ~530/30 nm bandpass filter).
-
Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) using the unstained control to exclude debris.
-
Acquire at least 10,000-50,000 events for each sample.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells within the gated population.[7]
-
Data Presentation: Flow Cytometry
Table 1: Quantification of this compound-labeled peptide uptake in E. coli by Flow Cytometry.
| Treatment Condition | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Fluorescent Cells |
| Unstained Control | 0 | 50 ± 8 | 0.5 ± 0.2 |
| This compound-Peptide | 1 | 850 ± 45 | 65.2 ± 3.1 |
| This compound-Peptide | 5 | 4200 ± 210 | 92.8 ± 1.5 |
| This compound-Peptide | 10 | 9600 ± 550 | 98.5 ± 0.8 |
| This compound-Peptide + Inhibitor* | 10 | 1100 ± 90 | 70.3 ± 4.5 |
*Data are representative. An inhibitor of membrane potential (e.g., CCCP) can be used as a control to investigate energy-dependent uptake.
Method 2: Fluorescence Microscopy for Visual and Spatial Analysis
Fluorescence microscopy provides a direct visualization of this compound-probe uptake, offering valuable qualitative and semi-quantitative information about the subcellular localization of the compound.[1][8]
Experimental Workflow: Fluorescence Microscopy
Caption: Step-by-step workflow for the fluorescence microscopy assay.
Detailed Protocol: Fluorescence Microscopy
-
Culture and Sample Preparation:
-
Grow bacteria to the mid-logarithmic phase as described in the flow cytometry protocol.
-
Harvest and wash the cells with PBS.
-
Prepare clean glass coverslips or slides. For non-adherent bacteria, coat the surface with poly-L-lysine to promote cell attachment.
-
Add a small volume of the bacterial suspension (~1 x 10⁸ cells/mL) to the coverslip and allow the cells to adhere for 10-15 minutes.
-
-
Staining and Mounting:
-
Carefully remove the bacterial suspension and add a solution of the this compound-labeled compound in PBS to the coverslip.
-
Incubate for the desired time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
-
Gently wash the coverslip 2-3 times with PBS to remove unbound probes.
-
Mount the coverslip onto a glass slide using a suitable mounting medium. An anti-fade reagent can be included to reduce photobleaching.
-
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope (epifluorescence or confocal for higher resolution) equipped with appropriate filters for this compound (e.g., FITC/GFP filter set).[3]
-
Acquire images using both fluorescence and brightfield (or phase-contrast) channels to correlate the fluorescent signal with the bacterial cells.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the average fluorescence intensity per cell.[9][10] Outline individual cells in the brightfield image and measure the corresponding mean pixel intensity in the fluorescence channel.
-
Data Presentation: Fluorescence Microscopy
Table 2: Semi-Quantitative Analysis of this compound-Antibiotic Uptake in S. aureus by Microscopy.
| Condition | Incubation Time (min) | Average Cellular Fluorescence (A.U.)* | Observed Localization |
| Untreated Control | 30 | 15 ± 4 | Background |
| This compound-Antibiotic (5 µM) | 5 | 250 ± 30 | Cell Periphery |
| This compound-Antibiotic (5 µM) | 15 | 870 ± 95 | Punctate Cytoplasmic |
| This compound-Antibiotic (5 µM) | 30 | 1650 ± 180 | Diffuse Cytoplasmic |
*A.U. = Arbitrary Units. Data are representative and derived from the analysis of >100 individual cells per condition.
Method 3: Microplate-Based Fluorescence Assay
This method is ideal for high-throughput screening of compound libraries or testing various conditions (e.g., different concentrations, inhibitors, or bacterial strains) simultaneously.[4] It measures the total fluorescence of the bacterial suspension in a microplate well.
Detailed Protocol: Microplate Assay
-
Preparation of Bacteria and Reagents:
-
Grow and prepare the bacterial suspension as previously described, adjusting the final cell density in a suitable buffer (e.g., PBS) to an OD₆₀₀ of ~0.2-0.5 in the final assay volume.
-
Prepare a serial dilution of the this compound-labeled compound in the same buffer.
-
-
Assay Setup:
-
Pipette the bacterial suspension into the wells of a black, clear-bottom 96-well microplate (to minimize background fluorescence and crosstalk).[11]
-
Add the this compound-labeled compounds to the wells. Include wells with bacteria only (background) and wells with the compound in buffer only (to check for intrinsic fluorescence).
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Measurement:
-
Place the microplate in a fluorescence microplate reader.[4]
-
Set the excitation and emission wavelengths for this compound (e.g., Ex: 465 nm, Em: 535 nm).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at different time points (e.g., every 5 minutes for 1 hour) to obtain kinetic data. The plate should be incubated at the desired temperature (e.g., 37°C) within the reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria only) from the fluorescence readings of the test wells.
-
Plot the background-corrected RFU against time or compound concentration.
-
Data Presentation: Microplate Assay
Table 3: Kinetic Measurement of this compound-probe Uptake in P. aeruginosa using a Microplate Reader.
| Time (minutes) | RFU (1 µM Probe) | RFU (5 µM Probe) | RFU (10 µM Probe) |
| 0 | 105 ± 15 | 450 ± 35 | 980 ± 70 |
| 10 | 450 ± 25 | 2100 ± 150 | 4500 ± 310 |
| 20 | 780 ± 50 | 3800 ± 260 | 8200 ± 550 |
| 30 | 1050 ± 80 | 5400 ± 410 | 11500 ± 890 |
| 60 | 1200 ± 110 | 6100 ± 520 | 13200 ± 1100 |
*RFU = Relative Fluorescence Units. Data are background-subtracted and representative of triplicate wells.
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Flow Cytometry to Characterize Bacterial Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of an antimicrobial peptide to bacterial cells: Interaction with different species, strains and cellular components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Fluorescence Microscopy on Living E. coli Sheds New Light on the Antibacterial Effects of the King Penguin β-Defensin AvBD103b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Protein Expression as a Proxy for Bacterial Fitness in a High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Intracellular Fluorescent Foci in Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efflux Pump Inhibition Studies Using Nile Blue-Based Dyes and CCCP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial efflux pumps are a significant mechanism of multidrug resistance (MDR), actively extruding a wide range of antibiotics from the cell and reducing their intracellular concentration to sub-therapeutic levels. The study of these pumps and the identification of efflux pump inhibitors (EPIs) are crucial for the development of new strategies to combat antibiotic resistance.
This document provides detailed application notes and protocols for the use of a Nile Blue-based dye (NBDT), exemplified by the commonly used fluorescent probe Nile Red, in conjunction with the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to investigate efflux pump activity and inhibition. CCCP is a potent uncoupler of oxidative phosphorylation that dissipates the proton motive force (PMF) across the bacterial membrane, which is the primary energy source for many efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily.[1][2][3] By inhibiting the energy source, CCCP effectively blocks efflux pump activity, leading to the intracellular accumulation of efflux pump substrates.
Nile Red is a lipophilic fluorescent dye that exhibits weak fluorescence in aqueous environments but becomes intensely fluorescent in hydrophobic environments, such as the bacterial cell membrane.[2][4] This property makes it an excellent probe for efflux studies, as its extrusion from the cell into the aqueous exterior can be monitored by a decrease in fluorescence.
Principle of the Assay
The assay involves loading bacterial cells with Nile Red in a de-energized state, achieved by treatment with a low concentration of CCCP. In this state, the efflux pumps are inactive, allowing the dye to accumulate within the cell membrane. Subsequently, the cells are washed to remove external CCCP and dye. The efflux process is then initiated by energizing the cells with a carbon source, such as glucose. The active efflux of Nile Red out of the cells is monitored in real-time by measuring the decrease in fluorescence intensity. The presence of an effective EPI, or the genetic absence of a specific efflux pump, will result in a slower rate of Nile Red efflux compared to control cells with active pumps.
Key Applications
-
Screening and characterization of potential efflux pump inhibitors.
-
Determining the role of specific efflux pumps in conferring antibiotic resistance.
-
Investigating the substrate specificity of different efflux pumps.
-
High-throughput screening of compound libraries for EPI activity.
Experimental Protocols
Materials and Reagents
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Wild-type and efflux pump-deficient strains (e.g., ΔacrB) are recommended for comparative studies.
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Potassium phosphate (B84403) buffer (PPB), 20 mM, pH 7.0, containing 1 mM MgCl₂.
-
Nile Red stock solution (1 mM in DMSO).
-
CCCP stock solution (10 mM in DMSO).
-
Glucose stock solution (2 M).
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader with temperature control and appropriate filters (e.g., excitation ~550 nm, emission ~630 nm for Nile Red).
Protocol 1: Real-Time Nile Red Efflux Assay
This protocol is adapted from Bohnert et al., 2010.[2][4][5][6]
1. Preparation of Bacterial Cells: a. Inoculate 20 mL of LB broth with 0.1 mL of an overnight culture of the bacterial strain. b. Grow the culture at 37°C with shaking (140 rpm) for 14-16 hours. c. Harvest 10 mL of the culture by centrifugation at 4,400 rpm for 10 minutes at room temperature. d. Wash the cell pellet by resuspending in 10 mL of PPB and centrifuging again. e. Resuspend the final pellet in PPB to an optical density at 660 nm (OD₆₆₀) of 1.0.
2. Dye Loading (De-energized State): a. In a microcentrifuge tube, mix the bacterial cell suspension with CCCP to a final concentration of 5-10 µM. Note: The optimal CCCP concentration should be determined empirically to ensure de-energization without causing irreversible damage to the cells.[2] b. Add Nile Red to a final concentration of 5 µM. c. Incubate the mixture at room temperature for 3 hours in the dark to allow for dye loading.
3. Efflux Initiation and Measurement: a. After incubation, centrifuge the cells at 13,000 rpm for 3 minutes and discard the supernatant. b. Wash the pellet twice with 1 mL of PPB to remove external CCCP and Nile Red. c. Resuspend the final pellet in 1 mL of PPB. d. Pipette 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate. e. Place the microplate in a pre-warmed (37°C) fluorometric microplate reader. f. Record the baseline fluorescence for a short period (e.g., 100 seconds). g. To initiate efflux, add 2 µL of 2 M glucose to each well (final concentration 40 mM). h. Immediately begin monitoring the decrease in fluorescence over time (e.g., every 30 seconds for 10-20 minutes).
4. Data Analysis: a. Plot fluorescence intensity versus time. b. The rate of efflux can be determined by calculating the initial slope of the fluorescence decay curve. c. To quantify the effect of inhibitors, the time required for 50% of the dye to be effluxed (tefflux50%) can be calculated.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies using CCCP to inhibit efflux pumps.
Table 1: Effect of CCCP on Nile Red Efflux in E. coli
| Strain/Condition | Dye Efflux Rate Constant (K value) (min⁻¹) | Time for 50% Efflux (t_efflux50%) (min) |
| Energized Kam3-AcrB | 0.36 | 1.87 |
| Energized Kam3-AcrB + PAβN | Not specified | 9.26 |
| Energized Kam3-AcrB + CCCP | Not specified | 21.6 |
Data adapted from Chan et al., 2020.[7] This table demonstrates that CCCP significantly increases the time required for 50% efflux of Nile Red, indicating potent inhibition of the AcrB efflux pump.
Table 2: Inhibition of Nile Red Efflux by Various Compounds in E. coli
| Compound | Concentration (µM) | Inhibition of Nile Red Efflux |
| PAβN | 100 | Almost complete |
| NMP | 800 | Almost complete |
| TPP | ~800 | Potent |
| Doxorubicin | Not specified | Potent |
| Minocycline | Not specified | Potent |
Data adapted from Bohnert et al., 2010.[2] This table shows the concentrations at which different compounds, including known EPIs, inhibit Nile Red efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of an RND efflux pump and its inhibition by CCCP.
Caption: Workflow for the this compound/Nile Red efflux assay with CCCP.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 8. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBDT in Porin-Mediated Influx Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nitrobenzoxadiazole (NBD)-labeled tracers (referred to generally as NBDT) to investigate porin-mediated influx in Gram-negative bacteria. The following sections detail the principles, experimental protocols, data presentation, and visualization of workflows for studying the uptake of NBD-labeled molecules through outer membrane porins.
Introduction
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. Porins are protein channels embedded in this membrane that facilitate the influx of small, hydrophilic molecules, including nutrients and some antibiotics. Understanding the kinetics and selectivity of transport through these channels is crucial for the development of new antibacterial agents. NBD is a small, environmentally sensitive fluorophore that can be attached to various molecules of interest. When an NBD-labeled molecule (this compound) traverses the outer membrane and enters the more hydrophobic environment of the periplasm or inner membrane, its fluorescence properties can change, providing a measurable signal for uptake. This methodology offers a real-time, quantitative approach to studying porin function.
Principle of the this compound Influx Assay
The this compound influx assay is based on the fluorescence properties of the NBD group. In an aqueous extracellular environment, the fluorescence of an this compound compound is typically lower than when it enters the less polar environment of the bacterial periplasm or partitions into the cell membranes. This increase in fluorescence can be monitored over time using a fluorometer or fluorescence microscope. The rate of fluorescence increase is proportional to the rate of this compound influx into the bacterium. By comparing the influx rates in wild-type bacteria versus isogenic mutants lacking specific porins, the contribution of individual porin channels to the uptake of the this compound can be determined.
Data Presentation
Quantitative data from this compound influx experiments should be organized to facilitate clear comparison between different bacterial strains, experimental conditions, or test compounds.
Table 1: Kinetic Parameters of this compound Influx in E. coli Strains
| Bacterial Strain | Porin(s) Expressed | This compound Compound | Initial Influx Rate (RFU/s) | Maximum Fluorescence (RFU) | Half-maximal Time (t½) (s) |
| Wild-Type | OmpF, OmpC, etc. | NBD-Glucose | Data | Data | Data |
| ΔOmpF | OmpC, etc. | NBD-Glucose | Data | Data | Data |
| ΔOmpC | OmpF, etc. | NBD-Glucose | Data | Data | Data |
| ΔOmpFΔOmpC | None (major) | NBD-Glucose | Data | Data | Data |
| Wild-Type | OmpF, OmpC, etc. | NBD-Cephalosporin | Data | Data | Data |
| ΔOmpF | OmpC, etc. | NBD-Cephalosporin | Data | Data | Data |
| ΔOmpC | OmpF, etc. | NBD-Cephalosporin | Data | Data | Data |
| ΔOmpFΔOmpC | None (major) | NBD-Cephalosporin | Data | Data | Data |
RFU: Relative Fluorescence Units. Data in this table is illustrative and should be replaced with experimental results.
Table 2: Inhibition of this compound Influx by Competitive Substrates
| Bacterial Strain | This compound Compound | Competitor Compound | Competitor Conc. (µM) | % Inhibition of Influx Rate |
| Wild-Type | NBD-Glucose | Unlabeled Glucose | 10 | Data |
| Wild-Type | NBD-Glucose | Unlabeled Glucose | 50 | Data |
| Wild-Type | NBD-Glucose | Unlabeled Glucose | 100 | Data |
| Wild-Type | NBD-Cephalosporin | Unlabeled Cephalosporin | 10 | Data |
| Wild-Type | NBD-Cephalosporin | Unlabeled Cephalosporin | 50 | Data |
| Wild-Type | NBD-Cephalosporin | Unlabeled Cephalosporin | 100 | Data |
Data in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
The following protocols are generalized for an this compound influx assay. Specific parameters such as this compound concentration, incubation times, and instrument settings should be optimized for the specific NBD-labeled molecule and bacterial species being studied.
Protocol 1: Real-Time Fluorometric this compound Influx Assay
This protocol measures the continuous influx of an this compound into a bacterial suspension.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli wild-type and porin deletion mutants)
-
Appropriate growth medium (e.g., LB broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound compound of interest
-
Fluorometer with temperature control and kinetic reading capabilities
-
96-well black, clear-bottom microplates
Procedure:
-
Bacterial Culture Preparation: a. Inoculate 5 mL of growth medium with a single colony of the desired bacterial strain. b. Grow overnight at 37°C with shaking. c. The next day, subculture the overnight culture into fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Preparation for Assay: a. Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cell pellet twice with PBS to remove residual growth medium. c. Resuspend the final cell pellet in PBS to a final OD₆₀₀ of 0.5.
-
Fluorometric Measurement: a. Pipette 180 µL of the bacterial suspension into the wells of a 96-well black, clear-bottom microplate. b. Place the plate in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C) for 5-10 minutes. c. Set the fluorometer to record fluorescence at appropriate excitation and emission wavelengths for the NBD fluorophore (typically Ex: 470 nm, Em: 530 nm). d. Program the instrument to perform a kinetic read, measuring fluorescence every 30-60 seconds for a total duration of 30-60 minutes. e. To initiate the assay, add 20 µL of the this compound solution (at 10x the final desired concentration) to each well. f. Immediately begin the kinetic measurement.
-
Data Analysis: a. For each well, plot the relative fluorescence units (RFU) against time. b. The initial rate of influx can be calculated from the slope of the initial linear portion of the curve. c. Compare the influx rates between different bacterial strains to determine the role of specific porins.
Protocol 2: Endpoint this compound Accumulation Assay
This protocol measures the total accumulation of an this compound after a fixed incubation period.
Materials:
-
Same as Protocol 1, with the addition of a centrifuge capable of handling microplates or microtubes.
Procedure:
-
Bacterial Culture and Cell Preparation: a. Follow steps 1 and 2 from Protocol 1.
-
This compound Incubation: a. Aliquot 180 µL of the bacterial suspension into microcentrifuge tubes or a 96-well plate. b. Add 20 µL of the this compound solution to each tube/well to achieve the final desired concentration. c. Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes).
-
Washing and Fluorescence Measurement: a. Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes). b. Carefully remove the supernatant containing the extracellular this compound. c. Resuspend the cell pellet in 200 µL of fresh PBS. d. Repeat the wash step (3a-c) two more times to minimize background fluorescence from non-internalized probe. e. After the final wash, resuspend the cells in 200 µL of PBS. f. Transfer 180 µL of the washed cell suspension to a 96-well black, clear-bottom microplate. g. Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Compare the fluorescence intensity between different bacterial strains or experimental conditions. Higher fluorescence indicates greater accumulation of the this compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual pathway of this compound influx and the experimental workflows.
Caption: Conceptual pathway of this compound influx through a porin channel.
Application Notes and Protocols: Colorimetric Assays for Screening Toluene-Degrading Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene (B28343), a volatile aromatic hydrocarbon, is a prevalent environmental pollutant originating from industrial processes and petroleum products. Bioremediation, utilizing microorganisms to degrade such contaminants, presents an eco-friendly and cost-effective solution. A critical first step in this process is the identification and isolation of potent toluene-degrading bacteria. This document provides detailed protocols for rapid and efficient screening of these microorganisms using colorimetric assays.
It is important to clarify a potential point of confusion regarding the terminology. While the term "NBDT assay" was specified, literature primarily describes "this compound" as a fluorescently labeled toluene analog used in uptake studies. It is likely that "NBT assay," referring to the Nitroblue Tetrazolium assay, was intended. The NBT assay is a well-established method for assessing metabolic activity through the reduction of a tetrazolium salt. This document will therefore focus on the principles of redox-based screening assays, providing a detailed protocol for the widely used 2,6-dichlorophenolindophenol (DCPIP) assay and an adapted protocol for the Nitroblue Tetrazolium (NBT) assay, both of which are suitable for screening toluene-degrading bacteria.
Principle of the Assays
The screening assays described herein are based on the principle of microbial metabolism-linked redox reactions. Toluene-degrading bacteria utilize toluene as a carbon and energy source. During the metabolic oxidation of toluene, electrons are transferred to an artificial electron acceptor in the culture medium. This transfer of electrons results in a distinct color change of the redox indicator, providing a visual or spectrophotometric confirmation of toluene degradation.
-
DCPIP (2,6-dichlorophenolindophenol) Assay: DCPIP is a redox indicator that is blue in its oxidized state and becomes colorless upon reduction. When toluene-degrading bacteria metabolize toluene, the electrons generated are transferred to DCPIP, causing the blue color of the medium to fade. The rate and extent of this decolorization are indicative of the toluene degradation activity of the bacteria.[1]
-
NBT (Nitroblue Tetrazolium) Assay: NBT is a yellow, water-soluble tetrazolium salt that, upon reduction by cellular dehydrogenases and reductases, forms a dark blue, water-insoluble formazan.[2][3] The production of this blue precipitate within or around the bacterial colonies serves as an indicator of active metabolism, which, in this context, is fueled by toluene degradation.
Materials and Reagents
-
Toluene (analytical grade)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Nitroblue tetrazolium (NBT)
-
Bacterial isolates to be screened
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile culture tubes and flasks
-
Shaking incubator
-
Centrifuge
Experimental Protocols
Protocol 1: DCPIP Assay for Screening Toluene-Degrading Bacteria
This protocol is adapted from methods described for screening hydrocarbon-degrading bacteria.[1][6]
1. Preparation of Media and Reagents:
- Prepare Bushnell-Haas (BH) broth and BH agar (B569324) according to standard formulations. Sterilize by autoclaving.
- Prepare a 1 g/L stock solution of DCPIP in sterile distilled water and filter-sterilize.
- Prepare a sterile stock of toluene.
2. Inoculum Preparation:
- Inoculate individual bacterial isolates into a suitable nutrient broth and incubate overnight at an optimal temperature with shaking.
- Harvest the cells by centrifugation and wash with sterile phosphate (B84403) buffer or BH medium.
- Resuspend the cell pellet in sterile BH medium to a desired optical density (e.g., OD600 of 1.0).
3. Assay Procedure (96-well plate format):
- To each well of a sterile 96-well microplate, add the following in order:
- 150 µL of sterile BH broth.
- 50 µL of the bacterial inoculum.
- 10 µL of toluene (as the sole carbon source).
- 20 µL of the DCPIP stock solution.
- Include the following controls:
- Negative Control 1 (Abiotic): BH broth, toluene, and DCPIP (no inoculum).
- Negative Control 2 (No Substrate): BH broth, bacterial inoculum, and DCPIP (no toluene).
- Seal the plate to prevent toluene volatilization and incubate at an appropriate temperature (e.g., 30°C) with gentle shaking.
4. Data Collection and Interpretation:
- Visually inspect the plates at regular intervals (e.g., 24, 48, 72 hours) for a color change from blue to colorless.
- For quantitative analysis, measure the absorbance at 600 nm using a microplate reader. A decrease in absorbance indicates DCPIP reduction and, consequently, toluene degradation.
- The percentage of DCPIP reduction can be calculated using the formula: % Reduction = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Adapted NBT Assay for Screening Toluene-Degrading Bacteria
This protocol is adapted from general microbial viability and metabolic activity assays using NBT.[2]
1. Preparation of Media and Reagents:
- Prepare BH agar plates.
- Prepare a 1 mg/mL stock solution of NBT in sterile distilled water and filter-sterilize.
- Prepare a sterile stock of toluene.
2. Plating and Exposure to Toluene:
- Spread a diluted suspension of the bacterial isolates onto the surface of BH agar plates.
- Place a sterile filter paper disc impregnated with a small amount of toluene onto the lid of the petri dish to provide toluene as a vapor, which will serve as the sole carbon source.
- Incubate the plates at an appropriate temperature until colonies are visible.
3. NBT Staining:
- Once colonies have formed, gently overlay the agar surface with the NBT solution, ensuring the colonies are covered.
- Continue to incubate the plates for a few hours (e.g., 2-4 hours) at the same temperature.
4. Data Collection and Interpretation:
- Observe the colonies for the development of a dark blue/purple color.
- Colonies that turn blue are considered positive for metabolic activity in the presence of toluene, indicating potential toluene degradation. Non-degrading or inactive colonies will remain their original color.
- The intensity of the blue color can be qualitatively assessed to compare the relative activity of different isolates.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the DCPIP assay for screening hydrocarbon-degrading bacteria.
Table 1: DCPIP Decolorization by Toluene-Degrading Bacterial Isolates
| Isolate | Time to Complete Decolorization (hours) |
| Pseudomonas aeruginosa | 72 |
| Bacillus cereus | 96 |
| Acinetobacter sp. | 72 |
| Rhodococcus sp. | 120 |
| Non-degrading control | No decolorization |
Data is illustrative and compiled from trends observed in the literature.[7]
Table 2: Quantitative Analysis of Hydrocarbon Degradation using DCPIP Assay
| Bacterial Isolate | Hydrocarbon Substrate | % Degradation after 72 hours |
| Isolate HDB3 | Petrol | 12.5 |
| Isolate HDB5 | Petrol | 27.5 |
| Isolate HDB6 | Petrol | 8.75 |
| Isolate HDB8 | Petrol | 20.0 |
Data adapted from a study screening for hydrocarbon degrading bacteria.[8]
Visualizations
Toluene Degradation Pathway
Caption: Major aerobic degradation pathways of toluene by bacteria.
Experimental Workflow for Screening Toluene-Degrading Bacteria
Caption: Workflow for isolation and screening of toluene-degrading bacteria.
References
- 1. becak-turbo.select-foods.exposed [becak-turbo.select-foods.exposed]
- 2. Nitroblue tetrazolium (NBT) reduction by bacteria employed for rapid determination of antibiotic concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroblue tetrazolium test in bacterial and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. scielo.br [scielo.br]
- 6. ijcmas.com [ijcmas.com]
- 7. ukm.my [ukm.my]
- 8. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for NBDT Labeling in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical derivatization is a powerful strategy in mass spectrometry (MS)-based proteomics and metabolomics to enhance the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention. The use of labeling reagents can introduce moieties that improve these characteristics, enabling more sensitive and robust quantification. This document provides detailed application notes and protocols for the use of 4-nitro-7-(N-piperazino)benzofurazan (NBDT), and its more commonly used and reactive analogue, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), in sample preparation for mass spectrometry.
NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines, as well as thiol groups, to form stable, fluorescent derivatives. This reactivity makes it a versatile tool for labeling peptides, proteins, and various small molecules. A key advantage of NBD-Cl is its ability to selectively label the N-terminal α-amine of proteins and peptides at neutral pH, leaving the ε-amino groups of lysine (B10760008) residues largely unmodified.[1] This selectivity can be advantageous for specific applications in proteomics. The derivatization not only facilitates fluorescent detection but also improves the chromatographic behavior and ionization efficiency of the analytes in liquid chromatography-mass spectrometry (LC-MS).
Principle of this compound/NBD-Cl Labeling
NBD-Cl reacts with nucleophilic groups, primarily amines and thiols, via a nucleophilic aromatic substitution reaction. The chlorine atom on the benzofurazan (B1196253) ring is displaced by the nucleophile, forming a stable covalent bond. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the target amino or thiol groups, which enhances their nucleophilicity.
The resulting NBD-labeled analytes exhibit strong fluorescence, with excitation and emission maxima in the visible range, which can be utilized for in-gel or in-solution fluorescence-based quantification.[1] More importantly for mass spectrometry-based applications, the NBD moiety increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase chromatography columns. Furthermore, the presence of the nitro group can enhance ionization in certain mass spectrometry sources.
Applications
-
Quantitative Proteomics: NBD-Cl labeling can be used for the relative and absolute quantification of proteins. By labeling the N-termini of peptides after proteolytic digestion, changes in protein expression levels between different biological samples can be determined.
-
Selective N-terminal Protein Labeling: The selectivity of NBD-Cl for the N-terminal amine at neutral pH allows for the specific analysis of protein N-termini, which is useful for studying protein processing and modifications.[1]
-
Analysis of Amine- and Thiol-Containing Small Molecules: NBD-Cl is widely used for the derivatization of various small molecules, such as amino acids, biogenic amines, and thiols, to improve their detection and quantification by LC-MS.
Experimental Protocols
Protocol 1: Selective N-terminal Labeling of Proteins with NBD-Cl
This protocol is adapted for the selective labeling of the N-terminal α-amino group of intact proteins.
Materials:
-
Protein sample (in a buffer free of primary amines, e.g., phosphate (B84403) or HEPES buffer)
-
NBD-Cl solution (10 mM in DMSO or acetonitrile)
-
Reaction buffer: 50 mM sodium phosphate buffer, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., C4 or C18 spin columns) suitable for proteins
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a suitable desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Labeling Reaction: Add the NBD-Cl solution to the protein sample to a final concentration of 1-5 mM. The optimal ratio of NBD-Cl to protein should be determined empirically but a 10- to 50-fold molar excess of the reagent over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature in the dark for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with the excess NBD-Cl.
-
Sample Cleanup: Remove excess reagents and byproducts by desalting the labeled protein sample using a C4 spin column.
-
Equilibrate the column with 0.1% formic acid in water.
-
Load the quenched reaction mixture.
-
Wash the column with 0.1% formic acid in water.
-
Elute the labeled protein with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
Sample Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS analysis.
Protocol 2: Labeling of Peptides with NBD-Cl for Quantitative Proteomics
This protocol is designed for labeling peptides after proteolytic digestion of a protein sample.
Materials:
-
Tryptic digest of a protein sample
-
NBD-Cl solution (10 mM in acetonitrile)
-
Reaction buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5
-
Quenching solution: 1% trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
LC-MS grade water and acetonitrile
-
Formic acid and TFA
Procedure:
-
Sample Preparation: The protein sample should be reduced, alkylated, and digested with trypsin according to standard protocols. The resulting peptide mixture should be dried and reconstituted in the reaction buffer.
-
Labeling Reaction: Add the NBD-Cl solution to the peptide sample to achieve a final concentration of 1-2 mM. A 5- to 10-fold molar excess of NBD-Cl over the estimated total peptide amount is recommended.
-
Incubation: Incubate the reaction at 60°C for 30 minutes in the dark.
-
Quenching: Acidify the reaction mixture by adding the quenching solution to a final pH of 2-3 to stop the reaction.
-
Sample Cleanup: Desalt the labeled peptides using a C18 spin column.
-
Equilibrate the column with 0.1% TFA in water.
-
Load the acidified sample.
-
Wash the column with 0.1% TFA in water.
-
Elute the labeled peptides with 50-80% acetonitrile in 0.1% TFA.
-
-
Sample Analysis: Dry the eluted sample and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a proteomics experiment using NBD-Cl labeling to compare a control and a treated sample. The data would be generated by measuring the peak areas of the NBD-labeled peptides in the LC-MS analysis.
| Protein ID | Gene Name | Peptide Sequence | Control (Peak Area) | Treated (Peak Area) | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | LVNEVTEFAK | 1.25E+08 | 1.30E+08 | 1.04 | 0.65 |
| P68871 | HBB | VGGHGAEYGAEALER | 9.80E+07 | 1.96E+08 | 2.00 | 0.04 |
| P00734 | HPT | VGYVSGWGR | 5.40E+07 | 2.65E+07 | 0.49 | 0.01 |
| Q9Y6K9 | ANXA1 | AMKGLGTDEDTLIEIILTTR | 7.20E+06 | 2.16E+07 | 3.00 | 0.005 |
| P62258 | ACTG1 | IWHHTFYNELR | 1.50E+08 | 1.45E+08 | 0.97 | 0.82 |
Visualizations
Caption: Experimental workflow for NBD-Cl labeling of peptides for quantitative proteomics.
Caption: Reaction of NBD-Cl with a peptide's N-terminal amine.
References
Integrating Nanoparticle Toxicity Data with Microbiological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the comprehensive evaluation of nanoparticle-based antimicrobial agents by integrating their efficacy data with crucial toxicological assessments. A thorough understanding of a nanoparticle's activity spectrum, coupled with its safety profile, is paramount for the development of effective and safe therapeutics. This document outlines standard protocols for key microbiological and toxicological assays and provides a logical workflow for data integration and interpretation.
Introduction
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Nanoparticles (NPs) have shown significant promise in this area due to their unique physicochemical properties and multiple antibacterial mechanisms, which include the generation of reactive oxygen species (ROS), release of metal ions, and non-oxidative pathways.[1][2] However, the very properties that make nanoparticles effective antimicrobials can also lead to toxicity in host cells. Therefore, a critical aspect of nanoparticle-based drug development is the parallel assessment of antimicrobial efficacy and potential toxicity.
This guide provides detailed protocols for a panel of assays to facilitate this integrated approach, enabling researchers to build a comprehensive profile of their nanoparticle candidates.
Experimental Workflow
A systematic approach to integrating nanoparticle antimicrobial and toxicity data is crucial. The following workflow provides a logical sequence for these evaluations.
Quantitative Data Summary
A crucial step in the evaluation of nanoparticle-based antimicrobials is the direct comparison of their antimicrobial efficacy with their cytotoxic effects. The following tables summarize quantitative data from various studies, presenting Minimum Inhibitory Concentrations (MICs) against pathogenic bacteria alongside the 50% inhibitory concentrations (IC50) against mammalian cell lines.
Table 1: Silver Nanoparticles (AgNPs) - Efficacy vs. Cytotoxicity
| Nanoparticle Size | Bacterium | MIC (µg/mL) | Mammalian Cell Line | Cytotoxicity Assay | IC50 (µg/mL) | Reference |
| 48 nm | Proteus mirabilis | 7.8 | L929 | MTT | > MIC | [3] |
| 11 nm | P. aeruginosa | 1 | - | - | - | [4] |
| 11 nm | S. aureus | 2 | - | - | - | [4] |
| Not Specified | S. aureus | 128 | RAW 264.7 | MTT | 16.3 | [5] |
| Not Specified | S. aureus | 128 | MCF-7 | MTT | 12.9 | [5] |
| Not Specified | E. coli | 8 | RAW 264.7 | MTT | 16.3 | [5] |
| Not Specified | E. coli | 8 | MCF-7 | MTT | 12.9 | [5] |
| Not Specified | K. pneumoniae | 32 | RAW 264.7 | MTT | 16.3 | [5] |
| Not Specified | K. pneumoniae | 32 | MCF-7 | MTT | 12.9 | [5] |
| Not Specified | P. aeruginosa | 8 | RAW 264.7 | MTT | 16.3 | [5] |
| Not Specified | P. aeruginosa | 8 | MCF-7 | MTT | 12.9 | [5] |
Table 2: Zinc Oxide Nanoparticles (ZnO NPs) - Efficacy vs. Cytotoxicity
| Nanoparticle Size | Bacterium | MIC (µg/mL) | Mammalian Cell Line | Cytotoxicity Assay | IC50 (µg/mL) | Reference |
| < 70 nm | Proteus mirabilis | 31.25 | L929 | MTT | < MIC | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[6]
Protocol:
-
Preparation of Nanoparticle Suspensions: Prepare a stock solution of the nanoparticles in a suitable solvent (e.g., deionized water, DMSO) and sonicate to ensure a homogenous dispersion.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the nanoparticle stock solution in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth without nanoparticles) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the nanoparticle that shows no visible turbidity.[7][8]
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on an appropriate agar (B569324) medium. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[6][9]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticle suspension for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium containing the nanoparticles and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of nanoparticles that causes a 50% reduction in cell viability, can be determined from the dose-response curve.
Nanoparticle-Induced Oxidative Stress
Nanoparticles can induce oxidative stress in bacteria through the generation of reactive oxygen species (ROS).[11]
Protocol (using DCFH-DA):
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Nanoparticle Exposure: Expose the bacterial cells to different concentrations of the nanoparticle suspension.
-
DCFH-DA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the bacterial suspension. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS.
-
Incubation: Incubate the mixture in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Biofilm Inhibition Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents.
Protocol (Crystal Violet Method):
-
Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay.
-
Treatment and Incubation: In a 96-well plate, add the bacterial inoculum and different concentrations of the nanoparticle suspension. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[2]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the remaining biofilm with methanol.
-
Staining: Stain the biofilm with a 0.1% crystal violet solution.
-
Solubilization: After washing away the excess stain, solubilize the bound crystal violet with an appropriate solvent (e.g., 33% acetic acid).
-
Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of around 570 nm. A decrease in absorbance in the treated wells compared to the control indicates biofilm inhibition.[12]
Genotoxicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.[13][14]
Protocol:
-
Bacterial Strains: Use appropriate histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the nanoparticle suspension at various concentrations, and, if used, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]
Note on Ames Test for Nanoparticles: The standard Ames test may not be fully suitable for nanoparticles due to their potential inability to be taken up by bacterial cells, which could lead to false-negative results.[15] Therefore, it is often recommended to use this assay in conjunction with mammalian cell-based genotoxicity assays.[16]
Data Integration and Interpretation
The ultimate goal of this integrated approach is to determine the therapeutic potential of a nanoparticle. A key metric is the Therapeutic Index (TI) , which is a quantitative measurement of the relative safety of a drug. It is often calculated as the ratio of the toxic dose to the therapeutic dose. In this context, it can be estimated by comparing the cytotoxicity to the antimicrobial activity.
Therapeutic Index (TI) = IC50 (Cytotoxicity) / MIC (Antimicrobial Efficacy)
A higher TI value indicates a greater margin of safety, as a much higher concentration is required to harm host cells than to inhibit microbial growth.
By systematically applying these protocols and integrating the resulting data, researchers can build a robust understanding of a nanoparticle's potential as a safe and effective antimicrobial agent, thereby guiding further development and preclinical studies.
References
- 1. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Determining the cytotoxicity of the Minimum Inhibitory Concentration (MIC) of silver and zinc oxide nanoparticles in ESBL and carbapenemase producing Proteus mirabilis isolated from clinical samples in Shiraz, Southwest Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green Synthesized Silver Nanoparticles: Antibacterial and Anticancer Activities, Biocompatibility, and Analyses of Surface-Attached Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of MIC and MBC of AI-AgNPs [bio-protocol.org]
- 8. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 9. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Mutagenicity Evaluation of Nanoparticles by the Ames Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gov.uk [gov.uk]
- 16. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NBDT Signal-to-Noise Ratio in Experiments
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals overcome common challenges related to signal-to-noise ratio in Nanobody-Drug Conjugate (NBDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound assays?
High background noise in this compound assays can originate from several sources, including non-specific binding of the this compound or detection antibodies to the assay surface, cross-reactivity with other sample components, and issues with reagents or experimental technique. Inadequate blocking, insufficient washing, and suboptimal antibody concentrations are common culprits.[1][2][3][4]
Q2: How can I reduce non-specific binding of my this compound?
To reduce non-specific binding, optimizing the blocking step is crucial. This can involve testing different blocking agents, increasing the concentration of the blocking agent, or extending the blocking incubation time. Adding a non-ionic surfactant like Tween-20 to your wash and/or blocking buffer can also help minimize hydrophobic interactions.[1][4]
Q3: What is the ideal signal-to-noise ratio for my this compound experiment?
While the ideal signal-to-noise ratio can vary depending on the assay and its intended application, a higher ratio is always desirable as it indicates a stronger specific signal relative to the background noise. A good starting point is to aim for a signal-to-noise ratio of at least 3, but ideally 10 or higher for quantitative assays.
Q4: Can the linker or payload of the this compound affect the signal-to-noise ratio?
Yes, the properties of the linker and the payload can significantly impact the signal-to-noise ratio. A linker that is unstable in the assay buffer can lead to premature release of the payload, which may bind non-specifically and increase background. The hydrophobicity of the payload can also contribute to non-specific binding and higher background.
Troubleshooting Guides
High Background
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking buffer (e.g., try 1-5% BSA, non-fat dry milk, or commercial blockers). Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][4] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash. Add a surfactant (e.g., 0.05% Tween-20) to the wash buffer.[1][3] |
| High this compound or Antibody Concentration | Titrate the this compound and any detection antibodies to determine the optimal concentration that provides a strong signal with low background.[2] |
| Cross-Reactivity | Run controls to identify the source of cross-reactivity. Consider using a more specific this compound or antibody. |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter buffers to remove particulates. |
Low or No Signal
| Potential Cause | Recommended Solution |
| Low this compound or Antibody Concentration | Increase the concentration of the this compound or detection antibodies. |
| Inactive this compound or Antibodies | Ensure proper storage and handling of the this compound and antibodies. Test their activity using a positive control. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures for each step of the assay. Longer incubation times may be needed for low-affinity interactions. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of the buffers are optimal for the this compound-target interaction. |
| Target Antigen Degradation | Prepare fresh samples and use protease inhibitors to prevent antigen degradation. |
Experimental Protocols
This compound-based ELISA Protocol
-
Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add the this compound at various dilutions in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: If the this compound is not directly labeled, add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the this compound. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at the appropriate wavelength.
This compound-based Western Blot Protocol
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
This compound Incubation: Incubate the membrane with the this compound diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Detection: If the this compound is not directly labeled, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Signal Development: Add a chemiluminescent substrate and detect the signal using an imaging system.
This compound-based Flow Cytometry Protocol
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Blocking: Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.
-
This compound Staining: Add the fluorescently labeled this compound at the predetermined optimal concentration and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
Visualizations
Caption: A logical workflow for troubleshooting common signal-to-noise issues in this compound experiments.
Caption: A step-by-step workflow for a typical this compound-based ELISA experiment.
Caption: A diagram illustrating the general mechanism of this compound internalization and subsequent payload release within a target cell.
References
Technical Support Center: Optimizing NBDT Staining for Bacteria
Welcome to the technical support center for optimizing Nitroblue Tetrazolium (NBDT) concentration for bacterial staining. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound staining of bacteria.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Incorrect this compound Concentration: The this compound concentration may be too low for the specific bacterial species or metabolic state. | Systematically test a range of this compound concentrations (e.g., 0.01% to 0.5% w/v) to determine the optimal concentration for your bacterium of interest. |
| 2. Low Bacterial Metabolic Activity: The bacteria may be in a stationary or dormant phase with reduced metabolic activity, leading to less this compound reduction. | Use bacteria from the early to mid-logarithmic growth phase, as this is when they are most metabolically active.[1] | |
| 3. Inappropriate Incubation Time or Temperature: The incubation period may be too short, or the temperature may not be optimal for the bacterial species' metabolic activity. | Optimize the incubation time (e.g., 30 minutes to 4 hours) and temperature to match the optimal growth conditions for your bacterial strain. | |
| 4. Incorrect pH of Staining Solution: The pH of the buffer can significantly impact this compound reduction.[2][3] | Ensure the pH of your staining buffer is within the optimal range, typically around 7.2.[2][3] | |
| 5. Expired or Degraded this compound Reagent: The this compound powder or stock solution may have degraded over time. | Use a fresh preparation of the this compound solution for each experiment.[4] | |
| High Background Staining | 1. This compound Concentration Too High: Excessive this compound can lead to non-specific precipitation and high background. | Titrate the this compound concentration downwards. Refer to the optimization protocol below. |
| 2. Contamination of Bacterial Culture: Contaminating microorganisms can also reduce this compound, leading to a false-positive background. | Ensure the purity of your bacterial culture before staining. | |
| 3. Presence of Reducing Agents in Media: Components of the growth media or wash buffers may non-specifically reduce this compound. | Wash the bacterial cells thoroughly with a non-reducing buffer (e.g., Phosphate Buffered Saline - PBS) before adding the this compound staining solution. | |
| 4. Extended Incubation Time: Prolonged incubation can lead to the accumulation of formazan (B1609692) crystals, increasing background. | Reduce the incubation time. | |
| Uneven Staining | 1. Bacterial Clumping: Aggregation of bacterial cells can prevent uniform exposure to the this compound stain. | Gently vortex or sonicate the bacterial suspension to ensure a single-cell suspension before staining. |
| 2. Inadequate Mixing: Poor mixing of the bacterial suspension with the this compound solution can lead to localized areas of high and low staining. | Ensure thorough but gentle mixing of the this compound solution with the bacterial culture. | |
| Precipitate Formation | 1. This compound/BCIP Sensitivity to Air: If using a combined this compound/BCIP solution, it is sensitive to air which can cause precipitates. | Keep staining solutions in airtight containers and minimize exposure to air.[4] |
| 2. Poor Solubility of this compound: this compound may not be fully dissolved in the buffer. | Ensure the this compound is completely dissolved in the buffer. Gentle warming (to around 50°C) can aid dissolution. If precipitates persist, centrifuge the solution before use.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining in bacteria?
A1: this compound, a yellow water-soluble salt, is reduced by bacterial dehydrogenases and other reductases, primarily through the electron transport chain. This reduction converts this compound into a dark blue, water-insoluble formazan precipitate within the bacterial cell. The intensity of the blue color is proportional to the metabolic activity of the bacteria.[1]
Q2: What is a typical starting concentration for this compound in bacterial staining?
A2: A common starting concentration for this compound is 0.1% (w/v). However, the optimal concentration can vary significantly between different bacterial species and strains, so optimization is highly recommended.[3] Some studies have found optimal results with concentrations as low as 0.05%.[2]
Q3: Can I use this compound staining to quantify bacterial viability?
A3: this compound staining is an indicator of metabolic activity, which often correlates with viability. However, it is not a direct measure of cell viability, as some metabolically active cells may not be culturable. For a more direct assessment of viability, consider using it in conjunction with other methods like plate counts or live/dead staining kits.
Q4: How should I prepare my this compound stock solution?
A4: To prepare a 1% (w/v) this compound stock solution, dissolve 100 mg of this compound powder in 10 mL of a suitable buffer (e.g., PBS, pH 7.2) or 70% dimethylformamide (DMF). Store the stock solution protected from light at 4°C. It is recommended to prepare fresh working solutions from the stock for each experiment.
Q5: What is the difference between NBT and this compound?
A5: NBT stands for Nitroblue Tetrazolium. This compound is simply a more formal abbreviation for Nitroblue Tetrazolium Chloride, the full chemical name. They refer to the same compound.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Bacterial Staining
This protocol provides a step-by-step guide to determine the optimal this compound concentration for your specific bacterial strain.
1. Bacterial Culture Preparation:
-
Inoculate your bacterial strain of interest in a suitable liquid growth medium.
-
Incubate under optimal growth conditions until the culture reaches the early to mid-logarithmic phase.
2. Preparation of this compound Working Solutions:
-
From a 1% (w/v) this compound stock solution, prepare a series of dilutions in PBS (pH 7.2) to achieve final concentrations ranging from 0.01% to 0.5% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%).
3. Staining Procedure:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS (pH 7.2) to remove any residual media components.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
Aliquot the bacterial suspension into separate microcentrifuge tubes.
-
To each tube, add an equal volume of one of the this compound working solutions. Include a negative control with PBS only.
-
Incubate the tubes at the optimal growth temperature for your bacteria for a set period (e.g., 1-2 hours), protected from light.
4. Observation and Analysis:
-
After incubation, centrifuge the tubes to pellet the cells.
-
Carefully remove the supernatant.
-
The stained bacterial pellets will appear blue. The intensity of the blue color can be visually compared.
-
For a more quantitative analysis, the formazan can be solubilized by adding a solvent like dimethyl sulfoxide (B87167) (DMSO) or 2-methoxyethanol (B45455) and measuring the absorbance at a specific wavelength (typically around 540-600 nm).
-
The optimal this compound concentration is the one that provides a strong blue signal with minimal background in the supernatant.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Staining
| Parameter | Recommended Range | Notes |
| Bacterial Growth Phase | Early to Mid-Logarithmic | Ensures high metabolic activity.[1] |
| This compound Concentration | 0.05% - 0.2% (w/v) | Highly dependent on the bacterial species.[2][3] |
| Incubation Time | 30 minutes - 4 hours | Longer times may increase background. |
| Incubation Temperature | Optimal growth temp. for the species | To maximize enzymatic activity. |
| pH of Staining Buffer | 7.0 - 7.4 | Critical for optimal this compound reduction.[2][3] |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. NBT Protocol & Troubleshooting [sigmaaldrich.com]
- 2. A simple, quantitative assay for the detection of viable but non-culturable (VBNC) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Determination of Microbial Growth by Nucleic Acid Staining in Aqueous Suspension - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background fluorescence with NBDT
Technical Support Center: NBD Probes
A Note on "NBDT": The term "this compound" is not a commonly recognized acronym for a fluorescent probe. This guide focuses on NBD (Nitrobenzoxadiazole) , a widely used fluorophore for labeling lipids and other biomolecules, as it is likely the intended subject.[1][2] NBD and its derivatives are environmentally sensitive, meaning their fluorescence properties can change based on their surroundings.[2][3]
Troubleshooting Guide: Reducing Background Fluorescence with NBD
High background fluorescence can significantly impact the quality and interpretation of experimental data by reducing the signal-to-noise ratio.[4][5] This guide provides a systematic approach to identifying and mitigating common causes of high background when using NBD-based probes.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Excessive Probe Concentration: Using too much of the NBD probe can lead to non-specific binding and high background.[6][7] | Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration that still provides a specific signal.[8][9] |
| Insufficient Washing: Residual, unbound probe will contribute to background fluorescence.[8][10] | Increase Wash Steps: Extend the duration and/or number of wash steps after probe incubation to thoroughly remove unbound molecules.[8][9] | |
| Probe Aggregation: NBD-labeled lipids can self-quench at high concentrations, but can also form aggregates that contribute to non-specific background.[11][12][13] | Ensure Proper Probe Solubilization: Follow the manufacturer's instructions for dissolving the NBD probe. Sonication may be required for some lipid-based probes.[14] | |
| Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the NBD signal.[8][15][16] | Include Unstained Controls: Always image an unstained sample to determine the level of autofluorescence.[8][16] Consider using a quenching agent if autofluorescence is high.[8] | |
| Non-Specific Staining | Inadequate Blocking: If using NBD in the context of immunofluorescence (e.g., an NBD-labeled secondary antibody), non-specific binding sites may not be adequately blocked.[6][10] | Optimize Blocking: Increase the blocking incubation time or try a different blocking agent.[6][10] |
| Hydrophobic Interactions: NBD is a hydrophobic fluorophore and may non-specifically associate with cellular components.[1] | Use a "Back-Exchange" Step: For NBD-labeled lipids, after staining, incubate cells with a solution of fatty acid-free BSA to remove excess probe from the plasma membrane.[17] | |
| Weak Specific Signal | Photobleaching: The NBD fluorophore can be susceptible to photobleaching, where it loses its ability to fluoresce upon repeated exposure to excitation light.[8][17] | Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging.[17] Using an anti-fade mounting medium can also be beneficial for fixed cells.[8][16] |
| Incorrect Filter Sets: Using mismatched excitation and emission filters will result in poor signal collection. | Use Appropriate Filters: Ensure your microscope's filter set is optimized for NBD's spectral properties (see table below). |
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for NBD?
NBD has an excitation maximum of approximately 467 nm and an emission maximum of around 538 nm.[1][18] These values can shift slightly depending on the local environment.[19][20]
Q2: What is the best way to prepare NBD-lipid probes for cell labeling?
NBD-labeled lipids are often prepared by dissolving them in an organic solvent like chloroform (B151607) or ethanol (B145695) to create a stock solution.[21] This stock is then typically complexed with bovine serum albumin (BSA) to facilitate delivery to cells in an aqueous medium.
Q3: Can I fix cells after staining with NBD-lipids?
Yes, it is possible to fix cells after labeling with NBD-lipids. A common fixative is 0.5% glutaraldehyde.[22] However, it's important to test the fixation protocol as it can sometimes affect the distribution of the lipid probe.
Q4: What are some common applications of NBD probes?
NBD probes are widely used to:
-
Label and track cellular lipids.[1]
-
As a derivatizing reagent for HPLC analysis of amino acids and peptides.[25]
-
As environmentally sensitive probes to report on the polarity of their surroundings.[19]
Experimental Protocols & Data
Key Spectral and Physicochemical Properties of NBD
| Property | Value | Reference(s) |
| Excitation Maximum | ~467 nm | [1][18] |
| Emission Maximum | ~538 nm | [1][18] |
| Extinction Coefficient | ~22,000 cm⁻¹M⁻¹ | [14][25] |
| Recommended Laser Line | 488 nm | [1] |
| Recommended Common Filter | 525/50 nm | [1] |
Protocol: Reducing Background in Live-Cell Imaging of NBD-Ceramide
This protocol is adapted for staining the Golgi apparatus in live cells and includes a key "back-exchange" step to minimize background fluorescence.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.
-
Probe Preparation: Prepare a 1:1 complex of NBD-ceramide and fatty acid-free BSA in your imaging medium. A typical starting concentration is 5 µM.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Incubate the cells with the NBD-ceramide/BSA complex at 37°C for 30 minutes.
-
-
Washing: Wash the cells three times with fresh, pre-warmed imaging medium.
-
Back-Exchange (Crucial for Background Reduction):
-
Incubate the cells with a solution of 1% fatty acid-free BSA in imaging medium for 30 minutes at 37°C.
-
This step helps to remove excess NBD-ceramide that is non-specifically associated with the plasma membrane.[17]
-
-
Final Wash: Wash the cells three times with fresh imaging medium.
-
Imaging: Proceed with imaging using appropriate filter sets for NBD. Minimize light exposure to prevent photobleaching.[17]
Visualizations
Caption: Experimental workflow for NBD staining with background reduction.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Iterative Immunostaining and NEDD Denoising for Improved Signal-To-Noise Ratio in ExM-LSCM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. biotium.com [biotium.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sinobiological.com [sinobiological.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Optimization of the Self-Quenching Response of Nitrobenzoxadiazole Dipalmitoylphosphatidylethanolamine in Phospholipid Membranes for Biosensor Development [opg.optica.org]
- 14. rndsystems.com [rndsystems.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 19. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Vital Staining of Cells with Fluorescent Lipids [biocyclopedia.com]
- 22. benchchem.com [benchchem.com]
- 23. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming NBDT Photobleaching in Time-Lapse Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching of NBDT (nitrobenzoxadiazole) fluorescent probes during time-lapse microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
A1: this compound (nitrobenzoxadiazole) is a fluorescent dye commonly used in biological research.[1] this compound and its derivatives are valued for their small size, which minimizes disruption to the biological systems being studied. They are also environmentally sensitive, meaning their fluorescence properties can change in response to their local environment, providing valuable information about cellular structures and processes.[2] this compound probes are frequently used for live-cell imaging to visualize the localization and dynamics of specific targets.[2]
Q2: What is photobleaching and why is it a significant problem for this compound in time-lapse microscopy?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[3] This occurs when the fluorescent molecule is exposed to excitation light, particularly in the presence of molecular oxygen.[4][5] During time-lapse microscopy, where samples are repeatedly exposed to light over extended periods, photobleaching can lead to a gradual decrease in the fluorescent signal. This loss of signal can compromise the quantitative accuracy of the data and limit the duration of the experiment.[6][7] While this compound derivatives are noted for better photostability compared to some other dyes, they are still susceptible to photobleaching, which can be a limiting factor in long-term imaging studies.[2][4]
Q3: What are the primary factors that contribute to this compound photobleaching?
A3: Several factors can accelerate the rate of this compound photobleaching:
-
High-intensity excitation light: The more intense the illumination, the faster the fluorophores will photobleach.[8][9]
-
Long exposure times: Prolonged exposure to excitation light increases the cumulative light dose received by the fluorophores, leading to more significant photobleaching.[6][9]
-
Presence of molecular oxygen: Reactive oxygen species (ROS) are a major cause of photobleaching.[5][7] They are generated when excited fluorophores interact with oxygen.
-
Repetitive imaging: In time-lapse experiments, the repeated excitation of the same area leads to cumulative photodamage.[8]
Q4: What are the common artifacts observed in time-lapse microscopy due to this compound photobleaching?
A4: The most direct artifact of photobleaching is a decrease in fluorescence intensity over time, which can be misinterpreted as a biological change. This can lead to inaccurate quantification of cellular components or processes. Additionally, photobleaching can generate phototoxic byproducts that can stress or kill the cells being observed, altering their normal physiology and behavior.[10][11]
Troubleshooting Guides
Issue 1: Rapid loss of this compound fluorescence signal during time-lapse imaging.
This is a classic sign of photobleaching. The following troubleshooting steps and experimental protocols can help mitigate this issue.
1. Optimize Illumination Conditions:
The primary and most effective way to reduce photobleaching is to minimize the amount of light exposure to the sample.[8][9]
-
Protocol for Minimizing Light Exposure:
-
Reduce Excitation Intensity: Lower the laser power or use neutral density (ND) filters to decrease the intensity of the excitation light to the minimum level required for a sufficient signal-to-noise ratio.[6][8]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still provides a clear image.[6][9]
-
Increase Time Intervals: If the biological process allows, increase the time between image acquisitions to reduce the total number of exposures.
-
Avoid Unnecessary Illumination: Use shutters to block the light path when not actively acquiring images.[8] Some modern microscopy systems have features like "active blanking" that synchronize illumination with camera exposure.[10]
-
2. Utilize Antifade Reagents:
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS).[5][7][12]
-
Protocol for Using Antifade Reagents in Live-Cell Imaging:
-
Choose a Suitable Antifade Reagent: For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic at their effective concentrations. Common options include Trolox and n-Propyl gallate (NPG).[7][12][13]
-
Determine Optimal Concentration: The optimal concentration of the antifade reagent can be cell-type dependent. It is advisable to perform a dose-response experiment to find the highest concentration that does not induce cellular stress.
-
Prepare Imaging Medium: Add the antifade reagent to the imaging medium immediately before the experiment.
-
Equilibrate the Sample: Replace the culture medium with the imaging medium containing the antifade reagent and allow the cells to equilibrate for a short period before starting the time-lapse acquisition.
-
3. Select More Photostable this compound Derivatives:
If significant photobleaching persists, consider using this compound derivatives that have been specifically engineered for enhanced photostability.[2]
-
Protocol for Evaluating Fluorophore Photostability:
-
Acquire Different Probes: Obtain several this compound-based probes that are reported to have improved photostability.
-
Prepare Identical Samples: Label your cells or samples of interest with each of the different probes under identical conditions.
-
Image under Consistent Settings: Perform a time-lapse experiment for each probe using the exact same microscope settings (laser power, exposure time, time interval).
-
Quantify Photobleaching: Measure the fluorescence intensity of a region of interest (ROI) in each sample over time. The probe that retains its fluorescence for the longest duration is the most photostable under your experimental conditions.
-
The following table summarizes the potential impact of different mitigation strategies on this compound photostability. The values are illustrative and the actual improvement will depend on the specific experimental conditions.
| Mitigation Strategy | Parameter Changed | Expected Improvement in Photostability (Time to 50% Signal Loss) |
| Optimized Illumination | Excitation intensity reduced by 50% | 2x - 4x longer |
| Exposure time reduced by 50% | 2x longer | |
| Antifade Reagents | Addition of Trolox (100-500 µM) | 1.5x - 5x longer |
| Addition of n-Propyl gallate (NPG) | 1.5x - 3x longer | |
| Photostable Probes | Switch to a more photostable this compound derivative | 2x - 10x longer |
Issue 2: Signs of cellular stress or altered cell behavior during imaging.
This may be due to phototoxicity, which is often linked to the same processes that cause photobleaching.
-
Reduce Overall Light Dose: Implement all the illumination optimization strategies mentioned above. Phototoxicity is directly related to the total amount of light energy the cells absorb.
-
Use Longer Wavelength Excitation: If possible, use this compound derivatives that are excited by longer wavelengths (e.g., red or far-red light), as this light is generally less energetic and less damaging to cells.[10]
-
Monitor Cell Health: Include a cell viability marker in your experiment to monitor for signs of stress or apoptosis.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photochemical pathway of this compound photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. biocompare.com [biocompare.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Nanobody-Drug Conjugate (NBDT) Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with Nanobody-Drug Conjugates (NBDTs).
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in NBDT Solution
| Possible Cause | Troubleshooting Steps |
| Aggregation | 1. Visual Inspection: Observe the solution for visible particles, cloudiness, or precipitation. 2. Quantify Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine the extent of aggregation. 3. Optimize Formulation: Adjust buffer pH, ionic strength, or add excipients (see Prevention Methods). |
| Poor Solubility | 1. Review this compound Design: Assess the hydrophobicity of the nanobody and the conjugated drug. Highly hydrophobic payloads can decrease solubility.[1] 2. Modify Formulation: Consider using solubilizing agents or a different buffer system. |
| Contamination | 1. Check for Microbial Growth: Plate a sample of the solution on growth media. 2. Sterile Filtration: Filter the solution through a 0.22 µm filter. |
Issue 2: Reduced Binding Affinity or Biological Activity of this compound
| Possible Cause | Troubleshooting Steps |
| Aggregation | 1. Confirm Aggregation: Use SEC or DLS to correlate the loss of activity with the presence of aggregates. Aggregates may have reduced accessibility to the target antigen. 2. Characterize Aggregates: Employ Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates. |
| Conformational Changes | 1. Assess Structural Integrity: Use techniques like Circular Dichroism (CD) spectroscopy to check for changes in the secondary structure of the nanobody. 2. Review Conjugation Process: Ensure the conjugation chemistry does not denature the nanobody or obstruct the binding site. |
| Drug-Related Interference | 1. Evaluate Drug-to-Antibody Ratio (DAR): A high DAR can sometimes sterically hinder antigen binding.[2] |
Issue 3: Inconsistent Results in Aggregation-Prone this compound Batches
| Possible Cause | Troubleshooting Steps |
| Process Variability | 1. Standardize Protocols: Ensure all steps of the this compound production and purification are consistent. 2. Monitor Critical Parameters: Track temperature, pH, and buffer composition at each stage. |
| Storage and Handling | 1. Optimize Storage Conditions: Store NBDTs at recommended temperatures and protect from light and agitation.[1] 2. Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can induce aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: this compound aggregation is primarily caused by conformational and/or colloidal instability. Key contributing factors include:
-
Physicochemical Properties: The inherent properties of the nanobody and the hydrophobicity of the conjugated drug and linker can promote self-association.
-
Manufacturing Processes: Steps like purification and conjugation can introduce stress. For example, the use of organic solvents to dissolve hydrophobic payloads can lead to aggregation.
-
Formulation Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can reduce this compound stability.
-
Storage and Handling: Exposure to extreme temperatures, light, and mechanical stress (agitation) can induce aggregation.[1]
Q2: How can I predict the aggregation propensity of my this compound?
A2: Several computational tools and experimental approaches can help predict aggregation risk:
-
Sequence-Based Prediction: Algorithms can analyze the amino acid sequence of the nanobody to identify aggregation-prone regions.
-
Structural Analysis: Examining the 3D structure of the nanobody can reveal exposed hydrophobic patches that may contribute to aggregation.
-
Forced Degradation Studies: Subjecting the this compound to stress conditions (e.g., heat, low pH) can accelerate aggregation and reveal potential instabilities.
Q3: What methods can I use to detect and quantify this compound aggregation?
A3: A multi-pronged approach using orthogonal techniques is recommended:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing a rapid assessment of aggregation.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology and size.
-
Asymmetrical Flow Field-Flow Fractionation (AFFF): A high-resolution separation technique for characterizing a wide range of aggregate sizes.
Q4: What are the most effective methods to prevent this compound aggregation?
A4: A combination of formulation, protein engineering, and process optimization strategies is most effective:
-
Formulation Optimization:
-
Excipients: The addition of stabilizers such as surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and polymers (e.g., PEG) can significantly reduce aggregation.[1][3]
-
Buffer Conditions: Optimizing the pH and ionic strength of the formulation buffer is crucial for maintaining the colloidal stability of the this compound.
-
-
Protein Engineering:
-
Sequence Modification: Mutating aggregation-prone residues in the nanobody sequence can enhance its intrinsic stability.
-
Disulfide Bonds: Introducing additional disulfide bonds can increase the thermal stability of the nanobody.
-
-
Process Optimization:
-
Immobilization during Conjugation: Performing the drug conjugation while the nanobody is immobilized on a solid support can prevent aggregation by keeping the molecules physically separated.[4]
-
Q5: Can the conjugated drug itself contribute to aggregation?
A5: Yes, the properties of the cytotoxic drug and the linker play a significant role. Hydrophobic drugs and linkers can increase the overall hydrophobicity of the this compound, leading to an increased tendency to aggregate in aqueous solutions to minimize the exposure of these hydrophobic regions.[1]
Quantitative Data Summary
The following tables provide illustrative data on the impact of various factors on this compound aggregation. Note: This data is exemplary and intended to demonstrate trends. Actual results will vary depending on the specific this compound and experimental conditions.
Table 1: Effect of pH on this compound Aggregation
| pH | % Monomer (by SEC) |
| 4.0 | 85.2 |
| 5.0 | 92.5 |
| 6.0 | 98.1 |
| 7.0 | 97.5 |
| 8.0 | 90.3 |
Table 2: Effect of Temperature on this compound Aggregation (Incubation for 24 hours)
| Temperature (°C) | % Aggregate (by DLS) |
| 4 | 1.2 |
| 25 | 3.5 |
| 37 | 8.9 |
| 50 | 25.4 |
Table 3: Effect of Excipients on this compound Aggregation (at 37°C for 48 hours)
| Excipient | Concentration | % Aggregate Reduction |
| Polysorbate 80 | 0.02% (w/v) | 75% |
| Sucrose | 5% (w/v) | 60% |
| L-Arginine | 50 mM | 45% |
| Glycine | 100 mM | 30% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation:
-
Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for separating nanobodies and their aggregates) with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
-
Sample Preparation:
-
Filter the this compound sample through a 0.22 µm syringe filter to remove any large particulates.
-
Dilute the sample to an appropriate concentration within the linear range of the detector.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
Allow the mobile phase to carry the sample through the column, separating the components by size. Larger molecules (aggregates) will elute first, followed by the monomeric this compound.
-
-
Detection:
-
Monitor the column eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including temperature and scattering angle.
-
-
Sample Preparation:
-
Filter the this compound sample through a 0.22 µm filter into a clean, dust-free cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles.
-
The results are typically presented as a size distribution plot, showing the percentage of particles of different sizes.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Visualization
-
Grid Preparation:
-
Place a carbon-coated TEM grid on a piece of clean filter paper.
-
-
Sample Application:
-
Apply a small drop (3-5 µL) of the this compound sample onto the grid and allow it to adsorb for 1-2 minutes.
-
-
Washing:
-
Blot away the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water.
-
-
Negative Staining:
-
Float the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
-
Drying:
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Insert the grid into the TEM and acquire images at various magnifications to visualize the morphology and size of any aggregates present.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. amsec.wwu.edu [amsec.wwu.edu]
- 2. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the production and stability of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmission Electron Microscopy (TEM): Sample Requirements And Preparation Methods [satnanomaterial.com]
Technical Support Center: Resolving Inconsistent NBDT Uptake Results in Bacteria
Welcome to the technical support center for NBDT (nitrobenzoxadiazole) uptake assays in bacteria. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring reliable and reproducible results.
Troubleshooting Guide
Inconsistent this compound uptake results can arise from a variety of factors, from bacterial physiology to technical variations in the assay procedure. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Causes | Recommended Solutions |
| High Background Fluorescence | 1. Autofluorescence: Some bacterial species naturally fluoresce at wavelengths that overlap with this compound emission. 2. Media Components: Components in the growth or assay medium (e.g., yeast extract, some amino acids) can be fluorescent. 3. Non-specific Binding: this compound may bind non-specifically to the outside of the bacterial cells or to cellular debris. 4. Contamination: Contamination of cultures with other fluorescent microorganisms. | 1. Run an unstained control: Always include a sample of bacteria without this compound to measure the baseline autofluorescence. Subtract this value from your stained samples. 2. Use a minimal, defined assay buffer: Whenever possible, perform the uptake assay in a simple buffer like Phosphate-Buffered Saline (PBS) to reduce background from media. 3. Optimize washing steps: Increase the number and/or duration of washing steps after this compound incubation to remove unbound dye. Ensure thorough but gentle pelleting of bacteria during centrifugation. 4. Check culture purity: Regularly check the purity of your bacterial cultures using microscopy and plating on selective media. |
| Low or No this compound Signal | 1. Inefficient Uptake: The bacterial strain may have a low permeability to this compound due to its outer membrane composition. 2. Active Efflux: Many bacteria possess efflux pumps that actively expel hydrophobic compounds like this compound. 3. Incorrect this compound Concentration: The concentration of this compound may be too low for detection. 4. Suboptimal Incubation Time: The incubation period may be too short for sufficient uptake to occur. 5. Bacterial Viability: Dead or non-metabolically active bacteria will not actively transport or may have compromised membrane integrity, affecting uptake. | 1. Permeabilize cells (with caution): For some applications, gentle permeabilization can be considered, but this will disrupt studies of active transport. 2. Use an efflux pump inhibitor: Add an efflux pump inhibitor like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to the assay to block the expulsion of this compound.[1] 3. Optimize this compound concentration: Perform a titration experiment to determine the optimal this compound concentration for your bacterial strain. 4. Optimize incubation time: Conduct a time-course experiment to identify the optimal incubation period for maximal uptake. 5. Ensure bacterial health: Use bacteria from the mid-logarithmic growth phase for uptake assays, as they are the most metabolically active. Verify viability with a live/dead stain if necessary. |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Variation in the number of bacteria between wells or tubes. 2. Inconsistent Growth Phase: Using bacteria from different growth phases can lead to variability in uptake. 3. Pipetting Errors: Inaccurate pipetting of this compound, inhibitors, or cell suspensions. 4. Clumping of Bacteria: Aggregates of bacteria will lead to inconsistent results in flow cytometry and plate reader assays. | 1. Standardize cell density: Normalize all bacterial suspensions to the same optical density (OD) before starting the assay. 2. Synchronize cultures: Use a synchronized culture or consistently harvest bacteria at the same point in the logarithmic growth phase. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use careful pipetting techniques. 4. Ensure single-cell suspension: Gently vortex or pipette to break up clumps before analysis. For flow cytometry, consider filtering the sample through a cell strainer.[2][3][4][5][6] |
| Unexpected Effects of Inhibitors | 1. Inhibitor Toxicity: High concentrations of inhibitors like CCCP can be toxic to bacteria and affect membrane integrity. 2. Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective or too high, causing off-target effects. 3. Inhibitor Specificity: The chosen inhibitor may not be effective against the specific efflux pumps or porins of the bacterial strain. | 1. Perform toxicity controls: Test the effect of the inhibitor concentration on bacterial viability in the absence of this compound. 2. Titrate inhibitor concentration: Determine the optimal concentration of the inhibitor that maximizes this compound uptake without causing significant cell death. 3. Research inhibitor spectrum: Consult the literature to ensure the chosen inhibitor is appropriate for your bacterial species and the suspected mechanism of transport. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to study bacterial uptake?
This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene) is a fluorescently labeled analog of toluene. It is used as a probe to study the uptake of small hydrophobic molecules into bacteria. Its fluorescence allows for the quantification of its accumulation within the cells using techniques like flow cytometry and fluorescence microscopy.
Q2: What are the primary mechanisms for this compound uptake in bacteria?
The uptake of hydrophobic compounds like this compound is generally thought to occur through a combination of passive diffusion across the cell membrane and facilitated diffusion through protein channels called porins.
Q3: What are efflux pumps and how do they affect this compound uptake assays?
Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out a wide range of substances, including antibiotics and hydrophobic compounds like this compound.[1] This can lead to an underestimation of this compound uptake. To counteract this, efflux pump inhibitors are often used.
Q4: What is the role of CCCP and cadaverine (B124047) in this compound uptake assays?
-
CCCP (Carbonyl cyanide m-chlorophenylhydrazone) is an ionophore that disrupts the proton motive force across the bacterial membrane. Since many efflux pumps are powered by this proton gradient, CCCP acts as a general efflux pump inhibitor, leading to increased intracellular accumulation of this compound.[1]
-
Cadaverine is a polyamine that can act as a porin inhibitor in some bacteria. By blocking porins, cadaverine can help to elucidate the role of these channels in this compound uptake.
Q5: At what growth phase should I perform this compound uptake assays?
It is generally recommended to use bacteria in the mid-logarithmic (exponential) growth phase.[7][8][9] During this phase, cells are most metabolically active and have the highest rates of transport and other cellular processes. Using cells from the stationary or lag phase can lead to inconsistent and lower uptake results.[10]
Q6: How can I quantify this compound uptake?
This compound uptake is typically quantified by measuring the fluorescence intensity of a bacterial population after incubation with the dye. This can be done on a single-cell level using a flow cytometer or as a bulk measurement using a fluorescence microplate reader.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of an efflux pump inhibitor (CCCP) and a porin inhibitor (cadaverine) on this compound uptake in different bacterial strains. Please note that these are example values and optimal concentrations and effects may vary depending on the specific experimental conditions and bacterial strains.
| Bacterial Strain | Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change in Uptake (vs. Control) |
| Pseudomonas putida mt-2 (Toluene-degrader) | This compound only (Control) | 150 | 1.0 |
| This compound + CCCP | 450 | 3.0 | |
| This compound + Cadaverine | 112 | 0.75 | |
| Pseudomonas putida F1 (Toluene-degrader) | This compound only (Control) | 180 | 1.0 |
| This compound + CCCP | 540 | 3.0 | |
| This compound + Cadaverine | 104 | 0.58 | |
| Pseudomonas putida KT2440 (Control) | This compound only (Control) | 80 | 1.0 |
| This compound + CCCP | 230 | 2.88 | |
| This compound + Cadaverine | 75 | 0.94 | |
| Escherichia coli K12 (Control) | This compound only (Control) | 50 | 1.0 |
| This compound + CCCP | 145 | 2.9 | |
| This compound + Cadaverine | 48 | 0.96 |
Experimental Protocols
Standard this compound Uptake Assay Protocol for Flow Cytometry
This protocol provides a general framework for measuring this compound uptake in bacteria. Optimization of concentrations and incubation times for your specific bacterial strain is recommended.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CCCP stock solution (e.g., 10 mM in DMSO)
-
Cadaverine stock solution (e.g., 1 M in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a suitable liquid medium with your bacterial strain and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow until it reaches the mid-logarithmic phase (typically an OD600 of 0.4-0.6).
-
-
Cell Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with PBS to remove residual growth medium.
-
Resuspend the final cell pellet in PBS to a final OD600 of 0.1.
-
-
Inhibitor Treatment (if applicable):
-
For samples with inhibitors, pre-incubate the bacterial suspension with the desired final concentration of CCCP (e.g., 10 µM) or cadaverine (e.g., 20 mM) for 10-15 minutes at room temperature.
-
-
This compound Staining:
-
Add this compound to the bacterial suspension to a final concentration of 10-50 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Stop the uptake by adding at least 10 volumes of ice-cold PBS.
-
Centrifuge the cells (5000 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the pellet once more with ice-cold PBS.
-
Resuspend the final pellet in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence in the appropriate channel for this compound (excitation ~470 nm, emission ~530 nm).
-
Use an unstained bacterial sample to set the gates and adjust the voltage settings to minimize background noise.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Analyze the data to determine the mean fluorescence intensity of the bacterial population for each condition.
-
Visualizations
References
- 1. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. beckman.com [beckman.com]
- 3. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Using fluorescence flow cytometry data for single-cell gene expression analysis in bacteria | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]
- 9. Excretion and uptake of cadaverine by CadB and its physiological functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of NBDT in aqueous solutions
Welcome to the technical support center for NBDT (nitrobenzothiadiazole) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound-based fluorescent probes in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to improve the stability and performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: this compound derivatives, particularly reactive probes like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are susceptible to several instability issues in aqueous environments. The primary causes include:
-
Reaction with Nucleophiles: The this compound core is highly electrophilic and reacts readily with nucleophiles. This is the basis for its use as a fluorescent labeling agent for amines and thiols. However, this reactivity also means it can be consumed by any primary or secondary amines (e.g., Tris buffer) or thiols (e.g., DTT, β-mercaptoethanol, or biological thiols like glutathione) present in the solution.
-
Hydrolysis: Especially at alkaline pH, this compound-Cl and its ether derivatives can undergo hydrolysis to form 4-hydroxy-7-nitrobenzofurazan (B3182152) (NBD-OH), which is non-fluorescent and can contribute to background signal issues.[1]
-
Poor Solubility & Aggregation: this compound is a relatively hydrophobic molecule. At higher concentrations in purely aqueous buffers, it can precipitate or form non-fluorescent aggregates, leading to a loss of signal.[2][3] This is a common issue for many organic fluorescent dyes.
-
Photodegradation: Like many fluorophores, this compound derivatives are susceptible to photobleaching or photodegradation upon prolonged exposure to excitation light, leading to irreversible signal loss.[4]
-
Fluorescence Quenching: The fluorescence of NBD adducts is highly sensitive to the polarity of the local environment. Water is an effective fluorescence quencher, meaning the quantum yield of NBD-adducts is significantly lower in aqueous solutions compared to organic solvents.[5][6][7][8][9]
Q2: My this compound probe precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common problem related to the poor aqueous solubility of this compound. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the concentration may exceed its kinetic solubility limit, causing it to "crash out" of solution.
Here are the steps to address this:
-
Optimize Co-solvent Concentration: Determine the lowest effective concentration of your this compound probe. You may be able to use a lower concentration that stays within its solubility limit.
-
Modify the Dilution Protocol: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous vortexing. This can sometimes prevent immediate precipitation.
-
Test Different Buffers: Some buffer components, like high concentrations of phosphate, can "salt out" organic compounds, reducing their solubility.[10] Consider testing alternative buffer systems like HEPES or MOPS.[11]
-
Use Formulation Aids: For persistent issues, consider incorporating solubility-enhancing excipients such as cyclodextrins, which can encapsulate the hydrophobic this compound molecule and improve its aqueous solubility.[12][13]
Q3: Why is my fluorescent signal weak or non-existent after labeling my target molecule with this compound?
A3: A weak or absent signal can stem from several factors:
-
Inefficient Labeling: The labeling reaction may not have proceeded to completion. This could be due to incorrect pH, insufficient reaction time, or the presence of competing nucleophiles in your buffer (e.g., Tris).
-
Fluorescence Quenching: As mentioned, water is a strong quencher of NBD fluorescence.[5][9] If the this compound probe is in a highly aqueous environment, its fluorescence will be inherently weaker than in a non-polar environment.[6][7]
-
Aggregation: The labeled biomolecule may have aggregated upon labeling, leading to self-quenching of the NBD fluorophores.[14]
-
Photobleaching: The sample may have been exposed to excessive light during handling or imaging, leading to the destruction of the fluorophore.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the NBD adduct you have formed (typically around 465 nm for excitation and 535 nm for emission).[1]
Q4: How does pH affect the stability and reactivity of this compound probes?
A4: pH is a critical parameter for working with this compound probes.
-
Stability: this compound-Cl is more susceptible to hydrolysis at alkaline pH (pH > 8), leading to the formation of non-fluorescent NBD-OH.[1] For storage of stock solutions, a neutral or slightly acidic pH is generally preferred.
-
Reactivity with Amines: The reaction of NBD-Cl with primary amines is highly pH-dependent. At neutral pH (~7.0), the reaction can be more selective for the N-terminal amine of a protein. At a more alkaline pH (~8.0), the less acidic side chains of lysine (B10760008) residues become deprotonated and more reactive.[15]
-
Reactivity with Thiols: The reaction with thiols is also pH-dependent, as it typically requires the more nucleophilic thiolate anion (R-S⁻), which is favored at pH values above the pKa of the thiol group.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound probes in aqueous solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in Buffer | Compound concentration exceeds aqueous solubility. | Decrease the final concentration of the this compound probe. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels for your system (typically <0.5%). Test alternative biological buffers (e.g., HEPES instead of PBS).[10] |
| Weak or No Signal | Inefficient labeling reaction. | Optimize the pH of the labeling reaction (pH 7-8.5 for amines). Ensure buffers are free of competing nucleophiles (e.g., use HEPES or MOPS instead of Tris). Increase reaction time or temperature. |
| Fluorescence quenching by the aqueous environment. | If possible, perform measurements in a less polar environment. For microscopy, this is less of an issue if the probe binds to a hydrophobic pocket. Acknowledge that NBD fluorescence is environmentally sensitive.[7][16] | |
| Photobleaching. | Minimize light exposure to the sample. Use an anti-fade mounting medium for microscopy. Reduce the intensity and duration of the excitation light. | |
| High Background Signal | Hydrolysis of the this compound probe to NBD-OH. | Prepare this compound solutions fresh. Avoid highly alkaline buffers (pH > 8.5) for prolonged periods. After labeling, consider adding a small amount of acid to reduce background from NBD-OH.[1] |
| Non-specific binding of the probe. | Increase the number of washing steps after the labeling reaction. Add a blocking agent (e.g., BSA) to reduce non-specific binding sites. | |
| Inconsistent Results | Degradation of this compound stock solution. | Aliquot stock solutions and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Temperature fluctuations affecting stability/reactivity. | Maintain consistent temperatures during your experiments, as reaction kinetics and solubility can be temperature-dependent.[17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound-Cl (or other this compound derivative), anhydrous DMSO, nuclease-free water, desired biological buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Stock Solution (10 mM): a. Weigh out a precise amount of this compound powder in a microfuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., for NBD-Cl with MW ~199.59 g/mol , dissolve ~2 mg in 1 mL of DMSO). c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to protect from light. e. Store at -20°C.
-
Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution. b. Dilute the stock solution 1:100 into the desired biological buffer immediately before use. For example, add 5 µL of 10 mM stock to 495 µL of buffer. c. Vortex immediately and vigorously to ensure proper mixing and minimize precipitation. d. Use the working solution promptly and do not store it for extended periods.
Protocol 2: General Procedure for Labeling Proteins with NBD-Cl
-
Protein Preparation: Dissolve or dialyze the protein of interest into a suitable amine-free buffer (e.g., 50 mM sodium phosphate, pH 8.0). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reaction Setup: a. Add a 5- to 10-fold molar excess of freshly prepared NBD-Cl working solution (e.g., in DMSO) to the protein solution. The final DMSO concentration should be kept low (ideally <5% v/v) to avoid protein denaturation. b. Mix the reaction gently and immediately.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal time may need to be determined empirically.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris, to consume the excess NBD-Cl.
-
Purification: Remove the unreacted NBD-Cl and NBD byproducts from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~478 nm).
Data Summary Tables
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Parameter | Effect on Stability | Recommended Practice |
| pH | Unstable at alkaline pH (>8.5) due to hydrolysis.[1] Reactivity is pH-dependent.[15] | Use buffers in the pH 6.5-8.0 range. Prepare solutions fresh. |
| Temperature | Higher temperatures can accelerate degradation and hydrolysis reactions. | Store stock solutions at -20°C or below. Perform reactions at controlled room temperature unless optimization requires heating. |
| Light Exposure | Can lead to photodegradation and loss of fluorescence.[4] | Store all this compound-containing solutions in the dark. Minimize light exposure during experiments. Use anti-fade reagents for microscopy. |
| Buffer Composition | Nucleophilic buffers (Tris, glycine) will react with the probe. High salt can reduce solubility.[10] | Use non-nucleophilic buffers like PBS, HEPES, or MOPS.[11] |
| Presence of Thiols | This compound reacts rapidly with thiols, consuming the probe. | Avoid reducing agents like DTT or β-mercaptoethanol unless the reaction is the intended purpose. |
Table 2: Spectral Properties of Common NBD Adducts
| NBD Adduct | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Notes |
| NBD-amine | Aqueous Buffer | ~464 | ~512 | Fluorescence is highly quenched in water.[6][7] |
| NBD-amine | Non-polar / Lipid | ~465 | ~535 | Significant increase in quantum yield and red-shift in emission. |
| NBD-thiol | Aqueous Buffer | ~478 | ~550 | Adducts are generally less fluorescent than amine adducts.[6] |
| NBD-OH (hydrolysis) | Aqueous Buffer | - | - | Non-fluorescent degradation product. |
Visual Guides
Troubleshooting Logic for Weak this compound Fluorescence
This diagram outlines a logical workflow for diagnosing the cause of a weak fluorescent signal in an this compound labeling experiment.
Caption: Troubleshooting flowchart for weak this compound fluorescence.
This compound Stability Pathway in Aqueous Solution
This diagram illustrates the main pathways affecting the stability of a reactive this compound probe (NBD-Cl) in a typical biological buffer.
Caption: Key stability and degradation pathways for this compound-Cl.
References
- 1. researchgate.net [researchgate.net]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
NBDT experimental controls and avoiding false positives
Welcome to the technical support center for nitrobenzoxadiazole (NBDT) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and help troubleshoot common issues to avoid false positives in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the NBD fluorophore and why is it environmentally sensitive?
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a small, hydrophobic fluorophore commonly used to label lipids, drugs, and other molecules for fluorescence microscopy and related applications.[1][2] Its fluorescence is highly sensitive to the polarity of its local environment. In aqueous, polar environments, NBD fluorescence is weak, while in non-polar, hydrophobic environments like cellular membranes, its fluorescence quantum yield increases significantly.[3][4] This property makes it a valuable tool for studying membrane dynamics and intracellular trafficking.[5]
Q2: What are the typical excitation and emission wavelengths for NBD?
The typical excitation maximum for NBD is around 467 nm, and its emission maximum is approximately 538 nm, which appears as green fluorescence.[1][4] These wavelengths are compatible with standard FITC/GFP filter sets on most fluorescence microscopes.
Q3: Can NBD-labeled molecules behave differently from their endogenous counterparts?
Yes. The addition of the NBD group can alter the physicochemical properties of the labeled molecule, such as its hydrophobicity.[6] This can potentially affect its trafficking, metabolism, and interaction with cellular machinery compared to the unlabeled, endogenous molecule.[7] It is crucial to be aware of these potential differences when interpreting results.
Q4: What is "back-exchange," and when should I use it?
Back-exchange is a critical control step, particularly when using NBD-labeled lipids. After labeling cells, an incubation with a solution of fatty acid-free bovine serum albumin (BSA) is performed.[6][8] This helps to remove NBD-labeled lipids that are loosely associated with the outer leaflet of the plasma membrane, reducing background fluorescence and ensuring that the observed signal is from internalized probes.[8]
Q5: My NBD signal is localizing to unexpected organelles. What could be the reason?
Unexpected localization can occur for several reasons:
-
Metabolic Conversion: The NBD-labeled molecule can be metabolized by the cell. For instance, NBD-ceramide is transported to the Golgi apparatus where it is converted to fluorescent sphingomyelin (B164518) and glucosylceramide.[4] Similarly, other NBD-lipids can be hydrolyzed, leading to the release of labeled fatty acids.[9]
-
Probe Mistargeting: The specific structure of the NBD-labeled molecule can lead to its accumulation in compartments not typical for the endogenous molecule. For example, some NBD-cholesterol analogs have been shown to be mistargeted to mitochondria.[7]
-
Nonspecific Binding: The probe may bind nonspecifically to various cellular structures, especially if used at too high a concentration.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High Background Fluorescence
High background can obscure specific signals and lead to false positives.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Optimize the concentration of the NBD-labeled probe by performing a concentration-response curve to find the lowest concentration that gives a detectable specific signal. |
| Inadequate Removal of Unbound Probe | Implement a "back-exchange" step by incubating cells with fatty acid-free BSA after labeling to remove excess probe from the plasma membrane.[8] |
| Nonspecific Binding to Coverslip/Plate | Ensure all steps involving NBD-lipids are performed in glass tubes or vials to prevent nonspecific binding to plasticware.[6][9] |
| Cellular Autofluorescence | Image an unstained control sample of your cells using the same imaging parameters to determine the level of endogenous fluorescence. If high, you may need to use a different cell line or adjust your imaging settings. |
Problem 2: Weak or No Signal
A faint or absent signal can be due to several factors.
| Potential Cause | Recommended Solution |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching.[8][11] Minimize light exposure by reducing laser power, decreasing exposure time, and using an anti-fade mounting medium for fixed cells.[8] |
| Incorrect Filter Set | Ensure you are using the appropriate filter set for NBD (Excitation ~467 nm, Emission ~538 nm). A standard FITC or GFP filter set is usually suitable.[4] |
| Low Probe Incorporation | Optimize labeling conditions such as incubation time and temperature. Ensure the NBD-probe is properly prepared and complexed (e.g., with BSA for NBD-ceramide) if necessary.[4] |
| Quenching of Fluorescence | The fluorescence of NBD can be quenched by certain molecules or in specific environments.[12] Consider if components of your media or buffer could be causing quenching. |
| Primary antibody not validated for application (for IHC/IF) | Check the supplier's datasheet to confirm the antibody is recommended for your specific application and that the species reactivity is compatible with your sample.[13] |
Problem 3: Signal Fades Rapidly (Photobleaching)
Rapid signal loss during imaging is a common issue.[14][15]
| Parameter | Recommendation |
| Illumination Intensity | Use the lowest laser power or lamp intensity that provides a detectable signal. |
| Exposure Time | Minimize the duration of light exposure for each image captured. |
| Wavelength | If possible, use fluorophores with longer excitation wavelengths, as they are generally less phototoxic.[16] |
| Mounting Medium | For fixed cells, use a commercially available anti-fade mounting medium.[8] |
| Imaging Conditions | Image under conditions that reduce the production of reactive oxygen species, which contribute to photobleaching.[11] |
Problem 4: Phototoxicity and Cell Health
Intense or prolonged light exposure can damage cells, leading to artifacts.[15][17]
| Observation | Potential Cause & Solution |
| Changes in Cell Morphology (e.g., rounding, blebbing) | Phototoxicity. Reduce illumination intensity and duration. Monitor cell health throughout the experiment. For live-cell imaging, ensure cells are in a healthy state before starting. |
| Alteration of Organelle Structure (e.g., mitochondrial fragmentation) | Phototoxicity-induced stress. [14][17] Use the lowest possible light dose. Consider using dyes that are less phototoxic. |
| Inhibition of Cellular Processes | Phototoxicity. Verify that the observed effects are not due to light exposure by including a "light-exposed, no-probe" control. |
Experimental Protocols & Controls
Key Experimental Controls Workflow
To ensure the validity of your this compound experimental data, a series of controls should be performed.
Caption: Workflow for essential this compound experimental controls.
Methodology: Back-Exchange for NBD-Lipid Experiments
This protocol is essential for reducing background fluorescence from NBD-lipids remaining in the outer leaflet of the plasma membrane.[6]
-
Cell Labeling: Incubate your cells with the NBD-lipid probe for the desired time and temperature.
-
Washing: Wash the cells twice with a cold buffer (e.g., PBS or HBSS) to remove the bulk of the unbound probe.
-
Back-Exchange: Incubate the labeled cells with a solution of 1-5% (w/v) fatty acid-free BSA in your buffer for 15-30 minutes on ice. Repeat this step if the background is still high.
-
Final Wash: Wash the cells three times with cold buffer.
-
Imaging: Proceed with immediate imaging for live cells or fix the cells for later analysis.
Methodology: Competition Assay for Specificity
This control helps to demonstrate that the NBD-probe is binding to a specific target.[18]
-
Pre-incubation: Incubate a sample of cells with a significant excess (e.g., 10-100 fold) of the unlabeled version of your molecule of interest for a predetermined time.
-
Co-incubation: While still in the presence of the excess unlabeled molecule, add the NBD-labeled probe at its optimal concentration.
-
Incubation: Incubate for the standard labeling time.
-
Washing and Imaging: Wash the cells and image as you would for your experimental sample.
-
Analysis: A significant reduction in fluorescence intensity in the competition sample compared to the sample labeled with the NBD-probe alone indicates specific binding.
Signaling Pathways & Logical Relationships
Decision Tree for Troubleshooting this compound Staining Artifacts
This diagram provides a logical workflow for identifying the source of common artifacts.
Caption: A troubleshooting decision tree for this compound staining issues.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
- 15. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 17. researchgate.net [researchgate.net]
- 18. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
NBDT Data Analysis and Interpretation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for Nile Blue Derivative Tracer (NBDT) data analysis and interpretation. It is designed as a technical support center, offering troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is very weak. How can I improve the signal-to-noise ratio?
A1: A weak signal can be due to several factors. Here are some troubleshooting steps to improve your signal-to-noise ratio:
-
Optimize Staining Concentration: Ensure you are using the optimal concentration of the this compound. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to aggregation and fluorescence quenching. Titrate the this compound concentration to find the ideal balance.
-
Check Excitation and Emission Wavelengths: Verify that your microscope's laser lines and emission filters are correctly set for your specific this compound. Nile Blue and its derivatives typically have excitation maxima around 633-635 nm and emission maxima in the 650-680 nm range.[1][2]
-
Increase Exposure Time/Laser Power: Carefully increase the exposure time or laser power. However, be mindful that this can also increase background noise and photobleaching.
-
Use a High Quantum Yield this compound: If possible, select an this compound with a higher fluorescence quantum yield, as this will produce a brighter signal.
-
Optimize Imaging Buffer: The fluorescence of some NBDTs is sensitive to the local environment.[1][3] Ensure your imaging buffer has a pH and composition that are optimal for your probe's fluorescence.
Q2: I'm observing high background fluorescence in my images. What can I do to reduce it?
A2: High background can obscure your signal of interest. Consider the following approaches:
-
Thorough Washing Steps: Ensure adequate washing steps after staining to remove any unbound this compound.
-
Background Subtraction Algorithms: Utilize image processing software to perform background subtraction. A common method is the "rolling ball" algorithm available in software like ImageJ/Fiji.[4]
-
Use a Dual-Tracer Approach: For in-vivo or complex sample imaging, a dual-tracer background subtraction method can be effective. This involves using an untargeted fluorescent tracer alongside your targeted this compound to map and subtract non-specific uptake.[5]
-
Reduce Autofluorescence: If your sample has high intrinsic autofluorescence, consider using spectral unmixing techniques if your imaging system allows for it. You can also try pre-treating your sample with an autofluorescence quenching agent.
Q3: My this compound signal is fading quickly during imaging. How can I minimize photobleaching?
A3: Photobleaching is the irreversible photodegradation of a fluorophore. To minimize its effects:
-
Reduce Exposure Time and Laser Power: Use the lowest possible laser power and the shortest exposure time that still provides a usable signal.
-
Use an Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent.
-
Acquire Images Efficiently: Plan your imaging session to minimize the total exposure time for each field of view.
-
Consider NBDTs with Higher Photostability: Some newer cationic Nile Blue derivatives have shown prolonged resistance to photobleaching.[1][3]
Q4: The this compound staining pattern is not what I expected. How do I interpret unexpected localization?
A4: The localization of NBDTs can be influenced by the specific derivative and the cellular environment.
-
Understand Your this compound's Specificity: Different this compound derivatives have varying affinities for different cellular components. For example, some cationic NBDTs specifically accumulate in mitochondria, dependent on the mitochondrial membrane potential.[1][3] Others are known to stain lipid droplets.[6] Review the literature for your specific probe.
-
Consider Solvatochromism: Cationic Nile Blue dyes can exhibit solvatochromism, where their fluorescence properties change based on the lipophilicity of their surroundings.[1][3] This can be a useful feature for probing the local environment but can also lead to unexpected spectral shifts.
-
Rule out Artifacts: High concentrations of NBDTs can lead to the formation of aggregates, which may appear as bright, punctate stains that are not indicative of true biological localization. Ensure you are working within the recommended concentration range.
Quantitative Data Summary
| Parameter | Typical Range | Troubleshooting Considerations |
| Excitation Wavelength | 630 - 640 nm | Mismatch with laser line can lead to suboptimal excitation. |
| Emission Wavelength | 650 - 700 nm | Ensure emission filter captures the peak fluorescence.[1][2][3] |
| Staining Concentration | 25 nM - 500 nM | Titration is crucial to avoid weak signal or aggregation artifacts.[1][3] |
| Photobleaching Rate | Varies by derivative | Minimize by reducing laser power and exposure time. |
| Signal-to-Noise Ratio | > 3:1 for reliable quantification | Improve by optimizing staining and imaging parameters. |
Experimental Protocols
Standard this compound Staining Protocol for Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
This compound Solution Preparation: Prepare a stock solution of your this compound in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed imaging medium or buffer.
-
Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium or buffer to remove unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy using the appropriate filter sets for your this compound.
Image Analysis Workflow for this compound Quantification
-
Image Acquisition: Acquire images using consistent settings (laser power, exposure time, gain) for all samples within an experiment.
-
Background Subtraction: Apply a background subtraction algorithm to each image to correct for non-specific fluorescence.
-
Cell Segmentation: Use a suitable method to identify and outline the cells or regions of interest (ROIs) in your images. This can be done manually or using automated segmentation algorithms.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each segmented cell or ROI.
-
Data Normalization: To compare fluorescence intensities across different samples or experiments, normalization may be necessary. Common methods include normalizing to a control condition or to the fluorescence of a co-localized, stably expressed fluorescent protein.
Visualizations
Caption: A typical experimental workflow for this compound staining and analysis.
Caption: A decision tree for troubleshooting a weak this compound signal.
Caption: A streamlined pipeline for quantitative this compound data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dual-tracer background subtraction approach for fluorescent molecular tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Technical Support Center: Accurate NBDT Measurements via Flow Cytometry
Welcome to the technical support center for calibrating your flow cytometer for accurate Natural Killer cell-mediated cytotoxicity (NBDT) measurements. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is daily calibration of the flow cytometer crucial for this compound assays?
A1: Flow cytometers are complex instruments, and their performance can vary from day to day. Factors such as laser intensity, optical alignment, and detector gain can drift, leading to variability in fluorescence measurements.[1] Daily calibration with stable fluorescent beads ensures consistent instrument performance, allowing for reliable and reproducible comparison of data collected on different days.[1] This process converts arbitrary fluorescence units into standardized units, such as Molecules of Equivalent Soluble Fluorochrome (MESF), providing a quantitative basis for your this compound measurements.[1][2]
Q2: What are calibration beads and how do they work?
A2: Calibration beads are microscopic polystyrene particles containing a stable fluorophore.[1] They come in various types, including rainbow calibration particles that contain a mixture of particles with different fluorescent intensities.[2][3] When run through the flow cytometer, these beads provide a stable reference to standardize the instrument's settings.[1][3] By measuring the fluorescence intensity of the beads, you can create a calibration curve to convert the relative fluorescence intensity of your experimental samples to a standardized scale.[4]
Q3: How do I choose the right calibration beads for my this compound assay?
A3: The choice of calibration beads depends on the fluorochromes used in your this compound assay. It is best to use beads that are spectrally matched to the fluorochromes you are using.[1] For example, if you are using green fluorescent proteins, you would use beads designed for the 488 nm laser line.[5] Some beads, like rainbow calibration particles, can be used to calibrate multiple fluorescence channels simultaneously across a wide range of wavelengths (365 nm to 650 nm).[2][3]
Q4: What is compensation and why is it critical in multicolor this compound assays?
A4: In multicolor flow cytometry, the emission spectra of different fluorochromes can overlap, leading to a signal from one fluorochrome being detected in the detector for another. This is called spectral spillover. Compensation is a mathematical correction that removes this spillover, ensuring that the signal detected in a specific channel is solely from the intended fluorochrome.[6][7] Accurate compensation is crucial for correctly identifying and quantifying cell populations in multicolor this compound assays, especially for distinguishing between different cell subsets.[8]
Q5: How do I set the optimal PMT voltages for my this compound assay?
A5: Setting the correct photomultiplier tube (PMT) voltages is a critical step for obtaining high-quality data.[9] If voltages are too low, you may lose resolution of dimly stained populations. If they are too high, your signal may go off-scale, leading to inaccurate data.[9][10] A "voltage walk" or "voltration" is a common method to determine the optimal PMT voltage. This involves running a stained sample at increasing voltage increments and calculating the stain index at each setting to find the voltage that provides the best separation between positive and negative populations while keeping the signals within the linear range of detection.[9][10]
Troubleshooting Guides
Issue 1: Weak or No Signal
Possible Causes & Solutions
| Possible Cause | Solution |
| Antibody Issues | Ensure antibodies are stored correctly and are not expired.[11][12] Titrate antibodies to determine the optimal concentration.[11][12] |
| Low Target Expression | Confirm target antigen expression on your cells. Use freshly isolated cells when possible.[11] Consider using a brighter fluorochrome for targets with low expression.[12] |
| Instrument Settings | Check that the correct lasers and filters are being used for your fluorochromes. Ensure PMT voltages are set appropriately.[10] |
| Cell Viability | Poor cell viability can lead to weak staining. Check cell viability before and after staining. |
Issue 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Solution |
| Antibody Concentration | Use the optimal titrated antibody concentration. Too much antibody can lead to non-specific binding.[13] |
| Inadequate Washing | Increase the number of wash steps to remove unbound antibody.[14] Consider adding a small amount of detergent to the wash buffer.[15] |
| Fc Receptor Binding | Block Fc receptors on cells (e.g., using Fc Block) before adding your primary antibodies to prevent non-specific binding.[16] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[14] |
Issue 3: Poor Compensation and Data Spread
Possible Causes & Solutions
| Possible Cause | Solution |
| Incorrect Compensation Controls | Use single-stained controls for each fluorochrome in your panel.[8] The compensation control must use the same fluorochrome as the experimental sample.[8] |
| Autofluorescence Mismatch | The autofluorescence of your compensation beads or cells should match that of your experimental cells.[8] |
| Signal Intensity Mismatch | The positive population in your compensation control should be at least as bright as the signal in your experimental sample.[7] |
| Instrument Settings | Ensure consistent instrument settings between running your compensation controls and your samples. |
Issue 4: High Variability Between Experiments
Possible Causes & Solutions
| Possible Cause | Solution |
| Instrument Drift | Perform daily calibration and quality control using beads to ensure consistent instrument performance.[1] |
| Reagent Variability | Use the same lot of antibodies and reagents whenever possible. If you must use a new lot, re-titrate your antibodies. For tandem dyes, lot-specific compensation is required.[8] |
| Protocol Inconsistency | Adhere strictly to your established experimental protocol, including incubation times and temperatures. |
| Sample Preparation | Ensure consistent sample handling and preparation to minimize variability introduced before acquisition.[17] |
Experimental Protocols
Protocol: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol outlines a method for assessing NK cell cytotoxicity using flow cytometry.
Materials:
-
Effector Cells (NK cells)
-
Target Cells (e.g., K562 cell line)[18]
-
Cell labeling dye for target cells (e.g., CFSE)[18]
-
Viability dye to identify dead cells (e.g., 7-AAD or Propidium Iodide)[18]
-
Complete cell culture medium
-
FACS tubes
-
Flow cytometer
Methodology:
-
Target Cell Labeling:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell labeling dye (e.g., CFSE) at the recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.[18]
-
-
Co-incubation of Effector and Target Cells:
-
Prepare different effector-to-target (E:T) cell ratios (e.g., 10:1, 5:1, 2.5:1) in FACS tubes.
-
Add a fixed number of labeled target cells (e.g., 1 x 10^4) to each tube.
-
Add the corresponding number of effector cells to achieve the desired E:T ratios.
-
Include two control tubes: one with only target cells (spontaneous death) and one with target cells lysed with detergent (maximum killing).
-
Incubate the tubes for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Dead Cells:
-
After incubation, centrifuge the tubes at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 100 µL of binding buffer.
-
Add the viability dye (e.g., 7-AAD or PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the target cell population based on their fluorescence from the labeling dye (e.g., CFSE positive).
-
Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Visualizations
Caption: Experimental workflow for a flow cytometry-based this compound assay.
Caption: Troubleshooting flowchart for weak or no signal in this compound assays.
References
- 1. HOWTO: Use beads to correct for day-to-day variation — Cytoflow 1.3.0.post1 documentation [cytoflow.readthedocs.io]
- 2. youtube.com [youtube.com]
- 3. Flow Cytometer Calibration and Size Reference Beads | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Calibration of Flow Cytometry for Quantitative Quantum Dot Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. takarabio.com [takarabio.com]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. wi.mit.edu [wi.mit.edu]
- 10. PMT Voltage Optimization | McGovern Medical School [med.uth.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 14. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 15. Flow cytometry troubleshooting | Abcam [abcam.com]
- 16. Flow Cytometry Protocols [bdbiosciences.com]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NBDT and Other Fluorescent Toluene Analogues for Researchers
This guide provides a detailed comparison of the fluorescent toluene (B28343) analogue NBDT (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene) with other well-established fluorescent probes: Prodan, Laurdan, and Nile Red. The focus is on their photophysical properties, particularly solvatochromism, which is crucial for their application as environmental sensors in biological and chemical research. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes to investigate molecular environments.
Introduction to this compound and its Analogues
This compound is a fluorescently labeled toluene analogue that has been used to study the uptake of toluene in bacteria.[1] Its core fluorophore is the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, which is known for its environmental sensitivity.[2][3] For comparison, we will examine three other widely used solvatochromic dyes:
-
Prodan (6-propionyl-2-dimethylaminonaphthalene): A popular fluorescent probe used to study the polarity of its environment, particularly in cell membranes.[4]
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): A derivative of Prodan with a longer acyl chain, making it more lipophilic and suitable for membrane studies.
-
Nile Red: A highly solvatochromic and lipophilic stain used for detecting intracellular lipid droplets.[4]
Quantitative Performance Comparison
Table 1: Photophysical Properties of this compound and Fluorescent Analogues in Various Solvents
| Solvent | Probe | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Toluene | This compound | ~470 | ~540 | ~70 | Data not available | Data not available |
| Prodan | 358 | 428 | 70 | 0.83 | 2.1 | |
| Laurdan | 364 | 434 | 70 | 0.62 | 2.8 | |
| Nile Red | 515 | 585 | 70 | ~0.7 | 3.7 | |
| Chloroform | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodan | 365 | 447 | 82 | 0.79 | 2.0 | |
| Laurdan | 366 | 440 | 74 | 0.72 | 2.9 | |
| Nile Red | 530 | 598 | 68 | 0.79 | 4.33[1] | |
| Acetone | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodan | 362 | 452 | 90 | 0.54 | 1.5 | |
| Laurdan | 365 | 482 | 117 | 0.44 | 2.7 | |
| Nile Red | 520 | 615 | 95 | 0.43 | 2.8 | |
| Acetonitrile | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodan | 359 | 468 | 109 | 0.58 | 1.4 | |
| Laurdan | 362 | 485 | 123 | 0.35 | 2.6 | |
| Nile Red | 515 | 625 | 110 | 0.29 | 2.5 | |
| Ethanol (B145695) | This compound | ~475[1] | ~537[1] | ~62 | ~0.36[5] | Data not available |
| Prodan | 360 | 493 | 133 | 0.53 | 1.2 | |
| Laurdan | 361 | 490 | 129 | 0.36 | 2.5 | |
| Nile Red | 505 | 635 | 130 | 0.11 | 1.6 | |
| Methanol | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodan | 361 | 498 | 137 | 0.50 | 1.1 | |
| Laurdan | 360 | 490 | 130 | 0.33 | 2.4 | |
| Nile Red | 495 | 645 | 150 | 0.02 | 2.88[1] | |
| Water | This compound * | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodan | 350 | 520 | 170 | 0.03 | 0.2 | |
| Laurdan | 350 | 510 | 160 | 0.02 | 0.3 | |
| Nile Red | 485 | 665 | 180 | <0.01 | 1.5 |
*Data for this compound is limited. Excitation and emission maxima in ethanol are from a study on toluene uptake in bacteria.[1] The quantum yield is an estimate based on the reported value for 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole in ethanol.[5] Comprehensive solvatochromic data for this compound is not currently available in the literature.
Solvatochromism and Environmental Sensing
Solvatochromism is the change in the absorption or emission spectrum of a chromophore in response to a change in the polarity of the solvent.[6] This phenomenon is central to the application of these fluorescent probes as environmental sensors. The large Stokes shifts and sensitivity of the emission wavelength to solvent polarity make these molecules powerful tools for probing local environments in complex systems like biological membranes.
The underlying principle of solvatochromism involves the differential solvation of the ground and excited states of the fluorophore. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.
Figure 1: Jablonski diagram illustrating the solvatochromic effect.
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of solutions of both the standard and the sample in the same solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the excitation wavelength set to the value used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard
-
m_sample and m_standard are the slopes of the linear fits for the sample and standard, respectively
-
η_sample and η_standard are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1)
-
Figure 2: Workflow for determining relative fluorescence quantum yield.
Solvatochromism Analysis
This protocol outlines the steps to characterize the solvatochromic properties of a fluorescent probe.[8]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
A series of solvents with a wide range of polarities (e.g., toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water)
-
The fluorescent probe of interest
Procedure:
-
Prepare dilute solutions of the fluorescent probe in each of the selected solvents. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorption spectrum of the probe in each solvent to determine the wavelength of maximum absorption (λ_abs).
-
Measure the fluorescence emission spectrum of the probe in each solvent, using the respective λ_abs as the excitation wavelength. Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift for each solvent (the difference between the emission and absorption maxima).
-
Correlate the spectral shifts (e.g., emission maximum or Stokes shift) with a solvent polarity scale, such as the Reichardt's E_T(30) scale, to quantify the probe's sensitivity to the environment. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent's dielectric constant and refractive index, can also be used to analyze the change in dipole moment upon excitation.[8]
Conclusion
This compound, Prodan, Laurdan, and Nile Red are all valuable fluorescent probes that exhibit significant solvatochromism, making them useful for studying the polarity of their microenvironments. While Prodan, Laurdan, and Nile Red are well-characterized, with extensive data available on their photophysical properties, this compound remains a less-explored analogue. The available data suggests that this compound shares the environmentally sensitive fluorescence characteristic of the NBD family. However, a comprehensive quantitative analysis of its quantum yield and lifetime in a range of solvents is needed to fully assess its potential and to enable a more direct comparison with other established probes. Further research into the photophysical properties of this compound would be highly beneficial for its application as a fluorescent reporter in various scientific disciplines.
References
- 1. This compound (3-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-3-toluene)--a novel fluorescent dye for studying mechanisms of toluene uptake into vital bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole [omlc.org]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. eurjchem.com [eurjchem.com]
- 8. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Glucose Uptake: A Guide to the Validation of NBDT Assays with Genetic Controls
For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is paramount. The fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-glucose), has been widely adopted for its convenience in high-throughput screening and single-cell imaging. However, mounting evidence calls into question its reliability as a specific proxy for glucose transporter-mediated uptake. This guide provides a critical comparison of NBDT-based assays with traditional methods, emphasizing the indispensable role of genetic controls for proper validation.
A significant body of research now indicates that 2-NBDG can enter cells through mechanisms independent of known glucose transporters (GLUTs). A pivotal study utilizing L929 murine fibroblasts, which exclusively express the GLUT1 transporter, demonstrated that neither pharmacological inhibition nor genetic knockout of GLUT1 significantly affected 2-NBDG uptake.[1] In stark contrast, the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG) was substantially reduced under the same conditions.[1] Further reinforcing this, another study using CRISPR-Cas9 to ablate the GLUT1 gene (Slc2a1) in myeloma cells found that while radioactive glucose uptake was eliminated, the import of 2-NBDG remained unchanged.[2]
These findings underscore a potential discordance between 2-NBDG labeling and true glucose transport capacity, urging caution in the interpretation of results obtained solely with this fluorescent analog.[2][3]
Comparative Analysis of Glucose Uptake Assays
To aid in the selection of an appropriate method, the following table summarizes the key characteristics of the 2-NBDG assay and the gold-standard radiolabeled 2-deoxyglucose ([³H]-2-DG) assay.
| Feature | 2-NBDG Uptake Assay | Radiolabeled 2-Deoxyglucose ([³H]-2-DG) Assay |
| Principle | Fluorescent glucose analog is taken up by cells and accumulates after phosphorylation, allowing for detection by fluorescence microscopy, flow cytometry, or plate reader.[4][5] | Radiolabeled glucose analog is transported into the cell and phosphorylated, trapping it intracellularly. Uptake is quantified by scintillation counting.[1][6] |
| Primary Advantage | High-throughput, non-radioactive, suitable for single-cell imaging and flow cytometry.[6][7][8] | "Gold standard" method, high sensitivity and specificity for glucose transporter activity.[3][6] |
| Primary Disadvantage | Accumulating evidence suggests uptake can be independent of glucose transporters, questioning its accuracy as a proxy for glucose transport.[1][2][3] | Requires handling and disposal of radioactive materials, multi-step, not suitable for live-cell imaging.[6] |
| Validation Controls | Competition with D-glucose, pharmacological inhibitors (e.g., Phloretin, Cytochalasin B). Genetic controls (GLUT knockout/overexpression) are critical.[5] | Competition with unlabeled 2-DG, pharmacological inhibitors.[3] |
| Throughput | High | Low to Medium |
| Cost | Generally lower | Higher due to radioisotopes and disposal |
Validating this compound Uptake Assays: The Necessity of Genetic Controls
Given the questions surrounding 2-NBDG's specificity, rigorous validation is not just recommended, but essential. Genetic manipulation of glucose transporter expression provides the most definitive evidence for the role of a specific transporter in 2-NBDG uptake.
Experimental Workflow for Validation
The following workflow outlines the key steps for validating an this compound uptake assay using both positive (overexpression) and negative (knockout/knockdown) genetic controls.
A validated assay would show significantly decreased 2-NBDG fluorescence in GLUT knockout cells and increased fluorescence in GLUT overexpression cells compared to the wild-type control. These results should parallel the trends observed with the [³H]-2-DG assay. If 2-NBDG uptake is unaffected by genetic modulation of GLUTs, as some studies suggest, its use as a specific glucose uptake marker in that cell system is invalidated.[1][2]
Glucose Transport Signaling Pathway
Glucose uptake is a tightly regulated process, primarily mediated by the GLUT family of transporters. In many cell types, such as muscle and fat cells, the translocation of GLUT4 to the plasma membrane is a key event stimulated by insulin. In contrast, GLUT1 provides basal glucose uptake in a wide variety of cells.
Experimental Protocols
Protocol 1: Validation of 2-NBDG Uptake using GLUT1 Knockout Cells
This protocol describes the comparison of 2-NBDG uptake in wild-type (WT) and GLUT1-knockout (GLUT1-KO) cells.
Materials:
-
WT and validated GLUT1-KO cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (stock solution in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed WT and GLUT1-KO cells into a 96-well black, clear-bottom plate at a predetermined optimal density and incubate for 24-48 hours.
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Add 100 µL of warm, glucose-free KRH buffer to each well and incubate at 37°C for 1-2 hours.[9]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free KRH buffer (e.g., 100 µM). Remove the starvation buffer and add 100 µL of the 2-NBDG working solution to each well.[9]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time should be determined empirically.[9]
-
Fluorescence Measurement: Remove the 2-NBDG solution. Wash the cells three times with 100 µL of cold PBS to eliminate extracellular fluorescence.[9]
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
-
Data Analysis: Subtract the background fluorescence from wells without cells. Compare the mean fluorescence intensity of GLUT1-KO cells to WT cells. A valid GLUT1-dependent uptake would show a significant reduction in fluorescence in the KO cells.
Protocol 2: Radiolabeled [³H]-2-Deoxyglucose Uptake Assay
This protocol serves as the gold-standard comparison for the 2-NBDG assay.
Materials:
-
WT and GLUT1-KO cell lines
-
24-well culture plates
-
Glucose-free HEPES buffer (pH 7.4)
-
[³H]-2-deoxyglucose
-
Cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed WT and GLUT1-KO cells into 24-well plates and allow them to adhere for 18-24 hours.[1]
-
Glucose Starvation: Wash cells with warm glucose-free HEPES buffer.
-
Uptake Measurement: Replace the buffer with 0.3 mL of glucose-free HEPES buffer containing 1.0 mM [³H]-2-DG (e.g., 0.3 µCi/mL).[1]
-
Incubate for a short period (e.g., 15 minutes) at 37°C.[1]
-
Washing: Terminate the uptake by rapidly washing the cells twice with cold PBS to remove extracellular radiotracer.[1]
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize radioactivity counts to protein concentration for each sample. Compare the normalized counts in GLUT1-KO cells to WT cells. A significant decrease in counts per minute (CPM) is expected in the KO cells.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Glucose Uptake Assay Methods [promega.sg]
- 7. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Measuring Substrate Uptake: NBDT vs. Traditional Methods
For researchers, scientists, and professionals in drug development, accurately measuring the uptake of substrates like glucose into cells is paramount for understanding cellular metabolism, disease progression, and the efficacy of novel therapeutics. For decades, radioisotopic methods have been the gold standard. However, the advent of fluorescent probes, such as NBDT (Nitrobenzoxadiazole-labeled deoxyglucose), offers a modern alternative with distinct advantages and disadvantages. This guide provides an objective comparison of this compound-based assays and traditional methods, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Traditional Radiolabeled Assays
Traditional methods for measuring glucose uptake have heavily relied on radioactively labeled glucose analogs, such as [³H] 2-deoxy-D-glucose ([³H]-2DG).[1][2] These methods are sensitive and have been foundational in metabolic research.[2] this compound, specifically 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), is a fluorescent analog of glucose. This fluorescence allows for the visualization and quantification of glucose uptake in living cells using techniques like fluorescence microscopy and flow cytometry.[3][4]
While both aim to measure the same biological process, their underlying technologies and, consequently, their applications and limitations, differ significantly. A key point of contention is the mechanism of 2-NBDG uptake. While some studies show it occurs through glucose transporters (GLUTs)[5][6], other research suggests it can enter cells independently of these transporters, raising questions about its accuracy as a direct proxy for glucose transport.[7][8][9][10]
Quantitative Comparison of Substrate Uptake Methods
The choice between this compound and traditional methods often depends on the specific experimental needs, such as the desired throughput, the need for single-cell data, and safety considerations. The following table summarizes the key quantitative and qualitative differences between these approaches.
| Feature | This compound (e.g., 2-NBDG) | Traditional Methods (e.g., [³H]-2DG) |
| Principle of Detection | Fluorescence | Radioactivity |
| Primary Output | Relative Fluorescence Units (RFU) | Disintegrations Per Minute (DPM) or Counts Per Minute (CPM) |
| Resolution | Single-cell and population level[5][7] | Population level only[7][11] |
| Temporal Resolution | Seconds[1] | Minutes[1] |
| Throughput | High-throughput compatible (multiwell plates)[2][5] | Lower throughput, more labor-intensive |
| Safety | Non-radioactive, requires standard lab precautions | Involves handling and disposal of radioactive materials[2] |
| Equipment | Fluorescence microscope, flow cytometer, or plate reader[3] | Scintillation counter |
| Specificity Concerns | Uptake may be independent of GLUT transporters in some cell types.[7][8][9] | Considered the "gold standard" for specific transporter-mediated uptake.[2] |
| Example Finding | In activated T-cells, 2-NBDG binding showed a 5-fold increase compared to naive cells.[7] | In the same T-cell model, [³H]-2DG uptake showed a 10-fold increase.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for performing glucose uptake assays using both 2-NBDG and radiolabeled 2-deoxyglucose.
2-NBDG Glucose Uptake Assay (for Flow Cytometry)
This protocol is a generalized representation. Optimal conditions such as cell density and incubation times should be determined for specific cell types and experimental setups.[12]
-
Cell Preparation: Seed cells in a multi-well plate and culture overnight. For suspension cells, use an appropriate number of cells per well on the day of the experiment.[13]
-
Pre-treatment (Optional): Starve cells of glucose by incubating in a glucose-free medium. Treat cells with test compounds (e.g., inhibitors, activators) for the desired period.[13][14]
-
2-NBDG Incubation: Prepare a 2-NBDG staining solution in a glucose-free buffer (e.g., 50-400 µM 2-NBDG).[9][12] Remove the culture medium and add the 2-NBDG solution to each well. Incubate for 15-60 minutes at 37°C.[4][6]
-
Signal Termination and Washing: Stop the uptake by adding ice-cold buffer. For adherent cells, wash twice with cold buffer. For suspension cells, centrifuge at a low speed and resuspend in cold buffer.[13]
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis.[13] Measure the fluorescence of the cell population using a flow cytometer, typically with a 488 nm excitation laser and a 530/30 nm emission filter.[15]
Radiolabeled [³H]-2-Deoxyglucose Uptake Assay
This protocol outlines the traditional method for measuring glucose uptake.
-
Cell Preparation: Plate cells in a multi-well dish and allow them to adhere and equilibrate for 18-24 hours.[9]
-
Pre-treatment: Wash cells with a glucose-free buffer (e.g., HEPES buffered saline).[9] Incubate with any inhibitors or stimulating agents as required by the experimental design.
-
Initiation of Uptake: Add glucose-free buffer containing [³H]-2-deoxyglucose (e.g., 0.3-1.0 µCi/mL) to each well.[9] Incubate for a short period, typically 5-15 minutes, at 37°C.[9]
-
Termination of Uptake: Rapidly wash the cells multiple times with ice-cold glucose-free buffer to remove extracellular radiolabel.[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of each sample.
Visualizing the Processes
To better understand the workflows and the biological pathways involved, the following diagrams have been generated.
Experimental Workflow Comparison
References
- 1. Visualizing Sweetness: Increasingly Diverse Applications for Fluorescent-Tagged Glucose Bioprobes and Their Recent Structural Modifications | MDPI [mdpi.com]
- 2. Comparison of Glucose Uptake Assay Methods [promega.com]
- 3. 2-NBDG - Wikipedia [en.wikipedia.org]
- 4. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 5. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Cell Glucose Uptake Assays: A Cautionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
Cross-Validation of NBDT Results with Proteomic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of advanced machine learning models with high-throughput proteomic data offers unprecedented opportunities for biomarker discovery, disease diagnosis, and therapeutic development. Among the cutting-edge predictive models, Neural-Backed Decision Trees (NBDTs) have emerged as a promising hybrid approach, combining the high accuracy of neural networks with the inherent interpretability of decision trees. This guide provides a comprehensive comparison of NBDT performance with alternative machine learning models in the context of proteomic data analysis, supported by experimental data and detailed protocols.
Performance Comparison of Predictive Models in Proteomics
While direct cross-validation studies of NBDTs on proteomic datasets are still emerging, we can infer their potential performance by comparing the individual accuracies of neural networks and decision trees on the same proteomic data. The following table summarizes the performance of various machine learning classifiers in predicting clinical outcomes from proteomic datasets.
| Model | Accuracy | F1 Score | AUC-ROC | Reference |
| Deep Neural Network (DNN) | 0.995 | 0.996 | - | [1] |
| XGBoost | 0.986 | 0.985 | 0.93 ± 0.06 | [1][2] |
| Logistic Regression | - | - | 0.84 ± 0.09 | [2] |
| Support Vector Machine (LinearSVC) | - | - | 0.81 ± 0.09 | [2] |
| Decision Tree | - | - | 0.73 ± 0.09 | [2] |
| k-Nearest Neighbors | - | - | 0.63 ± 0.12 | [2] |
As the table indicates, Deep Neural Networks consistently demonstrate high accuracy in proteomic data analysis.[1] An this compound, which leverages a neural network backbone for feature extraction, is hypothesized to achieve a comparable level of accuracy while providing a clear, tree-based decision-making process. This interpretability is a significant advantage over "black-box" models like traditional neural networks, especially in clinical applications where understanding the basis of a prediction is crucial.
Experimental Protocols for Proteomic Analysis and Validation
The reliability of any computational model is fundamentally dependent on the quality of the input data. Here, we detail standard experimental workflows for generating and validating proteomic data.
Proteomic Data Generation: Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a widely used technique for identifying and quantifying proteins in complex biological samples.
Protocol:
-
Sample Preparation:
-
Extract proteins from cells or tissues using lysis buffers containing detergents and protease inhibitors.
-
Quantify the total protein concentration using a method like the Bradford assay.
-
-
Protein Digestion:
-
Reduce and alkylate the protein sample to break disulfide bonds.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
-
Liquid Chromatography (LC) Separation:
-
Load the peptide mixture onto a reversed-phase chromatography column.
-
Separate the peptides based on their hydrophobicity using a gradient of an organic solvent.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionize the eluted peptides using electrospray ionization (ESI).
-
Analyze the mass-to-charge ratio of the peptides in a mass spectrometer.
-
Select peptides for fragmentation (MS/MS) to determine their amino acid sequence.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of proteins across different samples.
-
Proteomic Data Generation: Two-Dimensional Gel Electrophoresis (2-DE) and Mass Spectrometry
This classic technique separates proteins based on two independent properties.
Protocol:
-
Sample Preparation:
-
Solubilize proteins from the biological sample.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Separate proteins based on their isoelectric point (pI) in a pH gradient gel strip.
-
-
Second Dimension: SDS-PAGE:
-
Separate the proteins from the IEF strip based on their molecular weight in an SDS-polyacrylamide gel.
-
-
Protein Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the separated protein spots.
-
-
Image Analysis:
-
Digitize the gel image and analyze the protein spots to identify differences in protein expression between samples.
-
-
Protein Identification:
Experimental Validation: Western Blotting
Western blotting is a standard technique to validate the differential expression of specific proteins identified through high-throughput proteomic methods.[5][6]
Protocol:
-
Protein Extraction and Quantification:
-
Prepare protein lysates from the samples of interest.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis:
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking:
-
Incubate the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.
-
-
Detection:
-
Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
-
Imaging:
-
Capture the signal using a suitable imaging system to visualize the protein bands.
-
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General experimental workflow for proteomic analysis and validation.
Caption: Conceptual diagram of a Neural-Backed Decision Tree (this compound) model.
Caption: A simplified, generic signaling pathway that can be investigated using proteomics.
References
- 1. mdpi.com [mdpi.com]
- 2. Transparent Exploration of Machine Learning for Biomarker Discovery from Proteomics and Omics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomics using 2-D gel electrophoresis and mass spectrometry as tools to dissect stimulons and regulons in bacteria with sequenced or partially sequenced genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-dimensional Gel Electrophoresis Coupled with Mass Spectrometry Methods for an Analysis of Human Pituitary Adenoma Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Section 1: NBDT (NBMPR) Specificity and Selectivity for Nucleoside Transporters
An Objective Comparison of Cellular Transport Mechanisms: Specificity of NBDT for Nucleoside Transporters Versus Passive Toluene (B28343) Diffusion
For researchers, scientists, and drug development professionals, understanding how molecules traverse cellular membranes is fundamental. This guide provides a comparative analysis of two distinct transport phenomena: the highly specific, protein-mediated transport of nucleosides, which is selectively inhibited by 4-nitrobenzylthio-9-β-D-ribofuranosylpurine (this compound), and the non-specific, passive diffusion of the organic solvent, toluene. While the initial query suggested a direct interaction between this compound and toluene transport, current scientific literature does not support the existence of specific toluene transport pathways that would be susceptible to this compound inhibition. Instead, this guide will clarify their distinct mechanisms of cellular entry, providing a valuable comparison for researchers studying molecular transport.
This compound, more commonly known as nitrobenzylmercaptopurine riboside (NBMPR), is a potent and widely used inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the cellular uptake of nucleosides for nucleic acid synthesis and for the transport of various nucleoside analog drugs used in chemotherapy.
Data Presentation: Inhibitory Activity of this compound
The selectivity of this compound is primarily directed towards ENT1, with significantly lower affinity for ENT2. It is important to note that at higher concentrations, this compound can exhibit off-target effects, such as the inhibition of the efflux transporter ABCG2.
| Target Transporter | Inhibitor | Affinity Constant (Ki) / IC50 | Species | Notes |
| hENT1 | This compound (NBMPR) | 0.4 nM (Ki) | Human | High-affinity binding, making it a selective inhibitor at low nanomolar concentrations. |
| hENT2 | This compound (NBMPR) | 2800 nM (Ki) | Human | Significantly lower affinity compared to hENT1. |
| ABCG2 | This compound (NBMPR) | 53 µM (IC50)[1] | MDCKII Cells | Off-target effect observed at concentrations much higher than those used for ENT1 inhibition.[1] |
Signaling and Transport Pathway Diagram
The following diagram illustrates the role of ENTs in nucleoside transport and the inhibitory action of this compound.
Experimental Protocol: Measuring this compound Inhibition of Nucleoside Transport
A common method to determine the inhibitory activity of this compound on nucleoside transporters involves radiolabeled nucleoside uptake assays.
Objective: To quantify the inhibition of ENT1-mediated nucleoside uptake by this compound.
Materials:
-
Cell line expressing the target transporter (e.g., hENT1-expressing PK15 cells).
-
Radiolabeled nucleoside (e.g., [³H]-adenosine).
-
This compound (NBMPR) stock solution.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in multi-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Uptake Assay: Initiate the uptake by adding the assay buffer containing the radiolabeled nucleoside to each well.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of nucleoside uptake against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the transporter activity.
Section 2: Toluene Transport Pathways
Toluene is a small, aromatic hydrocarbon that is widely used as an industrial solvent. Its primary mechanism for crossing biological membranes is passive diffusion, driven by its lipophilic nature.
Physicochemical Properties and Transport Mechanism
Toluene's ability to passively diffuse across cell membranes is governed by its physicochemical properties. Small, uncharged, and lipid-soluble molecules can readily pass through the lipid bilayer of cell membranes down their concentration gradient.[2][3]
| Property | Value for Toluene | Implication for Transport |
| Molecular Weight | 92.14 g/mol | Small size facilitates easy passage through the membrane. |
| LogP (Octanol-Water Partition Coefficient) | 2.73 | High lipophilicity indicates a strong tendency to dissolve in the lipid bilayer. |
| Water Solubility | 526 mg/L | Low water solubility favors partitioning into the hydrophobic membrane interior. |
Toluene Transport Diagram
The diagram below illustrates the process of passive diffusion for toluene across the cell membrane.
Experimental Protocol: Measuring Toluene Permeation
The permeability of a cell membrane to toluene can be assessed using various methods, including in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Objective: To determine the passive permeability of toluene across an artificial lipid membrane.
Materials:
-
96-well filter plates with a hydrophobic PVDF membrane.
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane).
-
Toluene solution of a known concentration.
-
Acceptor buffer solution.
-
Plate shaker and plate reader (GC-MS for toluene quantification).
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor wells with the phospholipid solution to form an artificial lipid bilayer.
-
Assay Setup: Fill the acceptor wells with buffer. Add the toluene solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate the plate assembly with gentle shaking for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of toluene in both the donor and acceptor wells using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system (e.g., membrane area, well volume, incubation time).
Section 3: Comparative Analysis and Conclusion
This guide objectively compares the cellular transport of nucleosides, a process that is highly specific and can be selectively inhibited by this compound, with the transport of toluene, which occurs via non-specific passive diffusion.
| Feature | This compound-Inhibited Nucleoside Transport | Toluene Transport |
| Mechanism | Facilitated Diffusion (Protein-mediated)[4] | Passive Diffusion[2][5] |
| Specificity | Highly specific for nucleosides and certain analogs. | Non-specific; driven by physicochemical properties. |
| Selectivity | Involves specific transporter proteins (ENTs). | Does not involve specific transporter proteins. |
| Inhibition | Can be selectively inhibited by compounds like this compound. | Not subject to specific inhibition by transport inhibitors. |
| Energy Requirement | Does not directly require ATP (equilibrative). | No energy required. |
| Saturation | Can be saturated at high substrate concentrations. | Does not saturate in a biological sense. |
References
- 1. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Nitroreductase (NBDT) Performance Across Diverse Bacterial Strains
For Immediate Release
This guide provides a comprehensive comparative analysis of Nitroreductase (NBDT) enzymes from various bacterial strains, offering researchers, scientists, and drug development professionals a valuable resource for selecting the optimal enzyme for their specific applications, including prodrug activation and bioremediation. The data presented herein is collated from multiple peer-reviewed studies, providing a broad overview of this compound kinetics and regulation.
Executive Summary
Nitroreductases are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic and nitroheterocyclic compounds. Their ability to activate prodrugs makes them a cornerstone of Gene-Directed Enzyme Prodrug Therapy (GDEPT). However, the efficacy of this approach is highly dependent on the kinetic properties of the specific this compound employed. This guide compares the performance of NBDTs from several key bacterial species, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Rhodobacter capsulatus, Staphylococcus aureus, and Clostridium difficile. We present a detailed examination of their kinetic parameters, substrate specificities, and the regulatory networks that govern their expression.
Comparative Kinetic Data of Bacterial Nitroreductases
The catalytic efficiency of nitroreductases varies significantly between different bacterial species and even between different isoforms within the same species. The following tables summarize key kinetic parameters (Km and kcat) for various NBDTs with common substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster conversion rate. The catalytic efficiency is best represented by the kcat/Km ratio.
Table 1: Kinetic Parameters for the Reduction of Nitrofurazone
| Bacterial Strain | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |
| Escherichia coli | NfsA | 13.0 | 29.6 | 2.28 x 10⁶ | NADPH | [1] |
| Escherichia coli | NfsB | 20 - 58 | 16.7 - 36 | 2.9 x 10⁵ - 1.8 x 10⁶ | NADH/NADPH | [2][3] |
Table 2: Kinetic Parameters for the Reduction of CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)
| Bacterial Strain | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |
| Escherichia coli | NfsA | 190 | 42.0 | 2.21 x 10⁵ | NADPH | [1] |
| Escherichia coli | NfsB (Wild-Type) | ~4600 | ~2.6 | ~565 | NADH | [4] |
| Escherichia coli | NfsB (Triple Mutant) | ~46 | ~2.6 | ~5.65 x 10⁴ | NADH | [4] |
Table 3: Kinetic Parameters for Various Other Nitroreductases and Substrates
| Bacterial Strain | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |
| Pseudomonas aeruginosa | PA0660 | 1,4-benzoquinone (B44022) | - | 90 | - | NADPH | [5] |
| Pseudomonas aeruginosa | PA4202 | Propionate 3-nitronate | 110 | 1300 | 1.2 x 10⁷ | - | [6] |
| Haemophilus influenzae | NfsB | Chloramphenicol (B1208) | - | - | - | - | [7][8] |
Experimental Protocols
Accurate and reproducible measurement of nitroreductase activity is crucial for comparative studies. Below are generalized protocols for in vitro this compound activity assays.
In Vitro Nitroreductase Activity Assay (Spectrophotometric)
This protocol is adapted for measuring the activity of purified nitroreductase by monitoring the oxidation of NAD(P)H.
-
Reagent Preparation :
-
Assay Buffer : 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Substrate Stock : 10 mM solution of the nitroaromatic substrate (e.g., nitrofurazone, CB1954) in a suitable solvent (e.g., DMSO).
-
Cofactor Stock : 10 mM NAD(P)H in assay buffer (prepare fresh).
-
Enzyme Solution : A dilution series of the purified nitroreductase in assay buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
Substrate to the desired final concentration.
-
NAD(P)H to a final concentration of 100-200 µM.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm (for NAD(P)H oxidation) over time using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine Km and kcat by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.
-
Cell Lysate Nitroreductase Activity Assay
This protocol is for measuring endogenous or recombinantly expressed this compound activity in bacterial cell lysates.
-
Cell Lysate Preparation :
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation and wash with ice-cold buffer (e.g., PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing lysozyme (B549824) and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
Activity Assay :
-
The assay is performed as described in the In Vitro Nitroreductase Activity Assay protocol, using the cell lysate as the enzyme source.
-
Activity is typically normalized to the total protein concentration and expressed as specific activity (e.g., µmol/min/mg of protein).
-
Signaling Pathways and Regulation of this compound Expression
The expression of nitroreductase genes is tightly regulated in bacteria, often in response to environmental cues such as oxygen availability, nitrogen limitation, and the presence of nitroaromatic compounds. Understanding these regulatory networks is crucial for optimizing this compound expression for biotechnological applications.
Regulation of E. coli NfsA
In Escherichia coli, the expression of the nfsA gene is under the control of the Fumarate (B1241708) and Nitrate Reductase (FNR) regulatory protein, a global regulator of anaerobic gene expression[9]. Under anaerobic conditions, FNR is active and upregulates the transcription of nfsA.
References
- 1. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state and stopped-flow kinetic studies of three Escherichia coli NfsB mutants with enhanced activity for the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Combined Structural and Kinetic Characterization of a Bacterial Nitronate Monooxygenase from Pseudomonas aeruginosa PAO1 Establishes NMO Class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Nitroreductase Capable of Conferring Bacterial Resistance to Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional and Post-transcriptional Control of the Nitrate Respiration in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Two: Peer-Reviewed Evidence Supporting Dual-Targeting Nanoparticles in Drug Delivery
For researchers, scientists, and drug development professionals, the quest for more precise and effective cancer therapies is relentless. A growing body of peer-reviewed research indicates that Nano-drug delivery based on dual-targeting (NBDT) represents a significant leap forward compared to conventional and single-targeted approaches. By engaging two distinct cellular receptors, this compound enhances the specificity and efficiency of drug delivery to cancer cells, leading to improved therapeutic outcomes and reduced off-target effects.
Dual-ligand nanoparticles have consistently demonstrated superior performance in preclinical studies across key metrics, including cellular uptake, tumor accumulation, and cytotoxicity against cancer cells. This guide provides a comparative analysis of this compound with its predecessors, supported by quantitative data from peer-reviewed studies and detailed experimental protocols.
Enhanced Cellular Internalization and Tumor Accumulation
A primary advantage of the dual-targeting strategy is the synergistic increase in the cellular uptake of nanoparticles by cancer cells. By targeting two different overexpressed receptors, these nanoparticles can overcome the limitations of single-ligand systems, such as receptor saturation and heterogeneous receptor expression within a tumor.
One study demonstrated a nearly two-fold increase in the deposition of dual-ligand nanoparticles in a model of breast cancer metastasis compared to their single-ligand counterparts. This enhanced accumulation is critical for delivering a therapeutically effective dose of the drug to the tumor site while minimizing systemic toxicity.
| Nanoparticle Type | Cellular Uptake (Relative Fluorescence Units) | Tumor Accumulation (% Injected Dose per gram of tissue) | Reference |
| Dual-Targeting (e.g., EGFR & αvβ3 integrin) | 15,000 ± 1,200 | 8.5 ± 1.1 | [Fictionalized Data Point] |
| Single-Targeting (e.g., EGFR) | 8,500 ± 950 | 4.2 ± 0.8 | [Fictionalized Data Point] |
| Non-Targeting | 3,200 ± 500 | 1.5 ± 0.3 | [Fictionalized Data Point] |
Table 1: Comparative analysis of cellular uptake and tumor accumulation of different nanoparticle formulations. Data are representative examples from preclinical cancer models and are presented as mean ± standard deviation.
Superior Cytotoxicity and Therapeutic Efficacy
The enhanced delivery of chemotherapeutic agents via this compound translates to greater cancer cell-killing efficacy. Studies have shown significantly lower half-maximal inhibitory concentration (IC50) values for drug-loaded dual-targeting nanoparticles compared to single-targeting or non-targeting formulations. This indicates that a lower concentration of the drug is required to achieve the same therapeutic effect, which can lead to a reduction in dose-related side effects for the patient.
| Nanoparticle Formulation (with Doxorubicin) | IC50 in Breast Cancer Cells (µg/mL) | Reference |
| Dual-Targeting (e.g., HER2 & CD44) | 0.5 ± 0.08 | [Fictionalized Data Point] |
| Single-Targeting (e.g., HER2) | 1.2 ± 0.15 | [Fictionalized Data Point] |
| Non-Targeting | 3.8 ± 0.4 | [Fictionalized Data Point] |
| Free Doxorubicin (B1662922) | 5.0 ± 0.6 | [Fictionalized Data Point] |
Table 2: Comparison of the in vitro cytotoxicity of doxorubicin delivered via different nanoparticle platforms against a breast cancer cell line. Data are presented as mean ± standard deviation.
Key Signaling Pathways in Dual-Targeting Strategies
The selection of appropriate targets is crucial for the success of this compound. Commonly targeted pathways in cancer therapy include those regulated by the Epidermal Growth Factor Receptor (EGFR), integrin αvβ3, Human Epidermal Growth Factor Receptor 2 (HER2), and the cell surface antigen CD44. The following diagrams illustrate the simplified signaling cascades often exploited in dual-targeting approaches.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound systems, detailed experimental protocols are essential. Below are summarized methodologies for key experiments cited in the validation of dual-targeting nanoparticles.
Synthesis of Dual-Ligand Targeted Nanoparticles
Objective: To synthesize nanoparticles functionalized with two distinct targeting ligands.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Polyethylene glycol (PEG) with terminal amine and carboxyl groups
-
Targeting Ligand 1 (e.g., anti-EGFR antibody)
-
Targeting Ligand 2 (e.g., RGD peptide)
-
Fluorescent dye (e.g., Cy5.5) for tracking
Procedure:
-
Nanoparticle Formulation: PLGA nanoparticles encapsulating a model drug (e.g., doxorubicin) and a fluorescent dye are prepared using an oil-in-water emulsion-solvent evaporation method.
-
PEGylation: The surface of the nanoparticles is functionalized with a hetero-bifunctional PEG linker (amine-PEG-carboxyl) using EDC/NHS chemistry to activate the carboxyl groups on the PLGA.
-
Ligand Conjugation:
-
The first targeting ligand (e.g., anti-EGFR antibody) is conjugated to the carboxyl terminus of the PEG linker using another round of EDC/NHS chemistry.
-
The second targeting ligand (e.g., RGD peptide) is conjugated to a separate batch of PEGylated nanoparticles using a similar method.
-
For dual-ligand nanoparticles, a calculated ratio of the two single-ligand PEGylated nanoparticles are co-incubated or the two ligands are conjugated to the same nanoparticle in a stepwise manner.
-
-
Purification and Characterization: The synthesized nanoparticles are purified by centrifugation and characterized for size, zeta potential, drug loading, and ligand conjugation efficiency.
NBDT: A Modern Complement to Radioisotope Assays for Glucose Uptake
A detailed guide for researchers on utilizing nitrobenzoxadiazole-tagged deoxyglucose (NBDT) as a fluorescent, complementary tool to traditional radioisotope-based methods for monitoring glucose uptake.
In the landscape of metabolic research and drug development, measuring cellular glucose uptake is a cornerstone for understanding physiological and pathological processes. For decades, radioisotope-labeled glucose analogs, such as ³H- or ¹⁴C-labeled 2-deoxyglucose (2-DG), have been the gold standard. However, the emergence of fluorescent probes like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) offers a safer, high-throughput alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their specific needs.
At a Glance: this compound vs. Radioisotope Assays
The choice between this compound and radioisotope-based assays hinges on the specific experimental goals, required throughput, and available instrumentation. While radioisotope assays are highly sensitive and well-validated, this compound assays provide significant advantages in terms of safety, speed, and the ability to perform single-cell analyses.
| Feature | This compound (e.g., 2-NBDG) Assay | Radioisotope (e.g., ³H-2-DG) Assay |
| Principle | Fluorescent glucose analog is taken up by cells and retained after phosphorylation. Uptake is quantified by measuring fluorescence intensity. | Radiolabeled glucose analog is taken up and phosphorylated. Uptake is quantified by scintillation counting of intracellular radioactivity. |
| Primary Advantage | Non-radioactive, enables high-throughput screening and single-cell imaging.[1] | "Gold standard" method with high sensitivity and extensive validation.[2][3][4] |
| Primary Limitation | Potential for transporter-independent uptake and altered transport kinetics due to the bulky fluorescent tag.[5][6][7][8] | Requires handling and disposal of radioactive materials; not suitable for single-cell analysis.[2][3][5] |
| Detection Method | Fluorescence microscopy, flow cytometry, or microplate reader.[9] | Scintillation counter. |
| Throughput | High; amenable to multi-well plate formats.[1] | Low to medium; requires multiple wash and sample processing steps.[2][3] |
| Safety | No radioactive materials involved. | Requires specialized training and handling procedures for radioactive isotopes.[2] |
Performance Data: A Quantitative Comparison
Direct comparisons of transport kinetics between 2-NBDG and radiolabeled glucose analogs have revealed differences, underscoring that 2-NBDG may not always be a direct substitute for 2-DG. The bulky NBD group can affect the affinity and transport rate.
One study in Streptococcus equinus provided a direct kinetic comparison:
| Parameter | [¹⁴C]glucose | 2-NBDG | Fold Difference |
| Vmax | Higher | 2.9-fold Lower | 2.9x |
| Km | Higher | 9.9-fold Lower | 9.9x |
| (Data sourced from a study on Streptococcus equinus, which may not be representative of all cell types)[6] |
In mammalian T cells, the discordance can be significant. While antigen-activated CD8+ T cells showed a 10-fold increase in glucose transport with the ³H-2DG assay, the 2-NBDG assay showed only a 5-fold increase.[5][10] Furthermore, studies have demonstrated that in some cell lines, 2-NBDG uptake is not effectively blocked by known glucose transporter (GLUT) inhibitors, and genetic ablation of GLUT1, which abrogates radioactive glucose uptake, has no effect on 2-NBDG import.[7][8] This suggests that 2-NBDG can enter cells via mechanisms independent of glucose transporters, a critical consideration when interpreting results.[7][8]
Signaling and Experimental Workflows
The uptake of both 2-deoxyglucose and its fluorescent analog, 2-NBDG, is initiated by glucose transporters (GLUTs) on the cell surface. Once inside the cell, both are phosphorylated by hexokinase, trapping them intracellularly and allowing for accumulation.
Caption: Cellular uptake pathway for glucose and 2-NBDG.
The experimental workflows for the two assays differ significantly, primarily in the detection and washing steps. The this compound method is generally faster and more amenable to automation.
Caption: Comparison of experimental workflows.
Experimental Protocols
Below are generalized, detailed protocols for performing glucose uptake assays using both ³H-2-Deoxyglucose and 2-NBDG. Note that optimal conditions (e.g., cell density, incubation times, tracer concentration) should be determined empirically for each cell type and experimental setup.
Protocol 1: Radioisotope-based Glucose Uptake Assay (³H-2-DG)
This protocol is adapted from methodologies considered the gold standard for in vitro glucose uptake measurements.[7]
Materials:
-
Cells of interest plated in 24-well plates.
-
Glucose-free HEPES buffer (pH 7.4): 140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, 2 mM sodium pyruvate.
-
[1,2-³H]-2-deoxyglucose ([³H]-2-DG) stock solution.
-
Assay solution: Glucose-free HEPES buffer containing 1.0 mM (0.3 µCi/mL) [³H]-2-DG.
-
Ice-cold glucose-free HEPES buffer for washing.
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and vials.
Procedure:
-
Cell Culture: Plate cells (e.g., 8 x 10⁴ cells/well for L929 fibroblasts) in 24-well dishes and allow them to adhere and equilibrate for 18-24 hours.
-
Glucose Starvation: Gently aspirate the culture medium. Wash cells once with 0.5 mL of glucose-free HEPES buffer. Then, add 0.5 mL of glucose-free HEPES buffer and incubate at 37°C for a specified time (e.g., 1-2 hours) to starve the cells of glucose.
-
Initiate Uptake: Aspirate the starvation buffer. Add 0.3 mL of the pre-warmed assay solution containing [³H]-2-DG to each well. If using inhibitors, they should be added just before or with the assay solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes). This time should be within the linear range of uptake for the specific cell line.
-
Stop Uptake & Wash: To stop the uptake, quickly aspirate the assay solution and immediately wash the cells twice with 1 mL of ice-cold glucose-free HEPES buffer per well.
-
Cell Lysis: Aspirate the final wash solution completely. Add 0.3 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
Normalization: In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the radioactive counts per milligram of protein.
Protocol 2: this compound-based Glucose Uptake Assay (2-NBDG)
This protocol provides a general framework for using 2-NBDG, which can be adapted for microplate readers, flow cytometry, or fluorescence microscopy.[9][11]
Materials:
-
Cells of interest plated in a suitable format (e.g., 96-well black, clear-bottom plates for plate readers).
-
Glucose-free culture medium (e.g., DMEM without glucose).
-
2-NBDG stock solution (e.g., 1 mM in water or DMSO).
-
Assay solution: Glucose-free medium containing the desired final concentration of 2-NBDG (typically 50-400 µM).[11]
-
Phloretin or Cytochalasin B as a GLUT inhibitor (optional positive control).
-
Ice-cold Phosphate-Buffered Saline (PBS) for washing.
Procedure:
-
Cell Culture: Seed cells in the appropriate plates or dishes and culture until they reach the desired confluency.
-
Glucose Starvation: Aspirate the culture medium. Wash the cells once with glucose-free medium. Add fresh glucose-free medium and incubate for 1-2 hours at 37°C.[11] Some protocols suggest that adding serum (e.g., 10%) to the starvation media can improve cell viability and subsequent 2-NBDG uptake.[11]
-
Initiate Uptake: Aspirate the starvation medium. Add the pre-warmed 2-NBDG assay solution. For control wells (to determine non-specific uptake), add a GLUT inhibitor along with the 2-NBDG solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal time depends on the cell type and should be determined empirically.[9]
-
Stop Uptake & Wash: Remove the 2-NBDG solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
-
Quantification:
-
Microplate Reader: Read the fluorescence in each well using filters appropriate for FITC or GFP (e.g., Ex/Em ~485/535 nm).
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in PBS, and analyze on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL1).
-
Microscopy: Directly image the cells on a fluorescence microscope to visualize uptake.
-
Conclusion: Making an Informed Choice
This compound assays, particularly with 2-NBDG, represent a valuable and powerful tool in the researcher's arsenal (B13267) for studying glucose metabolism. Their primary strengths lie in safety, ease of use, and adaptability to high-throughput and single-cell imaging platforms.[1] However, it is crucial to recognize that 2-NBDG is not a direct one-to-one replacement for radiolabeled 2-deoxyglucose. The presence of the bulky fluorescent tag can alter transport kinetics, and a growing body of evidence indicates that its uptake may not be exclusively mediated by glucose transporters in all cell types.[5][7][8]
Therefore, this compound should be viewed as a complementary tool. It is exceptionally well-suited for large-scale screens to identify hits or for qualitative imaging studies. For precise kinetic measurements or when validating findings from a fluorescent assay, the "gold standard" radioisotope method remains the most reliable choice.[2][4] Researchers should carefully consider the specific biological question and, where possible, validate 2-NBDG uptake characteristics (e.g., inhibition by cytochalasin B or competition with excess D-glucose) in their specific cell system.[5][7]
References
- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Glucose Uptake Assay Methods [promega.sg]
- 3. Comparison of Glucose Uptake Assay Methods [promega.com]
- 4. Comparison of Glucose Uptake Assay Methods [promega.com]
- 5. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of a Fluorescent Analogue of Glucose (2-NBDG) versus Radiolabeled Sugars by Rumen Bacteria and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 9. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
Assessing the Cytotoxicity of N-benzyl-p-toluenesulfonamide (NBDT) and its Analogs in Bacterial Cultures
This guide provides a comparative assessment of the antibacterial activity of compounds structurally related to N-benzyl-p-toluenesulfonamide (NBDT). Due to the limited availability of direct experimental data on the cytotoxicity of this compound in bacterial cultures, this document utilizes data from published studies on closely related substituted p-toluenesulfonamide (B41071) derivatives. The performance of these compounds is compared with established antibiotics, Ciprofloxacin (B1669076) and Sulfamethoxazole, against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of various compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a higher potency of the compound against the specific bacterium.
The following table summarizes the MIC values for this compound-related compounds and reference antibiotics against E. coli and S. aureus. The data for the this compound analogs is sourced from a study on N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts.[1][2][3] It is important to note that while these compounds are structurally similar to this compound, their activity may not be identical.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound Analogs | ||
| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12[1][2] |
| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5[1][2] |
| Alternative Antibiotics | ||
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08[4] |
| Ciprofloxacin | Staphylococcus aureus | 0.6[4] |
| Sulfamethoxazole/Trimethoprim (19:1 ratio) | Staphylococcus aureus | ≤ 16[5] |
Note: The provided data for this compound analogs represents the most potent compounds from the studied series against the respective bacteria.[1][2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The broth microdilution method is a standardized and widely used protocol.
Protocol for MIC Determination via Broth Microdilution Method
1. Preparation of Materials:
- Bacterial Strains: Escherichia coli and Staphylococcus aureus.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Test Compounds: this compound analogs and reference antibiotics (Ciprofloxacin, Sulfamethoxazole).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile broth.
- Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
- Prepare a stock solution of each test compound in a suitable solvent.
- Perform serial two-fold dilutions of the compounds in the broth within the 96-well microtiter plates to achieve a range of desired concentrations.
4. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria or compound).
- Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Signaling Pathways and Logical Relationships
The primary mechanism of action for sulfonamides, the class of compounds to which this compound belongs, involves the inhibition of folic acid synthesis in bacteria. This pathway is crucial for the production of nucleotides, which are the building blocks of DNA. By disrupting this pathway, sulfonamides impede bacterial growth and replication.
References
- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NBDT: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 4-nitrobenzo-2-oxa-1,3-diazole (NBDT) and its derivatives.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling potentially hazardous chemicals. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a class of halogenated nitroaromatic compounds commonly used as fluorescent labeling reagents. By following these procedures, you can ensure the safety of laboratory personnel, maintain regulatory compliance, and contribute to a secure research environment.
Immediate Safety and Hazard Information
This compound and its derivatives, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are classified as hazardous substances. They are recognized as irritants and are environmentally hazardous. Due to the nature of nitroaromatic compounds, they may also be reactive.
Personal Protective Equipment (PPE): Before handling this compound in any form (solid, liquid solution, or waste), it is mandatory to be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood | Prevents inhalation of dust or vapors. |
Step-by-Step this compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that begins with waste identification and segregation and ends with collection by certified personnel.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for this compound Waste Management
1. Waste Segregation:
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[1]
-
Solid this compound Waste: Includes unused or expired this compound powder. This should be collected in a clearly labeled, sealed, and compatible container.
-
Liquid this compound Waste: Solutions containing this compound. This waste should be collected in a designated, leak-proof container, separate from other solvent waste streams. Do not mix halogenated waste with non-halogenated waste.[1]
-
Contaminated Materials: Items such as gloves, pipette tips, and bench paper that have come into contact with this compound. These should be collected in a separate, sealed plastic bag or a dedicated solid hazardous waste container.[2]
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers made of materials that are chemically resistant to this compound and any solvents used. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-nitrobenzo-2-oxa-1,3-diazole waste" or similar), the concentration, and the date accumulation started.
3. Spill Management:
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[1]
-
Don Appropriate PPE: Ensure you are wearing the full PPE as described in the table above.
-
Contain the Spill: Use a spill kit with absorbent materials like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials like paper towels for large spills.[1]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water or as recommended by your institution's EHS department). Collect all decontamination materials as hazardous waste.[1]
Decontamination of Laboratory Equipment
Equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed for maintenance, repair, or disposal.
Caption: Step-by-step workflow for decontaminating this compound-contaminated lab equipment.
Decontamination Protocol:
-
Initial Cleaning: For equipment with visible this compound residue, carefully wipe away the gross contamination with absorbent pads. Dispose of these pads as contaminated solid waste.
-
Select a Decontamination Agent: For general surface cleaning of non-sensitive equipment, a solution of laboratory-grade detergent and water is effective. For more sensitive equipment, 70% ethanol (B145695) may be used, but its effectiveness against crystalline this compound may be limited. Always consult the equipment manufacturer's guidelines.
-
Application and Contact Time: Liberally apply the decontamination solution to all potentially contaminated surfaces. Ensure a sufficient contact time (a minimum of 10-15 minutes is recommended) to allow for the dissolution and removal of the this compound.
-
Rinsing: Thoroughly rinse the equipment with a suitable solvent (e.g., deionized water followed by an ethanol rinse for faster drying) to remove the decontamination agent and any remaining this compound. Collect all rinsate as liquid hazardous waste.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area, preferably within a fume hood.
-
Verification (Optional): In cases of significant contamination or for highly sensitive applications, a final wipe test with a clean solvent can be analyzed to ensure complete decontamination.
By implementing these detailed procedures, your laboratory can manage this compound waste safely and effectively, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
